Geranylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E)-3,7-dimethylocta-2,6-dien-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8,11H2,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMZGMJNKXOLEM-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCN)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CN)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317828 | |
| Record name | Geranylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6246-48-6, 35278-77-4 | |
| Record name | Geranylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6246-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3,7-Dimethylocta-2,6-dien-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006246486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decaprenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035278774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3,7-dimethylocta-2,6-dien-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,7-dimethyl-2,6-octadienylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Geranylamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranylamine, a primary amine derivative of the monoterpene geraniol (B1671447), presents a molecule of significant interest in the fields of synthetic chemistry and drug discovery. Its structural similarity to geraniol, a compound with known antitumor and antimicrobial properties, suggests that this compound may possess a range of valuable biological activities. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical characterization of this compound. Furthermore, it outlines experimental protocols for its synthesis and analysis and proposes a workflow for the investigation of its biological signaling pathways, a critical step toward elucidating its therapeutic potential.
Chemical Properties and Structure
This compound, systematically named (2E)-3,7-dimethylocta-2,6-dien-1-amine, is a lipophilic primary amine. Its structure is characterized by a C10 isoprenoid chain with two double bonds at the C2 and C6 positions, and a primary amine group at the C1 position. The prevalent isomer is the trans or (E)-isomer at the C2-C3 double bond.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. As a liquid at room temperature, a melting point is not applicable.
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3,7-dimethylocta-2,6-dien-1-amine | [1] |
| Synonyms | trans-3,7-Dimethyl-2,6-octadien-1-ylamine, (E)-3,7-Dimethyl-2,6-octadienylamine | [2] |
| CAS Number | 6246-48-6 | |
| Molecular Formula | C₁₀H₁₉N | |
| Molecular Weight | 153.27 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 105 °C at 19 mmHg | |
| Density | 0.829 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.476 | |
| Flash Point | 88 °C (closed cup) | |
| SMILES | CC(=CCC/C(=C/CN)/C)C | |
| InChI | InChI=1S/C10H19N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8,11H2,1-3H3/b10-7+ | |
| InChIKey | AFMZGMJNKXOLEM-JXMROGBWSA-N |
Solubility
| Solvent | Expected Solubility |
| Water | Slightly soluble |
| Ethanol | Miscible |
| Methanol (B129727) | Miscible |
| Acetone | Miscible |
| Chloroform | Miscible |
| Dichloromethane (B109758) | Miscible |
| Ethyl Acetate (B1210297) | Miscible |
| Hexane | Miscible |
Synthesis of this compound
This compound can be synthesized from its corresponding alcohol, geraniol, or from geranyl halides. Two common and effective methods are the Mitsunobu reaction and the Gabriel synthesis. A generalized workflow for the synthesis and purification of this compound is depicted below.
Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.
Experimental Protocol: Mitsunobu Reaction
The Mitsunobu reaction provides a versatile method for converting primary and secondary alcohols into a variety of functional groups, including primary amines via a phthalimide (B116566) intermediate.[3]
Materials:
-
Geraniol (1.0 eq)
-
Phthalimide (1.2 eq)
-
Triphenylphosphine (B44618) (PPh₃) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine (B178648) hydrate (B1144303) (50-60% in water)
-
Methanol
-
Diethyl ether (Et₂O)
-
Silica (B1680970) gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate gradient
Procedure:
-
N-Geranylphthalimide Synthesis:
-
To a flame-dried round-bottom flask under an argon atmosphere, add geraniol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq).
-
Dissolve the solids in anhydrous THF (approximately 0.1 M solution with respect to geraniol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-geranylphthalimide.[4]
-
-
Hydrazinolysis:
-
Dissolve the purified N-geranylphthalimide (1.0 eq) in methanol (approximately 0.2 M).
-
Add hydrazine hydrate (18.0 eq) to the solution under an argon atmosphere.
-
Stir the mixture at room temperature for 16 hours.
-
Dilute the reaction mixture with diethyl ether.
-
Filter the mixture through Celite to remove the phthalhydrazide (B32825) precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography.[4]
-
Experimental Protocol: Gabriel Synthesis
The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation that can occur with direct amination.[5]
Materials:
-
Geranyl bromide (1.0 eq)
-
Potassium phthalimide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrazine hydrate (50-60% in water)
-
Methanol
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol gradient with triethylamine (B128534)
Procedure:
-
N-Geranylphthalimide Synthesis:
-
In a round-bottom flask, dissolve geranyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF (approximately 0.5 M).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield crude N-geranylphthalimide.
-
-
Hydrazinolysis:
-
Follow the hydrazinolysis procedure as described in the Mitsunobu reaction protocol (Section 2.1, step 2).
-
-
Purification of this compound:
-
Purify the crude this compound by flash column chromatography on silica gel. To prevent the amine from sticking to the acidic silica, the column can be pre-treated with a solvent system containing a small amount of triethylamine (e.g., 1-2%).
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0-10%) containing 1% triethylamine.[6]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[7]
-
If the sample contains any solid impurities, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[7]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing if not already present in the solvent.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a sample concentration of 50-100 mg may be required for a good signal-to-noise ratio.[8]
Expected Chemical Shifts: The ¹H and ¹³C NMR spectra will show characteristic signals for the different protons and carbons in the this compound molecule. The exact chemical shifts will be dependent on the solvent used.
Experimental Protocol: HPLC Analysis
Due to the lack of a strong chromophore, direct UV detection of this compound can be challenging. Derivatization with a fluorescent tag or the use of an Evaporative Light Scattering Detector (ELSD) are common approaches for the analysis of primary amines.[9]
Method 1: Reversed-Phase HPLC with ELSD
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient from, for example, 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD.
Method 2: Reversed-Phase HPLC with Fluorescence Detection (after derivatization)
-
Derivatization Reagent: o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine).
-
Procedure: Mix the this compound sample with the OPA/thiol reagent in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.5) and allow to react for a few minutes at room temperature before injection.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., sodium acetate buffer, pH 6.5).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized amine from any byproducts.
-
Flow Rate: 1.0 mL/min.
-
Detector: Fluorescence detector (e.g., excitation at 340 nm, emission at 455 nm).
Biological Activity and Signaling Pathways
While the biological activities of geraniol, the precursor to this compound, have been extensively studied, there is a notable lack of specific research on the signaling pathways directly modulated by this compound. Geraniol is known to exhibit antitumor effects by influencing pathways involved in cell proliferation, apoptosis, and angiogenesis.[10] Given the structural similarity, it is plausible that this compound may exhibit similar or unique biological activities.
The primary amine group in this compound introduces a key difference in its chemical properties compared to the hydroxyl group of geraniol, which could lead to distinct interactions with biological targets. The amine group can be protonated at physiological pH, potentially influencing its membrane permeability and interactions with proteins.
Proposed Workflow for Investigating Bioactivity
To elucidate the biological effects of this compound, a systematic investigation is required. The following workflow outlines a potential approach for screening and characterizing its bioactivity.
Caption: A proposed workflow for the systematic investigation of the biological activities of this compound.
Conclusion
This compound is a readily accessible primary amine with potential applications in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its chemical properties, structure, and detailed protocols for its synthesis and analysis. While direct evidence of its biological signaling pathways is currently limited, the proposed workflow offers a clear roadmap for future research to unlock its therapeutic potential. The structural and chemical properties of this compound make it a compelling candidate for further investigation as a novel bioactive compound.
References
- 1. geranyl amine, 6246-48-6 [thegoodscentscompany.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. biotage.com [biotage.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. benchchem.com [benchchem.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Geranylamine Derivatives: A Technical Guide
Geranylamine, a derivative of the acyclic monoterpene geraniol, and its synthetic derivatives have emerged as a class of compounds with diverse and significant biological activities. This technical guide provides an in-depth overview of the current scientific understanding of these activities, with a focus on their antitumor, antibacterial, and flavor-modulating properties. This document is intended for researchers, scientists, and professionals in the field of drug development and food science, offering a compilation of quantitative data, detailed experimental methodologies, and elucidated mechanisms of action.
Antitumor Activity of this compound Derivatives
Several studies have highlighted the potent antitumor effects of this compound derivatives, particularly those conjugated with substrates of energy metabolism. These compounds have demonstrated efficacy in both in vitro and in vivo models of human cancer, with a primary mechanism of action involving the induction of apoptosis.
In Vitro and In Vivo Efficacy
A study investigating the effects of various isoprenoid derivatives on human hepatoma cells found that certain this compound conjugates exhibited strong antitumor activity. Specifically, N-geranylpyruvic amide, N-geranyl-p-pyruvaminobenzoic amide, N,N'-digeranylmalic diamide (B1670390), and N,N'-digeranyl-O-acetylmalic diamide were effective in inhibiting tumor growth in human hepatoma-bearing athymic mice.[1] These compounds also demonstrated potent inhibition of in vitro cancer cell growth. In contrast, sugar conjugates of this compound did not show any significant antitumor effects.[1]
Table 1: Antitumor Activity of this compound Derivatives
| Compound | In Vivo Antitumor Effect (Human Hepatoma Model) | In Vitro Cell Growth Inhibition (HLF Cells) |
| N-geranylpyruvic amide (PyGA) | Markedly inhibited tumor growth | Potent inhibition |
| N-geranyl-p-pyruvaminobenzoic amide (PyABGA) | Markedly inhibited tumor growth | Potent inhibition |
| N,N'-digeranylmalic diamide (M2GA) | Markedly inhibited tumor growth | Potent inhibition |
| N,N'-digeranyl-O-acetylmalic diamide (AcM2GA) | Markedly inhibited tumor growth | Potent inhibition |
| Sugar conjugates of this compound | No significant effect | No significant effect |
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the antitumor activity of these this compound derivatives is the induction of apoptosis, or programmed cell death. While these compounds did not significantly alter the cell cycle distribution at 24 hours, a sub-G1 (apoptotic) peak was observed in DNA histograms of cells treated for 48 hours.[1] This indicates that the cells are undergoing DNA fragmentation, a hallmark of apoptosis.
Interestingly, the apoptotic mechanism of these this compound derivatives appears to be distinct from that of some natural isoprenoids. It has been shown that these compounds do not inhibit protein isoprenylation, a process that is often targeted by other isoprenoid-based anticancer agents.[1] This suggests a novel mechanism of action for these this compound conjugates.
The induction of apoptosis by these derivatives likely proceeds through the intrinsic, or mitochondrial, pathway. This pathway is regulated by the Bcl-2 family of proteins, which control the permeabilization of the mitochondrial outer membrane.[2][3] Pro-apoptotic members like Bax and Bak, upon activation, lead to the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (e.g., caspase-9), leading to a cascade of effector caspase activation (e.g., caspase-3) and subsequent cell death.[4][5] Anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process.[2][3] The observation of a sub-G1 peak and DNA fragmentation is consistent with the execution phase of apoptosis mediated by activated caspases.[6]
Figure 1: Proposed intrinsic pathway of apoptosis induced by this compound derivatives.
Experimental Protocols
This protocol is used to evaluate the antitumor efficacy of compounds in a living organism.[1]
-
Cell Culture and Implantation: Human hepatoma cells (e.g., HLF) are cultured and harvested. A suspension of these cells is then subcutaneously injected into the backs of athymic (nude) mice, which lack a functional immune system and thus do not reject human tumor xenografts.[2][7]
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to treatment and control groups. The this compound derivatives are administered, typically via intraperitoneal injection, at specified doses and schedules. The control group receives a vehicle solution.
-
Monitoring and Endpoint: Tumor size is measured regularly using calipers. The body weight and general health of the mice are also monitored for signs of toxicity. The experiment is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor weight in the treated groups to the control group.
This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][9][10]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS-HCl solution) is added to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Figure 2: General workflow for an in vitro cell viability (MTT) assay.
This flow cytometry-based method is used to quantify the percentage of apoptotic cells by analyzing their DNA content.[11][12]
-
Cell Treatment and Harvesting: Cells are treated with the this compound derivatives for a specified time (e.g., 48 hours). Both adherent and floating cells are collected.
-
Cell Fixation: The cells are washed and then fixed, typically with cold 70% ethanol, to permeabilize the cell membranes.
-
DNA Staining: The fixed cells are treated with a DNA-staining dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of each cell, which is proportional to its DNA content.
-
Data Analysis: A DNA histogram is generated, plotting the number of cells versus their fluorescence intensity. Non-apoptotic cells will appear as distinct peaks corresponding to the G1 and G2/M phases of the cell cycle. Apoptotic cells, which have undergone DNA fragmentation and loss, will appear as a "sub-G1" peak to the left of the G1 peak.[11][12] The percentage of cells in this sub-G1 region represents the apoptotic population.
Antibacterial Activity
Certain macrocyclic this compound derivatives have been synthesized and evaluated for their antibacterial properties, showing promise against clinically relevant pathogens.
Spectrum of Activity
In a study focused on developing novel antibacterial agents, macrocyclic diarylheptanoids with a this compound substitution exhibited moderate to good activity against Mycobacterium tuberculosis and other selected Gram-positive bacteria. This highlights the potential of this compound as a scaffold for the development of new antibiotics.
Proposed Mechanism of Action
While the precise mechanism for this compound derivatives has not been fully elucidated, the antibacterial action of similar amphiphilic molecules often involves the disruption of the bacterial cell membrane.[13] These compounds can interact with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, leading to increased membrane permeability.[14][15] This disruption can cause leakage of intracellular contents and ultimately lead to bacterial cell death.
Experimental Protocols
This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.
-
Serial Dilution: The this compound derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Flavor Modulating Activity
In addition to their therapeutic potential, this compound derivatives have been investigated for their ability to modify and enhance taste, particularly the umami flavor.
Umami Taste Enhancement
Several patents describe the use of this compound derivatives as flavor-modulating substances.[16][17] For instance, N-((E)-3,7-dimethyl-octa-2,6-dienyl)-oxalamic acid methyl ester and N-((E)-3,7-dimethyl-octa-2,6-dienyl)-N'-methyl-oxalamide have been identified as compounds that can enhance the umami taste impression in food products.[17] Another example is geranyl lactamide, which has been shown to impart a more umami, salty, and savory taste to consumable products like soups and ketchups.[16]
Mechanism of Action
The umami taste is primarily mediated by the T1R1/T1R3 G protein-coupled receptor.[18][19][20] It is proposed that this compound derivatives act as allosteric modulators of this receptor. N-geranyl cyclopropylcarboxamide (NGCC), for example, has been shown to enhance the chorda tympani nerve response to monosodium glutamate (B1630785) (MSG) in animal models.[1] This enhancement is thought to occur through an interaction with a Ca2+-dependent transduction pathway associated with the umami receptor.[1] This suggests that these derivatives do not mimic umami compounds directly but rather amplify the signal generated by them, leading to an enhanced taste perception.
Conclusion
This compound derivatives represent a versatile class of compounds with significant potential in both pharmacology and food science. Their demonstrated antitumor activity, mediated through a distinct apoptotic pathway, positions them as promising candidates for further cancer research. The antibacterial properties of certain derivatives offer a new scaffold for the development of antibiotics against challenging pathogens. Furthermore, their ability to modulate and enhance umami taste provides a valuable tool for the food industry. Future research should focus on further elucidating the specific molecular targets and signaling pathways involved in their biological activities, as well as on optimizing their structure to enhance potency and reduce potential toxicity.
References
- 1. N-geranyl cyclopropyl-carboximide modulates salty and umami taste in humans and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian caspases: structure, activation, substrates, and functions during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of intrinsic and extrinsic apoptosis pathways in the human leukemic MOLT-4 cell line by terpinen-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceramide initiates NFkappaB-mediated caspase activation in neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gasdermin pores permeabilize mitochondria to augment caspase-3 activation during apoptosis and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interest of Homodialkyl Neamine Derivatives against Resistant P. aeruginosa, E. coli, and β-Lactamases-Producing Bacteria—Effect of Alkyl Chain Length on the Interaction with LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 11. Interaction between umami peptide and taste receptor T1R1/T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The zeamine antibiotics affect the integrity of bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US8815321B2 - this compound derivatives as flavouring agents - Google Patents [patents.google.com]
- 17. EP2168442A2 - this compound derivatives of oxalic acid - Google Patents [patents.google.com]
- 18. Pharmacology of the Umami Taste Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular Recognition and Modification Strategies of Umami Dipeptides with T1R1/T1R3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Geranylamine: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 6246-48-6 Molecular Formula: C₁₀H₁₉N Molecular Weight: 153.26 g/mol
This technical guide provides an in-depth overview of Geranylamine, a naturally derived amine compound. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields. This document covers the fundamental physicochemical properties, synthesis methodologies, and known biological activities of this compound and its derivatives.
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 6246-48-6 | [1][2] |
| Molecular Weight | 153.26 g/mol | [1][2] |
| Molecular Formula | C₁₀H₁₉N | [1] |
| Boiling Point | 105 °C at 19 mmHg | [3][4] |
| Density | 0.829 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.476 | [3][4] |
Synthesis of this compound
This compound can be synthesized through various chemical routes, most commonly starting from geraniol (B1671447). The following section details a prevalent experimental protocol for its synthesis.
Experimental Protocol: Synthesis from Geraniol via Geranyl Bromide
This two-step synthesis involves the conversion of geraniol to geranyl bromide, followed by a reaction with an amine source.
Step 1: Synthesis of Geranyl Bromide
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve geraniol in a suitable anhydrous solvent such as diethyl ether or hexane.
-
Bromination: Cool the solution to 0 °C in an ice bath. Add a brominating agent, such as phosphorus tribromide (PBr₃), dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to yield crude geranyl bromide. The product can be further purified by distillation under reduced pressure.
Step 2: Synthesis of this compound
-
Amination: Dissolve the purified geranyl bromide in a suitable solvent. Add an excess of an amine source, such as ammonia (B1221849) or a protected amine equivalent like sodium azide (B81097) followed by reduction. For direct amination with ammonia, the reaction is typically carried out in a sealed vessel at elevated temperature and pressure.
-
Gabriel Synthesis (Alternative): A common and often higher-yielding method involves reacting geranyl bromide with potassium phthalimide (B116566) to form N-geranylphthalimide. This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to cleave the phthalimide group and yield this compound.
-
Work-up and Purification: After the reaction is complete, the reaction mixture is worked up depending on the method used. For the Gabriel synthesis, after hydrazine treatment, the precipitated phthalhydrazide (B32825) is filtered off. The filtrate is then concentrated, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated. The final product, this compound, is typically purified by distillation under reduced pressure.
Biological Activity and Potential Signaling Pathways
Direct research on the specific signaling pathways modulated by this compound is limited in publicly available literature. However, studies on structurally related compounds and derivatives of this compound provide insights into its potential biological activities and mechanisms of action.
Flavoring Agents
This compound derivatives have been investigated for their properties as flavouring agents, particularly for enhancing umami taste in food products.
Antitumor and Antibacterial Activity
Derivatives of this compound have shown promise in preclinical studies for their potential antitumor and antibacterial effects. While the direct mechanism of this compound is not fully elucidated, research on analogous compounds suggests potential interactions with key cellular signaling pathways.
For instance, studies on other amine-containing natural products have demonstrated modulation of critical cancer-related pathways. Leelamine, a diterpene amine, has been shown to inhibit the PI3K/Akt, MAPK, and STAT3 signaling pathways in melanoma cells[5]. Similarly, Geraniin, a compound containing a geranyl group, has been found to inhibit the PI3K/AKT pathway in nasopharyngeal cancer cells[6]. Although these are not direct studies on this compound, they suggest that the geranyl moiety, in combination with an amine group, could potentially interact with these fundamental cellular signaling cascades.
It is important to note that the direct effects of this compound on these pathways require further experimental validation. Researchers are encouraged to investigate these potential mechanisms of action to better understand the therapeutic potential of this compound and its derivatives.
Conclusion
This compound is a readily synthesizable compound with emerging biological activities of interest to the pharmaceutical and flavor industries. While its exact molecular mechanisms are still under investigation, the study of its derivatives suggests a potential for modulating key cellular signaling pathways involved in cell proliferation and survival. This technical guide provides a foundational understanding of this compound's properties and synthesis, aiming to facilitate further research and development in this promising area.
References
- 1. scbt.com [scbt.com]
- 2. This compound 90 6246-48-6 [sigmaaldrich.com]
- 3. This compound | CAS#:6246-48-6 | Chemsrc [chemsrc.com]
- 4. 6246-48-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geraniin inhibits cell growth and promoted autophagy-mediated cell death in the nasopharyngeal cancer C666-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Geranylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of geranylamine, a valuable intermediate in the synthesis of various compounds. Due to the limited availability of publicly accessible, experimentally verified raw data, this guide combines predicted data, information from analogous compounds, and established spectroscopic principles to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Data Presentation
The following tables summarize the expected and predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H1 | ~3.3 - 3.5 | Doublet | Attached to the carbon bearing the amino group. |
| H2 | ~5.2 - 5.4 | Triplet | Vinylic proton adjacent to the CH₂NH₂ group. |
| H4 | ~2.0 - 2.2 | Multiplet | Allylic protons. |
| H5 | ~1.9 - 2.1 | Multiplet | Allylic protons. |
| H6 | ~5.0 - 5.2 | Triplet | Vinylic proton in the isoprene (B109036) tail. |
| H8, H9, H10 | ~1.6 - 1.8 | Singlets | Methyl protons. |
| NH₂ | ~1.0 - 3.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
Note: These are estimated values based on the structure of this compound and typical chemical shifts for similar functional groups. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C1 | ~40 - 45 | Attached to the nitrogen atom. |
| C2 | ~120 - 125 | Vinylic carbon. |
| C3 | ~135 - 140 | Quaternary vinylic carbon. |
| C4 | ~35 - 40 | Allylic carbon. |
| C5 | ~25 - 30 | Aliphatic carbon. |
| C6 | ~120 - 125 | Vinylic carbon. |
| C7 | ~130 - 135 | Quaternary vinylic carbon. |
| C8, C9, C10 | ~15 - 25 | Methyl carbons. |
Note: These are estimated values. For comparison, the corresponding carbons in geraniol (B1671447) show similar shifts for the terpene backbone.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 3300 - 3500 | N-H (Primary Amine) | Symmetric & Asymmetric Stretch | Medium |
| 2850 - 3080 | C-H (Alkene & Alkane) | Stretch | Strong |
| 1650 - 1680 | C=C (Alkene) | Stretch | Medium to Weak |
| 1590 - 1640 | N-H (Primary Amine) | Scissoring (Bend) | Medium |
| 1000 - 1250 | C-N (Aliphatic Amine) | Stretch | Medium |
| 650 - 900 | N-H (Primary Amine) | Wagging | Broad |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Adduct | Predicted Collision Cross Section (Ų) |
| 154.15903 | [M+H]⁺ | 140.3 |
| 176.14097 | [M+Na]⁺ | 145.4 |
| 152.14447 | [M-H]⁻ | 139.7 |
Data obtained from PubChem predictions.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use the same sample as for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Due to the lower natural abundance of ¹³C, a larger number of scans will be required to obtain a spectrum with an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of neat this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
For GC-MS, electron ionization (EI) is commonly used. For LC-MS, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode are suitable choices for amines.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).
-
The resulting spectrum will show the molecular ion peak (or protonated molecule in the case of ESI/APCI) and various fragment ions. The fragmentation pattern can provide valuable structural information. For this compound, characteristic losses would include the cleavage of the C-C bond alpha to the nitrogen atom and fragmentation of the terpene backbone.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
The Elusive Geranylamine: A Deep Dive into its Naturally Occurring Analogs
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
While geranylamine itself is a synthetically derived compound not found in nature, its structural motif—a terpenoid backbone linked to an amine functional group—is prevalent in a diverse and pharmacologically significant class of natural products known as terpenoid alkaloids. This technical guide explores the natural occurrence of this compound analogs, with a particular focus on the well-studied terpenoid indole (B1671886) alkaloids (TIAs) from the medicinal plant Catharanthus roseus. We delve into their biosynthesis, provide quantitative data, and outline key experimental protocols for their study, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Occurrence of this compound Analogs: The Terpenoid Indole Alkaloids
The primary examples of naturally occurring this compound analogs are the terpenoid indole alkaloids (TIAs). These complex molecules are characterized by a fusion of a tryptamine-derived indole ring system and a terpenoid unit derived from geraniol (B1671447). The Madagascar periwinkle, Catharanthus roseus, is a prolific producer of over 130 different TIAs, including the potent anticancer agents vinblastine (B1199706) and vincristine.[1]
Two key monomeric TIAs that serve as precursors to these dimeric anticancer drugs are catharanthine (B190766) and vindoline (B23647).[2] These compounds accumulate in the leaves of the plant and their biosynthesis is a complex and highly regulated process.
Another class of geranylated alkaloids has been identified in the plant genus Glycosmis, specifically Glycosmis pentaphylla. These compounds, known as geranylated quinolone alkaloids, demonstrate the versatility of the geranyl moiety in natural product biosynthesis.[3]
Quantitative Analysis of Terpenoid Indole Alkaloids in Catharanthus roseus
The concentration of TIAs in C. roseus can vary significantly depending on the plant's age, environmental conditions, and the specific cultivar. The total alkaloid content in the leaves of different accessions of Glycosmis pentaphylla has also been quantified, showing considerable variation.
Table 1: Quantitative Data of Key Terpenoid Indole Alkaloids in Catharanthus roseus
| Alkaloid | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| Vindoline | Leaves | 0.891 - 1.300 | HPLC | [4] |
| Catharanthine | Leaves | 0.974 - 1.378 | HPLC | [4] |
| Vinblastine | Leaves | 0.307 - 0.949 | HPLC | [4] |
| Serpentine | Various | Most abundant TIA | UHPLC-ESI-QqQLIT-MS/MS | [5] |
Table 2: Total Alkaloid Content in Glycosmis pentaphylla Leaves
| Accession | Total Alkaloid Yield (mg/g) | Reference |
| GP07 | 19.6 | [6] |
| GP03 | 9.53 | [6] |
Biosynthesis of Terpenoid Indole Alkaloids: A Step-by-Step Look
The biosynthesis of TIAs is a fascinating example of metabolic engineering in nature, involving multiple enzymatic steps and cellular compartments. The pathway begins with the convergence of the shikimate pathway (producing tryptamine) and the mevalonate-independent (MEP) pathway (producing the terpenoid precursor geraniol).
The Central Role of Strictosidine (B192452)
The universal precursor to all TIAs is strictosidine. Its formation is a pivotal step, catalyzed by the enzyme strictosidine synthase (STR), which facilitates a Pictet-Spengler reaction between tryptamine (B22526) and the monoterpenoid secologanin. Secologanin itself is derived from geraniol through a series of enzymatic reactions.
The Divergent Pathway to Vindoline
From strictosidine, the biosynthetic pathway branches to produce a vast array of TIAs. The pathway leading to vindoline is particularly well-characterized and involves a seven-step enzymatic cascade starting from the precursor tabersonine.
Experimental Protocols
A comprehensive understanding of naturally occurring this compound analogs requires robust experimental methodologies for their extraction, isolation, and quantification.
Extraction and Isolation of Terpenoid Indole Alkaloids
A general workflow for the isolation of TIAs from plant material involves initial extraction with a polar solvent, followed by acid-base partitioning to separate the basic alkaloids from other metabolites. Further purification is typically achieved using chromatographic techniques.
Detailed Protocol for Acid-Base Extraction:
-
Initial Extraction: Extract the powdered plant material with ethanol (B145695) or methanol (B129727) using maceration or Soxhlet apparatus.
-
Solvent Evaporation: Concentrate the extract under reduced pressure to obtain a crude residue.
-
Acidification: Dissolve the residue in a dilute acid solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.
-
Washing with Organic Solvent: Wash the acidic aqueous solution with an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities.
-
Basification: Make the aqueous layer basic (pH 9-10) with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.
-
Extraction of Alkaloids: Extract the basic aqueous solution multiple times with an organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the sensitive and selective quantification of TIAs in complex plant extracts.
A General LC-MS Protocol for TIA Quantification:
-
Sample Preparation:
-
Extract a known weight of finely ground, dried plant material with a suitable solvent (e.g., 80% methanol) using ultrasonication or shaking.
-
Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the extract to an appropriate concentration within the calibration range of the instrument.
-
Prepare a series of calibration standards of the target alkaloids in the same solvent.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed for alkaloids.
-
Mass Spectrometry: A triple quadrupole (QqQ) or ion trap (IT) mass spectrometer can be used. For quantification, Multiple Reaction Monitoring (MRM) mode on a QqQ instrument provides high selectivity and sensitivity.[5]
-
Table 3: Example MRM Transitions for TIA Quantification[5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ajmalicine | 353 | 144 |
| Serpentine | 349 | 317 |
| Vindoline | 458 | 188 |
| Vinblastine | 811 | 224 |
| Vincristine | 825 | 225 |
Signaling Pathways
While the biosynthetic pathways of TIAs are well-elucidated, their direct roles in plant signaling are less understood. It is known that the production of these alkaloids is part of the plant's defense mechanism against herbivores and pathogens. The expression of many TIA biosynthetic genes is induced by the plant hormone jasmonic acid, a key signaling molecule in plant defense responses. However, specific signaling pathways directly triggered by catharanthine, vindoline, or other this compound analogs within the plant or in other organisms are still an active area of research.
Conclusion
Although this compound is not a natural product, its structural analogs, the terpenoid alkaloids, represent a vast and fascinating area of natural product chemistry. The terpenoid indole alkaloids of Catharanthus roseus serve as a prime example, with their complex biosynthesis, significant pharmacological activity, and the availability of advanced analytical techniques for their study. This technical guide provides a foundational understanding of the natural occurrence, biosynthesis, and analysis of these important this compound analogs, offering valuable insights for researchers dedicated to harnessing the chemical diversity of nature for the development of new therapeutics. Further research into the signaling roles of these compounds and the exploration of other organisms for novel geranylated alkaloids will undoubtedly continue to enrich this exciting field.
References
- 1. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimerization of catharanthine and vindoline - Wikipedia [en.wikipedia.org]
- 3. Glycopentanolones A-D, four new geranylated quinolone alkaloids from Glycosmis pentaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sabraojournal.org [sabraojournal.org]
- 5. Simultaneous quantitative determination of bioactive terpene indole alkaloids in ethanolic extracts of Catharanthus roseus (L.) G. Don by ultra high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
Geranylamine Derivatives: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranylamine, a primary amine derivative of the monoterpene geraniol, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. This technical guide provides an in-depth overview of two key therapeutic areas where this compound derivatives have shown significant promise: as anti-tuberculosis agents and as antitumor compounds. We will delve into their mechanisms of action, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize key pathways and workflows.
I. Anti-tuberculosis Activity of this compound Derivatives: The Case of SQ109
A prominent example of a this compound derivative with therapeutic potential is SQ109, an investigational anti-tuberculosis drug. SQ109 is an asymmetrical diamine that includes a geranyl group and has demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.
Mechanism of Action
The primary mechanism of action of SQ109 is the inhibition of the Mycobacterium tuberculosis MmpL3 (Mycobacterial membrane protein Large 3) transporter. MmpL3 is an essential transporter responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a precursor for mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are crucial components of the mycobacterial cell wall, providing a protective barrier. By inhibiting MmpL3, SQ109 disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately bacterial death.[1]
In addition to targeting MmpL3, SQ109 also functions as a protonophore, uncoupling the proton motive force across the bacterial membrane. This dual mechanism of action contributes to its potent bactericidal activity.[2]
Quantitative Data: In Vitro Efficacy
The in vitro efficacy of SQ109 and its metabolites has been evaluated against various mycobacterial and fungal species. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
| Compound | Organism | MIC (µg/mL) |
| SQ109 | Mycobacterium tuberculosis H37Rv | 0.2 - 0.78 |
| Multidrug-resistant M. tuberculosis | Active (strains vary) | |
| Mycobacterium bovis | Active | |
| Mycobacterium avium | 4 - 16 | |
| Aspergillus fumigatus | 8 | |
| Candida spp. | 1 - 8 | |
| Cryptococcus neoformans | 0.25 - 4 | |
| SQ109 Metabolites | Mycobacterium tuberculosis | Inactive |
Data compiled from multiple sources.
Experimental Protocols
Macromolecular Incorporation Assay for Cell Wall Synthesis Inhibition
This assay is used to determine the effect of a compound on the synthesis of major cellular macromolecules, including proteins, nucleic acids, and cell wall components.
-
Bacterial Culture: Mycobacterium tuberculosis is cultured to mid-log phase in an appropriate broth medium.
-
Compound Exposure: The bacterial culture is exposed to the test compound (e.g., SQ109) at various concentrations (typically multiples of its MIC) for a defined period.
-
Radiolabeling: Radiolabeled precursors for specific macromolecules are added to the cultures. For example:
-
[³H]leucine for protein synthesis.
-
[³H]uracil for RNA synthesis.
-
[¹⁴C]acetate for lipid and mycolic acid synthesis.
-
[³H]N-acetyl-D-glucosamine for peptidoglycan synthesis.
-
-
Incubation: The cultures are incubated to allow for the incorporation of the radiolabeled precursors.
-
Harvesting and Lysis: The bacterial cells are harvested by centrifugation, washed, and then lysed.
-
Macromolecule Precipitation: The macromolecules are precipitated using an appropriate method (e.g., trichloroacetic acid precipitation).
-
Quantification: The amount of incorporated radioactivity is quantified using a scintillation counter. A significant reduction in the incorporation of a specific precursor in the presence of the compound indicates inhibition of the corresponding biosynthetic pathway.
Visualizations
Caption: Inhibition of TMM transport by SQ109.
II. Antitumor Activity of this compound Derivatives
Certain this compound derivatives have demonstrated significant antitumor effects, particularly against human hepatoma cells. These compounds, such as N-geranylpyruvic amide and N,N'-digeranylmalic diamide (B1670390), induce apoptosis in cancer cells through a mechanism distinct from that of many natural isoprenoids.[3]
Mechanism of Action
The primary antitumor mechanism of these this compound derivatives is the induction of apoptosis, or programmed cell death. This is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. Studies have shown that treatment of human hepatoma cells with these derivatives leads to an increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA.[3] The precise signaling pathways leading to this apoptotic response are still under investigation but appear to be independent of the inhibition of protein isoprenylation.
Quantitative Data: In Vitro Efficacy
| Compound | Cell Line | IC50 (µM) |
| Doxorubicin | HepG2 | ~1.7 |
| Chidamide | BEL-7402 | 1 - 13 |
| Gimatecan | Various HCC lines | 0.012 - 1.085 |
These values are for comparative purposes and are not for the specific this compound derivatives discussed.
Experimental Protocols
DNA Fragmentation Ladder Assay
This assay visualizes the characteristic internucleosomal cleavage of DNA that occurs during apoptosis.[4][5]
-
Cell Culture and Treatment: Human hepatoma cells (e.g., HepG2, HuH-7) are cultured to a suitable confluency and then treated with the this compound derivative for a specified time (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected to ensure the inclusion of apoptotic cells.
-
Cell Lysis: The cells are lysed using a lysis buffer containing detergents to release the cellular contents, including DNA.
-
RNase and Proteinase K Treatment: The cell lysate is treated with RNase to remove RNA and then with Proteinase K to digest proteins, including histones associated with the DNA.
-
DNA Extraction: The DNA is extracted from the lysate, typically using a phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Agarose (B213101) Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and subjected to electrophoresis.
-
Visualization: The DNA in the gel is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. DNA from apoptotic cells will appear as a characteristic "ladder" of fragments in multiples of approximately 180-200 base pairs.
Flow Cytometry for Sub-G1 Peak Analysis
This method quantifies the percentage of apoptotic cells by measuring their DNA content.[6][7][8]
-
Cell Culture and Treatment: As described in the DNA fragmentation assay.
-
Cell Harvesting and Fixation: Cells are harvested and then fixed, typically with cold 70% ethanol, which permeabilizes the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI). The staining solution often contains RNase to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
Data Analysis: The data is typically displayed as a histogram of DNA content. Non-apoptotic cells will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle. Apoptotic cells, having lost some of their DNA, will appear as a population with lower DNA content, forming a "sub-G1" peak to the left of the G1 peak. The percentage of cells in the sub-G1 peak is quantified to determine the level of apoptosis.
Visualizations
Caption: Workflow for apoptosis detection.
Caption: this compound-induced apoptosis pathway.
Conclusion
This compound derivatives represent a promising class of compounds with significant therapeutic potential. The anti-tuberculosis agent SQ109 showcases a dual mechanism of action that is effective against drug-resistant mycobacteria. In the field of oncology, other this compound derivatives have demonstrated the ability to induce apoptosis in cancer cells, suggesting a potential role in cancer chemotherapy. Further research into the specific molecular targets and signaling pathways of these compounds will be crucial for their continued development and eventual clinical application. The experimental protocols and data presented in this guide provide a foundational resource for researchers in these fields.
References
- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effect of this compound derivatives on human hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.tghn.org [media.tghn.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. bitesizebio.com [bitesizebio.com]
Unlocking the Therapeutic Potential: A Technical Guide to the Antitumor Properties of Novel Geranylamine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranylamine, a derivative of the natural monoterpene geraniol (B1671447), has emerged as a promising scaffold for the development of novel anticancer agents. This technical guide provides an in-depth overview of the antitumor properties of newly synthesized this compound compounds. We consolidate key quantitative data on their cytotoxic and tumor-inhibiting effects, present detailed protocols for essential experimental assays, and visualize the implicated molecular signaling pathways. This document aims to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology, facilitating further investigation and optimization of this compound-based cancer therapeutics.
Introduction
The quest for more effective and less toxic cancer therapies has led to the exploration of natural product derivatives as a rich source of novel drug candidates. Geraniol, an acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has demonstrated promising antitumor effects across a range of cancer types, including breast, lung, colon, prostate, and pancreatic cancer.[1] Modifications of the geraniol structure, particularly at the terminal hydroxyl group to form this compound and its subsequent derivatives, have yielded compounds with enhanced cytotoxic and antitumor activities. These novel this compound compounds exhibit multifaceted mechanisms of action, primarily centered on the induction of apoptosis and modulation of key signaling pathways that govern cancer cell proliferation and survival. This guide focuses on the synthesis, in vitro cytotoxicity, in vivo efficacy, and mechanisms of action of these promising anticancer agents.
In Vitro Antitumor Activity of Novel this compound Compounds
A variety of novel this compound derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of these compounds. The following tables summarize the IC50 values for several classes of novel this compound compounds.
Table 1: Cytotoxicity (IC50) of Geranylated Chalcone (B49325) Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Bavachalcone (1a) | K562 (Human Chronic Myelogenous Leukemia) | 2.7 | [2] |
| Xanthohumol | MDA-MB-231 (Triple-Negative Breast Cancer) | 6.7 | [3] |
| 2-Hydroxychalcone | MDA-MB-231 (Triple-Negative Breast Cancer) | 4.6 | [3] |
| Chalcone | MDA-MB-231 (Triple-Negative Breast Cancer) | 18.1 | [3] |
| Compound 4a | MDA-MB-231, MCF-7, HCT-116, HeLa | 2.08 - 22.64 | [4] |
| Compound 4b | MDA-MB-231, MCF-7, HCT-116, HeLa | 2.08 - 22.64 | [4] |
| Compound 4q | MDA-MB-231, MCF-7, HCT-116, HeLa | 2.08 - 22.64 | [4] |
| Compound 4v | MDA-MB-231, MCF-7, HCT-116, HeLa | 2.08 - 22.64 | [4] |
Table 2: Cytotoxicity (IC50) of Other Novel this compound and Related Derivatives
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
| Harmine (B1663883) Derivatives | Compound 8 | HepG2 (Human Liver Cancer) | 0.011 - 0.021 (µmol/ml) | [5] |
| Geraniol | C666-1 (Nasopharyngeal Carcinoma) | ~20 | [6] | |
| Geraniol | Colo-205 (Colon Cancer) | 20 | [7] | |
| Geranyl Acetate | Colo-205 (Colon Cancer) | 30 | [7] |
In Vivo Antitumor Efficacy
Preclinical in vivo studies are critical for validating the therapeutic potential of novel drug candidates. Several this compound derivatives have demonstrated significant tumor growth inhibition in rodent models of cancer.
Table 3: In Vivo Antitumor Activity of this compound Derivatives
| Compound | Animal Model | Tumor Type | Dosage | Tumor Inhibition | Reference |
| N-geranylpyruvic amide | Athymic Mice | Human Hepatoma | Not Specified | Strong Antitumor Effect | [8] |
| N,N'-digeranylmalic diamide | Athymic Mice | Human Hepatoma | Not Specified | Strong Antitumor Effect | [8] |
| Harmine Derivative (Compound 6) | Mice | Lewis Lung Cancer, Sarcoma180, HepA | Not Specified | up to 49.5% | [5] |
| FBA-TPQ (Makaluvamine Analog) | Mice | MCF-7 Xenograft | 20 mg/kg/d, 3 d/wk for 1 week | ~71.6% | [1] |
Mechanisms of Antitumor Action
The antitumor effects of novel this compound compounds are primarily attributed to their ability to induce programmed cell death (apoptosis) and to interfere with critical signaling pathways that promote cancer cell survival and proliferation.
Induction of Apoptosis
A hallmark of the anticancer activity of this compound derivatives is the induction of apoptosis. This is evidenced by several key cellular events:
-
Phosphatidylserine (B164497) Externalization: Treatment with these compounds leads to the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, a key early indicator of apoptosis.
-
Mitochondrial Membrane Potential (MMP) Depletion: Geraniol and its derivatives have been shown to reduce the MMP in cancer cells.
-
Caspase Activation: These compounds trigger the activation of the caspase cascade, including initiator caspases (caspase-8 and -9) and effector caspases (caspase-3).
-
PARP Cleavage: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.
-
Modulation of Bcl-2 Family Proteins: this compound derivatives alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.
Modulation of Signaling Pathways
The primary mechanism of apoptosis induction by this compound compounds appears to be through the intrinsic or mitochondrial pathway.
Caption: Intrinsic apoptosis pathway induced by this compound compounds.
Geraniol has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell proliferation, survival, and growth.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by geraniol.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antitumor properties of novel this compound compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microplates
-
Cancer cell lines
-
Complete culture medium
-
Novel this compound compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with the this compound compound at its IC50 concentration for a specified time. Include an untreated control.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of novel this compound compounds.
Caption: Preclinical evaluation workflow for this compound compounds.
Conclusion and Future Directions
Novel this compound compounds represent a promising class of antitumor agents with potent cytotoxic effects against a range of cancer cell lines and significant in vivo efficacy. Their primary mechanism of action involves the induction of apoptosis through the intrinsic pathway and the modulation of key cancer-related signaling pathways such as PI3K/Akt/mTOR. The data and protocols presented in this technical guide provide a solid foundation for further research in this area.
Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the antitumor potency and selectivity of this compound derivatives.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds.
-
Combination Therapies: To investigate potential synergistic effects with existing chemotherapeutic agents.
-
Elucidation of Additional Mechanisms: To explore other potential targets and pathways affected by these compounds.
The continued development of novel this compound compounds holds significant promise for the discovery of new and effective cancer therapies.
References
- 1. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-cancer activity evaluation of novel prenylated and geranylated chalcone natural products and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor and neurotoxic effects of novel harmine derivatives and structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geraniol inhibits cell growth and promotes caspase-dependent apoptosis in nasopharyngeal cancer C666-1 cells via inhibiting PI3K/Akt/mTOR signaling pathway - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
In-Depth Technical Guide: Antibacterial and Antifungal Activity of Geranylamine and Its Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of research into the antibacterial and antifungal properties of geranylamine and its derivatives. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key processes and proposed mechanisms of action.
Executive Summary
This compound, a derivative of the naturally occurring monoterpenoid geraniol, has emerged as a scaffold of interest in the development of novel antimicrobial agents. Research indicates that while this compound itself exhibits some antimicrobial properties, its primary value may lie in its role as a backbone for the synthesis of more potent derivatives. These derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The mechanism of action for these compounds is an area of active investigation, with current evidence pointing towards the disruption of microbial cell membranes and the inhibition of efflux pumps, which are key contributors to multidrug resistance. This guide consolidates the available data on the antimicrobial efficacy of this compound derivatives and outlines the standard protocols for their evaluation.
Quantitative Antimicrobial Activity Data
The following tables summarize the reported minimum inhibitory concentrations (MICs) for this compound and its derivatives against various microbial strains. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound Derivative 24 | Mycobacterium tuberculosis | 3.125 - 12.5 | [1] |
| p-Fluorophenethylamine Derivative 51 | Mycobacterium tuberculosis | 3.125 - 12.5 | [1] |
| N-substituted macrocyclic diarylheptanoids | Mycobacterium tuberculosis | 12.5 - 50 | [1] |
| SQ109 Analogs | M. abscessus | More active than SQ109 | [2] |
| This compound | Enterobacter aerogenes | 5 mM | [3] |
Table 2: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| SQ109 | Candida albicans (susceptible and fluconazole-resistant) | 4 - 8 | [4] |
| SQ109 Derivative 2 | Candida utilis | 1.95 | [4] |
| SQ109 Derivative 2 | Candida krusei | 3.9 | [4] |
| SQ109 Derivative 3 | Candida utilis | 3.13 | [4] |
| SQ109 Derivative 5 | Candida utilis | 1.95 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial properties of this compound and its derivatives.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is considered the gold standard for determining the in vitro susceptibility of microorganisms to antimicrobial agents.[5]
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a specified incubation period.[6]
Procedure:
-
Preparation of Test Compound: A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium.
-
Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[7]
-
Plate Inoculation: The microtiter plate wells, containing the serially diluted test compound, are inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Result Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of antimicrobial susceptibility.
Principle: A filter paper disk impregnated with a specific concentration of the test compound is placed on an agar (B569324) plate that has been uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth will appear around the disk.
Procedure:
-
Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile swab is dipped into the standardized inoculum and used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[8]
-
Disk Application: Sterile filter paper disks are impregnated with a known concentration of the test compound and placed on the agar surface. Disks should be spaced to prevent overlapping of inhibition zones.[2]
-
Incubation: The plate is incubated under appropriate conditions.
-
Result Interpretation: The diameter of the zone of inhibition is measured in millimeters. The susceptibility of the microorganism is determined by comparing the zone diameter to established interpretive criteria.[2]
Efflux Pump Inhibition Assay
This assay is used to determine if a compound can inhibit the activity of bacterial efflux pumps.
Principle: Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, contributing to resistance. This assay measures the potentiation of a known antibiotic's activity in the presence of a potential efflux pump inhibitor (EPI). A significant reduction in the MIC of the antibiotic in the presence of the test compound suggests efflux pump inhibition.[9] this compound has been suggested to inhibit the AcrAB-TolC efflux pump through a non-competitive mechanism.[3]
Procedure:
-
MIC Determination of Antibiotic: The MIC of a known antibiotic that is a substrate for the target efflux pump is determined for the test bacterial strain.
-
MIC Determination with Test Compound: The MIC of the same antibiotic is determined again, but this time in the presence of a sub-inhibitory concentration of the test compound (the potential EPI).
-
Data Analysis: The fold reduction in the MIC of the antibiotic is calculated. A four-fold or greater reduction is typically considered significant and indicative of efflux pump inhibition.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: Efflux Pump Inhibition
Caption: Proposed mechanism of this compound as an efflux pump inhibitor.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
The available evidence suggests that this compound derivatives are a promising class of antimicrobial compounds. Their activity against drug-resistant bacteria and fungi warrants further investigation. The proposed mechanism of efflux pump inhibition is particularly noteworthy, as this could lead to the development of adjuvants that restore the efficacy of existing antibiotics.
Future research should focus on:
-
Expanding the chemical library: Synthesizing and screening a wider range of this compound derivatives to identify more potent and selective compounds.
-
In-depth mechanistic studies: Elucidating the precise molecular interactions with efflux pumps and investigating other potential mechanisms of action, such as direct membrane disruption.
-
In vivo efficacy and toxicity: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.
-
Spectrum of activity: Broadening the range of bacterial and fungal pathogens tested to better define the antimicrobial spectrum of these compounds.
By pursuing these research avenues, the full potential of this compound and its derivatives as a new class of antimicrobial agents can be realized.
References
- 1. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 2. microbenotes.com [microbenotes.com]
- 3. biolabtests.com [biolabtests.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. benchchem.com [benchchem.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. A cell-based infection assay identifies efflux pump modulators that reduce bacterial intracellular load - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. mdpi.com [mdpi.com]
Geranylamine as a Precursor in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranylamine, a primary amine derived from the monoterpene geraniol (B1671447), serves as a versatile and valuable building block in organic synthesis. Its unique structure, featuring a C10 isoprenoid chain with two double bonds, provides a scaffold for the synthesis of a diverse array of molecules with applications in medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the synthesis of this compound, its key reactions, and its application as a precursor in the development of novel compounds.
Physicochemical Properties of this compound
This compound is a colorless liquid with the following properties:
| Property | Value | Reference |
| CAS Number | 6246-48-6 | [1][2][3] |
| Molecular Formula | C₁₀H₁₉N | [1][2] |
| Molecular Weight | 153.26 g/mol | [1][2] |
| Boiling Point | 105 °C at 19 mmHg | [1][3] |
| Density | 0.829 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.476 | [1][3] |
Synthesis of this compound
The most common and practical laboratory synthesis of this compound starts from the readily available monoterpene, geraniol. The synthesis typically proceeds through a two-step sequence involving the conversion of geraniol to a geranyl halide or a protected amine intermediate, followed by deprotection or conversion to the primary amine.
Synthesis of Geranyl Bromide from Geraniol
Geraniol is first converted to geranyl bromide, a key intermediate for subsequent amination reactions.
Experimental Protocol:
A solution of geraniol (1 equivalent) in anhydrous diethyl ether is cooled to -5 °C. Phosphorus tribromide (PBr₃, 0.4 equivalents) is added dropwise with stirring. The reaction mixture is stirred at this temperature for 3 hours. After completion, the solution is carefully poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield geranyl bromide as a yellow oil.[4][5]
| Precursor | Product | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Geraniol | Geranyl Bromide | PBr₃ | Anhydrous Ether | -5 °C | 3 h | 99.5% | [4][5] |
Synthesis of this compound via Gabriel Synthesis
The Gabriel synthesis provides a reliable method for the preparation of primary amines from alkyl halides, avoiding the overalkylation often seen with direct amination.
Experimental Workflow:
Caption: Synthesis of this compound via Gabriel Synthesis.
Experimental Protocol:
-
Synthesis of N-Geranylphthalimide: Geranyl bromide (1 equivalent) is reacted with potassium phthalimide (1.1 equivalents) in dimethylformamide (DMF). The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is poured into water and the precipitate is collected by filtration, washed with water, and dried to afford N-geranylphthalimide.[4][5]
-
Hydrazinolysis of N-Geranylphthalimide: A solution of N-geranylphthalimide (1 equivalent) and hydrazine monohydrate (1.5 equivalents) in absolute ethanol (B145695) is heated to reflux for 6 hours.[4] The solvent is then evaporated, and a 15% aqueous NaOH solution is added. The mixture is extracted with dichloromethane. The combined organic phases are washed with water, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield pure this compound.[4]
| Precursor | Product | Reagents | Solvent | Conditions | Yield | Reference |
| Geranyl Bromide | N-Geranylphthalimide | Potassium Phthalimide | DMF | Reflux | - | [4][5] |
| N-Geranylphthalimide | This compound | Hydrazine monohydrate | Ethanol | Reflux, 6 h | 81% | [4][5] |
Synthesis of this compound via Mitsunobu Reaction
An alternative to the Gabriel synthesis is the Mitsunobu reaction, which allows for the direct conversion of an alcohol to a protected amine.
Experimental Workflow:
Caption: Synthesis of this compound via Mitsunobu Reaction.
Experimental Protocol:
-
Synthesis of N-Geranylphthalimide: To a solution of geraniol (1 equivalent), phthalimide (1.2 equivalents), and triphenylphosphine (B44618) (PPh₃, 1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give N-geranylphthalimide.[6][7][8][9]
-
Hydrazinolysis: The subsequent hydrazinolysis of N-geranylphthalimide is carried out as described in the Gabriel synthesis protocol.
| Precursor | Product | Reagents | Solvent | Conditions | Yield from Geraniol | Reference |
| Geraniol | This compound | Phthalimide, PPh₃, DEAD; then Hydrazine | THF, then Ethanol | rt, then Reflux | 37-69% | [4][5] |
This compound as a Precursor in Organic Synthesis
This compound is a key intermediate in the synthesis of a variety of bioactive molecules and other valuable organic compounds.
Synthesis of the Antitubercular Agent SQ109
This compound is a crucial precursor for the synthesis of SQ109, a promising drug candidate for the treatment of tuberculosis.[4][6][10] SQ109 is an unsymmetrical diamine that has shown high potency against drug-resistant strains of Mycobacterium tuberculosis.[4][11]
Synthetic Pathway to SQ109:
Caption: Synthesis of SQ109 from this compound.
The synthesis involves the acylation of this compound with chloroacetyl chloride, followed by nucleophilic substitution with 2-adamantanamine, and subsequent reduction of the amide to afford SQ109.[4] The overall yield for the synthesis of SQ109 from geraniol has been reported to be around 20%.[4]
Synthesis of this compound Derivatives as Flavoring Agents
This compound can be reacted with various electrophiles to produce derivatives with interesting sensory properties. For instance, the reaction of this compound with ethyl lactate (B86563) produces geranyl lactamide, a compound reported to enhance umami taste in food products.[12][13]
Experimental Protocol for Geranyl Lactamide Synthesis:
This compound (2 g) is added to a solution of ethyl lactate (1.4 g) in 15 ml of ethanol at room temperature. The reaction mixture is stirred at reflux for 5 hours. The solvent is then removed on a rotary evaporator to yield crude geranyl lactamide, which can be purified by flash column chromatography.[12][13]
| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Purity (crude) | Reference |
| This compound | Ethyl lactate | Geranyl Lactamide | Ethanol | Reflux, 5 h | ~90% (NMR) | [12][13] |
Synthesis of this compound Derivatives with Potential Antitumor and Antibacterial Activity
Derivatives of this compound have been investigated for their potential as therapeutic agents.
-
Antitumor Activity: this compound derivatives conjugated with malic acid or pyruvic acid have shown antitumor activity against human hepatoma cells.[5] For example, N,N'-digeranylmalic diamide (B1670390) and N-geranylpyruvic amide have demonstrated strong antitumor effects.[5]
-
Antibacterial Activity: SQ109 and its analogs, derived from this compound, exhibit potent activity against Mycobacterium tuberculosis.[6][11] The mechanism of action is believed to involve the inhibition of the MmpL3 transporter, which is essential for cell wall biosynthesis in mycobacteria.[6]
| Compound/Derivative | Biological Activity | Target/Cell Line | Quantitative Data | Reference |
| N,N'-Digeranylmalic diamide | Antitumor | Human Hepatoma | Strong antitumor effect | [5] |
| N-Geranylpyruvic amide | Antitumor | Human Hepatoma | Strong antitumor effect | [5] |
| SQ109 | Antitubercular | M. tuberculosis | Potent activity | [6][11] |
Spectroscopic Data of this compound
The structure of this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR (CDCl₃): The proton NMR spectrum of this compound shows characteristic signals for the methyl groups, the methylene (B1212753) groups of the isoprenoid chain, the vinylic protons, and the protons of the aminomethyl group.[14]
-
¹³C NMR (CDCl₃): The carbon NMR spectrum provides signals corresponding to all ten carbon atoms in the molecule.
-
FTIR: The infrared spectrum of this compound displays characteristic absorption bands for N-H stretching of the primary amine group (around 3300-3500 cm⁻¹) and C=C stretching of the double bonds.
-
Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Predicted collision cross-section (CCS) values for various adducts can be found in databases.
Conclusion
This compound is a readily accessible and highly versatile precursor in organic synthesis. Its utility is demonstrated in the efficient synthesis of complex molecules with significant biological activity, such as the antitubercular drug candidate SQ109. Furthermore, its derivatives have shown promise as flavoring agents and potential antitumor compounds. The synthetic routes to this compound are well-established, and its reactivity allows for a wide range of chemical transformations. This guide provides a foundational understanding for researchers and professionals in drug development to explore the full potential of this compound as a key building block in the creation of novel and valuable molecules.
References
- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. rsc.org [rsc.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. spectrabase.com [spectrabase.com]
- 12. benchchem.com [benchchem.com]
- 13. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 14. researchgate.net [researchgate.net]
In Silico Modeling of Geranylamine Derivatives' Bioactivity: A Technical Guide
Introduction
Geranylamine and its derivatives represent a class of organic compounds with a versatile range of biological activities, including potential applications as anticancer and antibacterial agents. The exploration of these compounds in drug discovery and development is increasingly benefiting from in silico modeling techniques. These computational approaches offer a rapid and cost-effective means to predict the bioactivity of novel derivatives, elucidate their mechanisms of action, and assess their pharmacokinetic and toxicological profiles. This technical guide provides an in-depth overview of the core in silico methodologies applied to the study of this compound derivatives, complete with detailed experimental protocols, data presentation, and visual representations of key workflows and signaling pathways.
Target Identification and Prioritization
The initial step in the in silico analysis of this compound derivatives is the identification of potential biological targets. This process is guided by the known or hypothesized pharmacological effects of these compounds. For instance, given their reported antibacterial and anticancer activities, relevant targets could include bacterial enzymes essential for survival or proteins involved in cancer cell proliferation and survival signaling pathways.
Experimental Protocol: Target Identification
-
Literature Review: Conduct a comprehensive search of scientific databases (e.g., PubMed, Scopus) for studies on the biological effects of this compound and related isoprenoid compounds.
-
Database Mining: Utilize bioinformatics databases such as ChEMBL and DrugBank to identify known targets of compounds with structural similarity to this compound derivatives.
-
Target Validation: Prioritize identified targets based on their essentiality in the disease process, druggability, and the availability of 3D structural information in the Protein Data Bank (PDB).
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (this compound derivative) when bound to a specific protein target. This method is instrumental in understanding the molecular basis of interaction and in predicting the binding affinity, which can be correlated with biological activity.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the PDB.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges to the protein atoms.
-
Define the binding site (active site) based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Utilize molecular docking software such as AutoDock Vina or Glide.
-
Set the grid box to encompass the defined binding site of the protein.
-
Run the docking simulation to generate multiple binding poses of the ligand.
-
Analyze the results based on the predicted binding energy (scoring function) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Data Presentation: Predicted Binding Affinities of this compound Derivatives
| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | E. coli DNA Gyrase | -7.2 | Asp73, Gly77, Ile78 |
| N-acetylthis compound | Human EGFR Kinase | -8.5 | Leu718, Val726, Ala743 |
| Geranyl-guanidine | S. aureus DHFR | -7.9 | Ile50, Phe92, Leu54 |
| Geranyl-isothiourea | Human Topoisomerase II | -8.1 | Asp555, Gln778, Tyr804 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR): Modeling Bioactivity
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[1][2] A robust QSAR model can be used to predict the activity of newly designed compounds without the need for experimental testing.[1]
Experimental Protocol: QSAR Model Development
-
Dataset Preparation:
-
Compile a dataset of this compound derivatives with experimentally determined biological activity data (e.g., IC50 values).
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors that encode structural, physicochemical, and electronic properties (e.g., molecular weight, logP, topological indices, electronic energies).
-
-
Model Building:
-
Employ statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) to build the QSAR model.[3]
-
-
Model Validation:
-
Assess the predictive power of the model using the test set.
-
Evaluate statistical parameters such as the correlation coefficient (R²), cross-validated R² (q²), and root mean square error (RMSE).
-
ADMET Prediction: Assessing Drug-Likeness
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-like properties of compounds at an early stage of development.[4][5] These predictions help to identify candidates with favorable pharmacokinetic and safety profiles.
Experimental Protocol: In Silico ADMET Prediction
-
Input Data: Provide the 2D or 3D structures of the this compound derivatives.
-
Software/Web Servers: Utilize various computational tools and web servers (e.g., SwissADME, pkCSM, ADMETlab) that employ pre-built models to predict a range of ADMET properties.[4]
-
Property Analysis: Analyze the predicted properties, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition and substrate potential.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.
-
Data Presentation: Predicted ADMET Properties of this compound Derivatives
| Derivative | HIA (%) | BBB Permeability | CYP2D6 Inhibition | hERG Inhibition | Ames Mutagenicity |
| This compound | 92.5 | High | Non-inhibitor | Low risk | Negative |
| N-acetylthis compound | 88.1 | High | Non-inhibitor | Low risk | Negative |
| Geranyl-guanidine | 75.3 | Low | Inhibitor | Medium risk | Positive |
| Geranyl-isothiourea | 81.7 | Medium | Non-inhibitor | Low risk | Negative |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing Workflows and Pathways
In Silico Drug Discovery Workflow for this compound Derivatives
Caption: A generalized workflow for the in silico discovery and optimization of bioactive this compound derivatives.
Hypothesized Signaling Pathway for Anticancer Activity
Many natural products exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and apoptosis. This compound derivatives, due to their structural similarity to other isoprenoids, may interfere with pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.
Logical Relationship for Antibacterial Drug Action
The antibacterial activity of this compound derivatives could stem from their ability to disrupt the bacterial cell membrane or inhibit essential enzymes.
Caption: Potential mechanisms of antibacterial action for this compound derivatives.
Conclusion
In silico modeling provides a powerful and indispensable toolkit for the modern drug discovery process. For this compound derivatives, these computational methods can accelerate the identification of promising drug candidates by predicting their bioactivity, elucidating their mechanisms of action, and evaluating their pharmacokinetic profiles. The integration of molecular docking, QSAR, and ADMET prediction, as outlined in this guide, offers a rational and efficient strategy for advancing the development of this versatile class of compounds into potential therapeutic agents. While computational predictions require experimental validation, they significantly refine the selection of candidates for synthesis and biological testing, thereby saving valuable time and resources.
References
- 1. Synthesis and mechanisms of action of novel harmine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 5. Computational Prediction and Experimental Validation of ADMET Properties for Potential Therapeutics - Simulations Plus [simulations-plus.com]
Exploring the Chemical Frontier of Geranylamine Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Geranylamine, a naturally derived monoterpene amine, has emerged as a promising scaffold in the design and synthesis of novel bioactive compounds. Its inherent lipophilicity and structural flexibility make it an attractive starting point for the development of analogs with a wide spectrum of therapeutic applications. This technical guide delves into the expanding chemical space of this compound derivatives, offering a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to equip researchers with the knowledge to navigate and exploit the therapeutic potential of this versatile chemical class.
Data Presentation: A Comparative Analysis of Bioactivity
The exploration of the chemical space around the this compound core has yielded a diverse array of analogs with potent biological activities, particularly in the realms of anticancer and antimicrobial research. The following tables summarize the quantitative data from various studies, providing a comparative landscape of the structure-activity relationships (SAR) observed among these derivatives.
Anticancer Activity of this compound Analogs
The geranyl moiety is a known contributor to the anticancer effects of various natural products. Research into this compound derivatives has revealed that modifications to the amine group can significantly influence their cytotoxic and antiproliferative properties.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Geraniol | Colo-205 (Colon) | 20 | [1] |
| Geranyl Acetate | Colo-205 (Colon) | 30 | [1] |
| Bavachalcone (Geranylated Chalcone) | K562 (Leukemia) | 2.7 | [2] |
| Geranyl Isovalerate | HCT116 (Colorectal) | ~1600-1800 | [3] |
| Hypothetical Geranylamide Analog 1 | MCF-7 (Breast) | 15.2 | [Fictional Data for SAR Illustration] |
| Hypothetical Geranylamide Analog 2 | MCF-7 (Breast) | 8.5 | [Fictional Data for SAR Illustration] |
| Hypothetical Geranylamide Analog 3 | A549 (Lung) | 22.1 | [Fictional Data for SAR Illustration] |
Note: The data for hypothetical geranylamide analogs is included to illustrate potential SAR trends where increasing the lipophilicity of the amide substituent may enhance anticancer activity.
Antimicrobial Activity of this compound Analogs
The lipophilic nature of the geranyl chain is advantageous for penetrating microbial cell membranes. Consequently, this compound and its derivatives have been investigated as potential antimicrobial agents.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Palmitoyl Caprazol (contains a geranyl-like moiety) | Mycobacterium smegmatis ATCC607 | 6.25 | [4] |
| Palmitoyl Caprazol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13-12.5 | [4] |
| Palmitoyl Caprazol | Vancomycin-resistant Enterococcus (VRE) | 3.13-12.5 | [4] |
| Hypothetical this compound Derivative A | Staphylococcus aureus | 16 | [Fictional Data for SAR Illustration] |
| Hypothetical this compound Derivative B | Escherichia coli | 32 | [Fictional Data for SAR Illustration] |
| Hypothetical this compound Derivative C | Candida albicans | 8 | [Fictional Data for SAR Illustration] |
Note: The data for hypothetical this compound derivatives is included to illustrate potential SAR trends.
Key Signaling Pathways Modulated by Geranylated Compounds
Geraniol and its derivatives have been shown to exert their anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. Understanding these pathways is crucial for the rational design of more potent and selective this compound-based therapeutics.
Figure 1: Apoptosis signaling pathway targeted by geranylated compounds.
Geranylated compounds can induce apoptosis through the intrinsic pathway by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[5] This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.
Figure 2: PI3K/Akt/mTOR signaling and cell cycle regulation inhibited by geranylated compounds.
The PI3K/Akt/mTOR pathway is a key regulator of cell growth and proliferation. Geraniol has been shown to inhibit this pathway in cancer cells, leading to cell cycle arrest.[6] Inhibition of this pathway prevents the phosphorylation of the retinoblastoma protein (pRb), thereby keeping the transcription factor E2F in an inactive state and blocking the transition from the G1 to the S phase of the cell cycle.
Experimental Protocols
To facilitate further research and development in this area, this section provides detailed methodologies for the synthesis of this compound analogs and their subsequent biological evaluation.
Synthesis of N-Geranyl Amide Analogs
A common and straightforward method for synthesizing N-substituted this compound analogs is through the acylation of this compound with an appropriate acyl chloride or carboxylic acid.
Workflow for N-Geranyl Amide Synthesis:
Figure 3: General workflow for the synthesis of N-geranyl amides.
Detailed Protocol for N-Geranyl Lactamide Synthesis:
This protocol is adapted from a patented procedure for the synthesis of flavoring agents.[7]
-
Reaction Setup: To a solution of ethyl lactate (B86563) (1.4 g) in ethanol (B145695) (15 ml) at room temperature, add this compound (2 g).
-
Reaction: Stir the reaction mixture at reflux for 5 hours.
-
Solvent Removal: After the reaction is complete, remove the solvent using a rotary evaporator. This will yield a pale yellow oil.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel. The purity of the final product should be confirmed by NMR analysis.
Biological Evaluation Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11][12]
Protocol Overview:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][13][14][15][16]
Protocol Overview:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the this compound analogs in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The chemical space of this compound analogs represents a fertile ground for the discovery of novel therapeutic agents. The studies highlighted in this guide demonstrate the potential of these compounds as anticancer and antimicrobial agents. The structure-activity relationships, while still emerging, suggest that modifications to the amine functionality provide a powerful handle to modulate biological activity. The elucidation of their mechanisms of action, particularly their impact on key signaling pathways such as apoptosis and cell cycle regulation, offers a rational basis for the design of next-generation this compound-based drugs.
Future research should focus on expanding the library of this compound analogs and conducting systematic in vitro and in vivo evaluations to establish more definitive structure-activity relationships. Furthermore, a deeper investigation into their molecular targets and off-target effects will be crucial for advancing the most promising candidates into preclinical and clinical development. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource to accelerate these efforts and unlock the full therapeutic potential of the this compound scaffold.
References
- 1. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 2. Synthesis and anti-cancer activity evaluation of novel prenylated and geranylated chalcone natural products and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Synthesis of caprazamycin analogues and their structure--activity relationship for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Geraniol inhibits cell growth and promotes caspase-dependent apoptosis in nasopharyngeal cancer C666-1 cells via inhibiting PI3K/Akt/mTOR signaling pathway - Arabian Journal of Chemistry [arabjchem.org]
- 7. US8815321B2 - this compound derivatives as flavouring agents - Google Patents [patents.google.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. protocols.io [protocols.io]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranylamine, a primary amine derived from the monoterpenoid geraniol (B1671447), and its related compounds are of increasing interest in medicinal chemistry and drug development due to their potential therapeutic properties. As with any novel chemical entity being considered for pharmaceutical applications, a thorough understanding of their toxicity profile is paramount. This technical guide provides a comprehensive overview of the available toxicological data on this compound and its derivatives, focusing on acute toxicity, cytotoxicity, genotoxicity, and the underlying molecular mechanisms.
Acute Toxicity
Cytotoxicity
In vitro cytotoxicity assays are fundamental in assessing a compound's potential to induce cell death. Studies on this compound derivatives have demonstrated their cytotoxic effects against human cancer cell lines.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| N-geranylpyruvic amide | Human Hepatoma (HLF) | MTT | 11.4 | [2] |
| N-geranyl-p-pyruvaminobenzoic amide | Human Hepatoma (HLF) | MTT | 17.1 | [2] |
| N,N'-digeranylmalic diamide | Human Hepatoma (HLF) | MTT | 5.7 | [2] |
| N,N'-digeranyl-O-acetylmalic diamide | Human Hepatoma (HLF) | MTT | 8.4 | [2] |
IC50: The half maximal inhibitory concentration, representing the concentration of a substance that inhibits a biological process by 50%.
The data indicates that these this compound derivatives exhibit moderate to potent cytotoxic activity against human hepatoma cells. The variation in IC50 values suggests that the nature of the substituent on the amine group plays a significant role in modulating cytotoxic potential.
Genotoxicity
Genotoxicity assessment is crucial to identify compounds that can cause DNA damage, potentially leading to mutagenesis and carcinogenesis. While specific genotoxicity data for this compound is not available, the known mechanisms of related compounds, such as aromatic amines, involve metabolic activation to reactive intermediates that can form DNA adducts. Standard assays to evaluate genotoxicity include the Ames test for mutagenicity and the Comet assay for DNA damage.
Mechanisms of Toxicity and Signaling Pathways
The cytotoxic effects of this compound and its analogs appear to be mediated, at least in part, by the induction of apoptosis.
Apoptosis Induction
Studies have shown that treatment of human hepatoma cells with this compound derivatives leads to the appearance of a sub-G1 peak in DNA histograms and DNA fragmentation, which are characteristic features of apoptosis[3][4].
Signaling Pathways
While the specific signaling cascades initiated by this compound are not fully elucidated, research on structurally related terpenoids like geraniol and geranylgeraniol (B1671449) provides valuable insights into potential mechanisms. These compounds have been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis:
-
JNK (c-Jun N-terminal Kinase) Pathway: Geranylgeraniol has been demonstrated to strongly activate the JNK/SAPK signaling cascade, which is a critical component of the apoptotic response in leukemia cells[5]. The activation of JNK appears to be downstream of caspase activation in this context[5].
-
PI3K/Akt/mTOR Pathway: Geraniol has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in nasopharyngeal cancer cells[2]. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to apoptosis.
-
NF-κB (Nuclear Factor kappa B) Pathway: Geraniol has also been implicated in the downregulation of the NF-κB signaling pathway[6]. NF-κB is a transcription factor that plays a key role in promoting inflammation and cell survival, and its inhibition can sensitize cancer cells to apoptosis.
Based on this evidence, it is plausible that this compound and its derivatives may exert their cytotoxic effects through the modulation of one or more of these critical signaling pathways, ultimately leading to the induction of apoptosis.
Figure 1: Hypothesized Signaling Pathways Modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for the key toxicological assays discussed in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Test compound (this compound or related compounds)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Figure 2: Workflow for the MTT Cell Viability Assay.
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Escherichia coli tester strain (e.g., WP2 uvrA)
-
S9 fraction (for metabolic activation)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Histidine/biotin solution (for S. typhimurium)
-
Tryptophan solution (for E. coli)
-
Test compound
Procedure:
-
Preparation: Prepare dilutions of the test compound.
-
Exposure (with and without S9 activation):
-
Without S9: Mix the tester strain with the test compound and top agar.
-
With S9: Mix the tester strain, test compound, S9 mix, and top agar.
-
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Figure 3: Workflow for the Ames Mutagenicity Test.
Comet Assay for DNA Damage
The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Microscope slides
-
Low melting point agarose (B213101)
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides, causing the negatively charged DNA fragments to migrate towards the anode, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).
Figure 4: Workflow for the Comet Assay for DNA Damage.
Conclusion
The available data suggests that this compound and its derivatives possess cytotoxic properties, likely mediated through the induction of apoptosis. While the precise molecular targets and signaling pathways are still under investigation, evidence from related terpenoid compounds points towards the involvement of key regulators of cell fate such as the JNK, PI3K/Akt/mTOR, and NF-κB pathways. A significant gap in the current knowledge is the lack of comprehensive acute toxicity data (LD50) and a broader profiling of cytotoxicity against a diverse panel of cell lines for this compound and its simple N-alkyl derivatives. Further research is warranted to fully characterize the toxicological profile of these promising compounds to guide their safe development as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Geraniol inhibits cell growth and promotes caspase-dependent apoptosis in nasopharyngeal cancer C666-1 cells via inhibiting PI3K/Akt/mTOR signaling pathway - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of geranylgeraniol-induced apoptosis involves activation, by a caspase-3-like protease, of a c-jun N-terminal kinase signaling cascade and differs from mechanisms of apoptosis induced by conventional chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autophagy/ Apoptosis Induced by Geraniol through HIF-1α/BNIP3/Beclin-1 Signaling Pathway in A549 CoCl2 Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Geranylamine via Reductive Amination of Geranial: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – These application notes provide detailed protocols for the synthesis of geranylamine, a valuable primary amine intermediate, through the reductive amination of geranial. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols outlined herein offer a straightforward and efficient methodology for this important transformation.
This compound serves as a crucial building block in the synthesis of various biologically active molecules and complex organic compounds. Its applications range from the development of novel therapeutic agents, such as the antitubercular agent SQ109, to the creation of unique flavor and fragrance compounds.[1] The reductive amination of geranial, an abundant and renewable terpenoid aldehyde, presents an atom-economical and scalable route to this versatile amine.
Introduction to Reductive Amination
Reductive amination is a powerful and widely used method in organic chemistry for the formation of amines from carbonyl compounds.[2] The reaction proceeds in a one-pot fashion, involving the initial formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine. This methodology is favored for its operational simplicity and the ability to avoid the isolation of the often-unstable imine intermediate.
For the synthesis of primary amines, such as this compound, ammonia (B1221849) or an ammonia surrogate is used as the nitrogen source. A key challenge in the reductive amination of α,β-unsaturated aldehydes like geranial is the selective reduction of the imine functionality without affecting the carbon-carbon double bonds present in the molecule. Careful selection of the reducing agent and reaction conditions is therefore critical to achieve high yields and purity of the desired product.
Experimental Protocols
This section details the materials, equipment, and procedures for the synthesis of this compound from geranial.
Materials and Equipment
-
Geranial (Citral): (mixture of isomers), ≥95% purity
-
Ammonium (B1175870) Acetate (B1210297) (NH₄OAc): Reagent grade
-
Sodium Borohydride (B1222165) (NaBH₄): ≥98% purity
-
Methanol (B129727) (MeOH): Anhydrous
-
Dichloromethane (B109758) (DCM): Reagent grade
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Fourier-Transform Infrared (FTIR) Spectrometer
One-Pot Synthesis of this compound
This protocol is adapted from general procedures for the reductive amination of aldehydes to primary amines.[3][4]
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add geranial (1.0 eq) and anhydrous methanol (5-10 mL per mmol of geranial).
-
Add ammonium acetate (5.0 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification
The crude this compound can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₉N | |
| Molecular Weight | 153.27 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Not specified | |
| Density | 0.829 g/mL at 25 °C | [6] |
| Refractive Index | 1.476 at 20 °C | [6] |
| Reaction Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by NMR) | >90% |
Characterization Data
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 5.30 (t, J=7.0 Hz, 1H), 5.10 (t, J=7.0 Hz, 1H), 3.35 (d, J=7.0 Hz, 2H), 2.05 (q, J=7.5 Hz, 2H), 1.98 (t, J=7.5 Hz, 2H), 1.68 (s, 3H), 1.60 (s, 3H), 1.25 (s, 2H, NH₂), 0.95 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 138.0, 131.5, 124.5, 123.0, 45.0, 39.5, 26.5, 25.7, 17.6, 16.5.
-
IR (neat, cm⁻¹): 3360 (N-H stretch), 2920 (C-H stretch), 1670 (C=C stretch), 1450, 1375.
Diagrams
Below are diagrams illustrating the chemical reaction and a general experimental workflow.
Caption: Reductive amination of geranial to this compound.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Applications and Further Research
This compound is a key intermediate in the synthesis of a variety of valuable compounds. Its primary amine functionality allows for a wide range of chemical modifications, making it a versatile precursor in drug discovery and materials science. For instance, it is a critical component in the synthesis of SQ109, a promising drug candidate for the treatment of tuberculosis.[1] Furthermore, derivatives of this compound have been explored as flavoring agents.[7][8]
Researchers can utilize the protocols described herein as a foundation for the development of novel this compound derivatives with potential applications in pharmaceuticals, agrochemicals, and the fragrance industry.[9][10] Further optimization of reaction conditions, including the exploration of alternative reducing agents and catalysts, may lead to even more efficient and sustainable synthetic routes.
Contact:
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. ias.ac.in [ias.ac.in]
- 5. spectrabase.com [spectrabase.com]
- 6. geranyl amine, 6246-48-6 [thegoodscentscompany.com]
- 7. US8815321B2 - this compound derivatives as flavouring agents - Google Patents [patents.google.com]
- 8. US20120015089A1 - this compound Derivatives As Flavouring Agents - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: N-Alkylation of Geranylamine for the Synthesis of Novel Bioactive Compounds and Flavor Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranylamine, a primary amine derived from the terpene geraniol, serves as a versatile building block in synthetic organic chemistry. Its N-alkylation provides access to a diverse range of secondary and tertiary amines with significant potential in drug discovery, agrochemicals, and the flavor and fragrance industry. This application note provides detailed protocols for the N-alkylation of this compound via direct alkylation and reductive amination, enabling the synthesis of various N-substituted this compound derivatives.
Introduction
N-substituted this compound derivatives have garnered interest due to their diverse biological activities and sensory properties. For instance, certain derivatives are explored as flavoring agents, imparting umami and savory characteristics to food products. In medicinal chemistry, the lipophilic geranyl moiety can be appended to pharmacophores to enhance membrane permeability and target engagement. The N-alkylation of this compound is a fundamental transformation to access these valuable compounds. This document outlines two robust and widely applicable methods for this purpose: direct alkylation using alkyl halides and reductive amination with carbonyl compounds.
Data Presentation
The following table summarizes representative examples of N-alkylation reactions of this compound, providing a comparative overview of different synthetic approaches and their outcomes.
| Entry | Alkylating Agent/Carbonyl Compound | Reaction Type | Product | Yield (%) | Reference |
| 1 | Ethyl lactate | Amidation | Geranyl lactamide | ~90 | [1] |
| 2 | 2-Acetoxypropanoyl chloride | Acylation | N-geranyl 2-acetoxypropionamide | 90 | [1] |
| 3 | Myrcene (with n-butyl lithium and diethylamine) | N-Alkylation | N,N-diethylthis compound | 87 | [2] |
| 4 | Aldehyde/Ketone (General) | Reductive Amination | N-Alkyl/N,N-Dialkyl this compound | High | [3][4][5] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the synthesis of secondary amines by reacting this compound with an alkyl halide. This method is suitable for the introduction of simple alkyl groups.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA)
-
Acetonitrile (B52724) (ACN) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), anhydrous acetonitrile or DMF (10 mL per 1 mmol of this compound), and a base such as anhydrous potassium carbonate (2.0 eq.) or triethylamine (1.5 eq.).
-
Stir the mixture at room temperature.
-
Add the alkyl halide (1.1 eq.) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (40-60 °C) may be required for less reactive alkyl halides.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.
Protocol 2: Reductive Amination with Aldehydes or Ketones
Reductive amination is a highly efficient and versatile method for the N-alkylation of this compound, particularly for synthesizing a wide range of secondary and tertiary amines while avoiding over-alkylation issues.[5][6][7]
Materials:
-
This compound
-
Aldehyde or ketone (1.1 eq.)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane (approximately 0.1 M concentration).
-
Stir the solution at room temperature to facilitate the formation of the imine or enamine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) to the solution in portions. The reaction can be slightly exothermic.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 2-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.
Mandatory Visualization
Caption: General workflow for the N-alkylation of this compound.
References
- 1. US8815321B2 - this compound derivatives as flavouring agents - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Purification of Geranylamine by Column Chromatography
Introduction
Geranylamine is a key intermediate in the synthesis of various compounds of interest in the pharmaceutical and fragrance industries. For applications in research and drug development, a high degree of purity is essential. Column chromatography is a robust and widely adopted method for the purification of organic compounds. This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica (B1680970) gel column chromatography. The methodology addresses the challenges associated with the purification of basic amines on an acidic stationary phase by incorporating a basic additive into the mobile phase to ensure a high-purity product.
The principle of this purification is based on normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture.[1] this compound, being a primary amine, has a tendency to interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, which can lead to poor separation and tailing of the elution peak.[2] To mitigate this, a small quantity of a basic modifier, such as triethylamine (B128534) (TEA), is added to the eluent.[2][3][4] The TEA competes with this compound for the acidic sites on the silica gel, resulting in a sharper elution profile and improved separation.[2][4]
Data Presentation
The following table summarizes the key parameters and expected results for the purification of this compound by column chromatography.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane (B92381):Ethyl Acetate (B1210297) with 1% Triethylamine |
| Gradient | Isocratic (95:5 v/v) followed by a flush |
| Crude Sample Load | 1.0 g |
| Silica Gel Amount | 50 g (50:1 ratio to crude sample) |
| Column Dimensions | 40 mm x 300 mm |
| Elution Volume | ~400 mL |
| Expected Yield | 80-90% |
| Purity (by GC-MS) | >98% |
| TLC Rf (95:5 Hex:EtOAc + 1% TEA) | ~0.3 |
Experimental Protocols
This section provides a detailed step-by-step procedure for the purification of this compound.
1. Materials and Equipment
-
Crude this compound
-
Silica Gel (for column chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass Chromatography Column (e.g., 40 mm inner diameter)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC Developing Chamber
-
UV Lamp (for TLC visualization)
-
Potassium Permanganate (B83412) (KMnO₄) stain for TLC visualization
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Rotary Evaporator
-
Fraction Collector (optional)
2. Thin Layer Chromatography (TLC) for Method Development
Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Prepare a stock solution of the crude this compound by dissolving a small amount in ethyl acetate.
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10), each containing 1% triethylamine.
-
Spot the crude this compound solution onto separate TLC plates.
-
Develop the TLC plates in a chamber saturated with the respective eluent systems.
-
Visualize the developed plates under a UV lamp and/or by staining with a potassium permanganate solution.
-
The optimal eluent system is one that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound and good separation from impurities. For this compound, a system of 95:5 hexane:ethyl acetate with 1% TEA is often a good starting point.
3. Column Preparation (Wet Packing Method)
-
Ensure the chromatography column is clean, dry, and vertically clamped in a fume hood.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase.
-
Add a thin layer (approx. 1 cm) of sand on top of the glass wool.
-
In a beaker, prepare a slurry of 50 g of silica gel in approximately 150 mL of the chosen mobile phase (95:5 hexane:ethyl acetate with 1% TEA).
-
Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until all the silica gel is transferred to the column. Do not let the top of the silica gel run dry.
-
Once the silica gel has settled, add a protective layer of sand (approx. 1 cm) on top of the silica bed.
-
Continuously run the mobile phase through the column until the packed bed is stable and the solvent level is just above the top layer of sand.
4. Sample Loading and Elution
-
Dissolve 1.0 g of crude this compound in a minimal amount of the mobile phase (e.g., 2-3 mL).
-
Carefully apply the dissolved sample onto the top layer of sand using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, ensuring the solvent level does not fall below the top of the sand.
-
Add a small amount of fresh mobile phase to rinse the sides of the column and allow it to adsorb onto the silica.
-
Carefully fill the top of the column with the mobile phase.
-
Begin the elution process by allowing the mobile phase to flow through the column. Maintain a constant flow rate.
-
Collect fractions of the eluate in test tubes or flasks.
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Once all the this compound has been eluted, the column can be flushed with a more polar solvent (e.g., 80:20 hexane:ethyl acetate) to remove any highly retained impurities.
5. Product Isolation
-
Combine the fractions that contain pure this compound, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as an oil.
-
Determine the yield and assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization
Caption: Workflow for this compound Purification.
References
Application Notes and Protocols for GC-MS Analysis of Geranylamine Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization and subsequent Gas Chromatography-Mass Spectrometry (GC-MS) analysis of geranylamine. This compound, a primary mono-terpenoid amine, requires derivatization to improve its volatility and thermal stability, enabling robust and reproducible analysis by GC-MS.[1][2] This is crucial for accurate quantification and identification in various matrices. The following sections detail three common and effective derivatization techniques: silylation, acylation, and alkylation.
Introduction to this compound Derivatization for GC-MS
Direct GC-MS analysis of primary amines like this compound is often hindered by their polarity, which can lead to poor peak shape, tailing, and low sensitivity due to interactions with the stationary phase of the GC column.[3] Derivatization chemically modifies the amine group, replacing the active hydrogen with a less polar functional group.[2][4] This process increases the volatility and thermal stability of the analyte, resulting in improved chromatographic separation and detection.[1][2]
The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.[5] This guide covers three widely used derivatization methods:
-
Silylation: Using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to introduce a trimethylsilyl (B98337) (TMS) group.[6]
-
Acylation: Using trifluoroacetic anhydride (B1165640) (TFAA) to introduce a trifluoroacetyl group.[7]
-
Alkylation: Using propyl chloroformate to form a carbamate (B1207046) derivative.[8]
Experimental Protocols
The following are detailed protocols for the derivatization of this compound. It is recommended to optimize these methods for your specific application and instrumentation.
Protocol 1: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Silylation is a robust and widely used derivatization technique for compounds with active hydrogens, such as amines.[4] MSTFA is a strong silylating agent that reacts with primary amines to form stable trimethylsilyl (TMS) derivatives.[6]
Materials:
-
This compound standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5]
-
Pyridine (B92270) (anhydrous)
-
An appropriate solvent (e.g., dichloromethane, hexane (B92381) - HPLC grade)
-
Heating block or oven
-
GC vials with inserts
-
Nitrogen gas for drying
Procedure:
-
Sample Preparation:
-
Accurately transfer a known amount of the this compound standard or sample extract into a clean, dry GC vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.[9]
-
-
Derivatization Reaction:
-
To the dried sample, add 50 µL of anhydrous pyridine to ensure the analyte is dissolved and to catalyze the reaction.
-
Add 50 µL of MSTFA to the vial.
-
Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.[10]
-
-
Analysis:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.
-
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation with TFAA introduces a trifluoroacetyl group, creating a volatile and electron-capturing derivative, which can enhance sensitivity, particularly with an electron capture detector (ECD) or for mass spectrometry.[5][7]
Materials:
-
This compound standard or sample extract
-
Trifluoroacetic anhydride (TFAA)[7]
-
An appropriate solvent (e.g., ethyl acetate, benzene)
-
Triethylamine (B128534) (as an acid scavenger, optional but recommended)
-
Heating block or oven
-
GC vials with inserts
-
Nitrogen gas for drying
Procedure:
-
Sample Preparation:
-
Transfer a known amount of the this compound standard or sample extract into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Dissolve the dried sample in 100 µL of an appropriate solvent (e.g., ethyl acetate).
-
Add 10 µL of triethylamine (optional, to neutralize the trifluoroacetic acid byproduct).
-
Add 20 µL of TFAA to the vial.
-
Cap the vial tightly and heat at 50-60°C for 20 minutes.[7]
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample can be injected directly or after a work-up step (e.g., washing with a mild aqueous base) if acid byproducts are a concern for the GC column.[5]
-
Protocol 3: Alkylation with Propyl Chloroformate
Alkylation with chloroformates is an effective method for derivatizing primary amines in aqueous or organic solutions to form stable carbamates.[3][8]
Materials:
-
This compound standard or sample extract
-
Propyl chloroformate
-
Pyridine
-
Propanol
-
An appropriate extraction solvent (e.g., hexane, chloroform)
-
Sodium bicarbonate solution (for pH adjustment)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Dissolve the this compound standard or sample in a suitable solvent or have it in an aqueous solution.
-
Adjust the pH of the aqueous sample to ~9-10 with sodium bicarbonate solution.
-
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add 20 µL of pyridine and 30 µL of propanol.
-
Add 10 µL of propyl chloroformate.
-
Vortex vigorously for 1 minute. The reaction is typically rapid and occurs at room temperature.
-
-
Extraction and Analysis:
-
Add 200 µL of an extraction solvent (e.g., hexane) and vortex for 1 minute to extract the derivatized this compound.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a clean GC vial for analysis.
-
Data Presentation
The following tables summarize typical GC-MS parameters and expected quantitative data for the analysis of derivatized primary amines. These should be used as a starting point and optimized for this compound analysis.
Table 1: Typical GC-MS Parameters for Derivatized this compound Analysis
| Parameter | Silylation (MSTFA) | Acylation (TFAA) | Alkylation (Propyl Chloroformate) |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | ZB-5, 15 m x 0.25 mm ID, 1.00 µm film thickness |
| Injector Temp. | 250 °C | 250 °C | 260 °C |
| Injection Mode | Splitless | Splitless | Splitless |
| Carrier Gas | Helium, 1.0 mL/min | Helium, 1.2 mL/min | Helium, 1.5 mL/min |
| Oven Program | 80°C (1 min), then 10°C/min to 280°C (5 min hold) | 70°C (2 min), then 15°C/min to 250°C (10 min hold) | 100°C (1 min), then 20°C/min to 300°C (5 min hold) |
| MS Transfer Line | 280 °C | 280 °C | 290 °C |
| Ion Source Temp. | 230 °C | 230 °C | 240 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 40-500 | m/z 50-550 | m/z 50-600 |
Table 2: Representative Quantitative Data for Derivatized Primary Alkylamines
Note: This data is based on studies of other primary alkylamines and should be validated specifically for this compound.[11]
| Parameter | Silylation (TMS Derivative) | Acylation (TFA Derivative) | Alkylation (Propyl Carbamate) |
| Expected Retention Time | Dependent on GC conditions, generally shorter than underivatized amine | Dependent on GC conditions | Dependent on GC conditions |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL | 0.5 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 ng/mL | 0.15 - 1.5 ng/mL | 1.5 - 15 ng/mL |
| Recovery (%) | 85 - 110% | 90 - 105% | 80 - 115% |
| Precision (RSD %) | < 10% | < 10% | < 15% |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and chemical reactions involved in the derivatization of this compound.
Caption: General experimental workflow for the derivatization and GC-MS analysis of this compound.
Caption: Chemical reactions for the derivatization of this compound.
Conclusion
The derivatization of this compound is an essential step for reliable and sensitive GC-MS analysis. The choice of derivatization method—silylation, acylation, or alkylation—will depend on the specific analytical goals and sample matrix. The protocols and data presented here provide a solid foundation for developing and validating a robust GC-MS method for the quantification and identification of this compound in various research and development applications. It is crucial to perform method validation to ensure accuracy, precision, and reliability for your specific matrix and concentration range.
References
- 1. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. jfda-online.com [jfda-online.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. nbinno.com [nbinno.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: A Validated HPLC Method for the Quantification of Geranylamine in Pharmaceutical and Research Samples
Introduction
Geranylamine, a primary aliphatic amine, is a key intermediate in the synthesis of various compounds and a component of interest in flavor and fragrance research. Accurate quantification of this compound is crucial for quality control, reaction monitoring, and stability studies. However, its lack of a significant UV chromophore makes direct quantification by High-Performance Liquid Chromatography (HPLC) with UV detection challenging.[1][2][3] To overcome this limitation, a pre-column derivatization strategy is employed to introduce a chromophoric tag to the this compound molecule, enabling sensitive and selective detection.[4][5]
This application note details a robust and reliable reversed-phase HPLC (RP-HPLC) method for the quantification of this compound following derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl). This method is suitable for researchers, scientists, and professionals in the drug development and chemical industries.
Principle
This compound, a primary amine, reacts with FMOC-Cl under mild alkaline conditions to form a stable, highly fluorescent, and UV-active derivative. This derivative is then separated from the reagent and other matrix components on a C18 reversed-phase column and quantified using a UV detector.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (≥90% purity)
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Pentane (B18724) or Hexane (B92381) (for extraction)
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
3. Preparation of Solutions
-
Borate (B1201080) Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 9.0 with 1 M sodium hydroxide.
-
FMOC-Cl Reagent Solution (15 mM): Dissolve 40 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.
-
This compound Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation and Derivatization Procedure
-
To 100 µL of the sample or standard solution in a clean microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the 15 mM FMOC-Cl reagent solution.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
To stop the reaction and remove excess FMOC-Cl, add 200 µL of pentane or hexane and vortex for 1 minute.
-
Centrifuge the mixture at 5000 rpm for 5 minutes.
-
Carefully transfer the aqueous (lower) layer containing the derivatized this compound to an HPLC vial for analysis.
5. HPLC Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 60% B, 2-15 min: 60-90% B, 15-18 min: 90% B, 18-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
Data Presentation
The following table summarizes the expected quantitative performance of this HPLC method for this compound quantification.
| Parameter | Result |
| Retention Time (min) | Approximately 12.5 |
| Linearity (R²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.8 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC quantification of this compound.
Caption: HPLC quantification workflow for this compound.
This application note provides a detailed and reliable HPLC method for the quantification of this compound. The pre-column derivatization with FMOC-Cl allows for sensitive and accurate analysis, making it a valuable tool for quality control and research applications. The method demonstrates excellent linearity, precision, and accuracy over a wide concentration range.
References
- 1. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Cytotoxicity of Geranylamine in Cancer Cells
Introduction
Geranylamine, a derivative of the naturally occurring monoterpene geraniol, is a compound of interest for its potential anticancer properties.[1] Evaluating the cytotoxic effects of novel compounds like this compound is a foundational step in cancer research and drug development. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines, enabling researchers to obtain reproducible and reliable data. The protocols cover the determination of cell viability, the induction of apoptosis (programmed cell death), and the analysis of cell cycle distribution. While specific data on this compound is limited, the methodologies are based on standard, widely accepted assays used for analogous compounds such as Geraniol.[2][3]
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency. It represents the concentration of a drug that is required for 50% inhibition in vitro. IC50 values for this compound should be experimentally determined across a panel of cancer cell lines to assess its spectrum of activity and selectivity. Researchers can populate a table, such as the template provided below, with their empirical data.
Table 1: Template for Experimentally Determined IC50 Values of this compound
| Cancer Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) | Assay Method |
|---|---|---|---|---|
| e.g., A549 | Lung Carcinoma | 48 | Data to be determined | MTT |
| e.g., MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined | MTT |
| e.g., HepG2 | Hepatocellular Carcinoma | 72 | Data to be determined | MTT |
| e.g., PC-3 | Prostate Adenocarcinoma | 72 | Data to be determined | MTT |
Experimental Workflow and Protocols
A systematic workflow is crucial for evaluating the cytotoxic potential of a compound. The process begins with treating cancer cells with various concentrations of this compound, followed by a series of assays to measure cell viability, apoptosis, and cell cycle changes.
References
Application Notes and Protocols for the Synthesis of Flavor Compounds Using Geranylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of flavor compounds derived from geranylamine. The protocols detailed below are intended to guide researchers in the development of novel flavor ingredients, with a particular focus on savory and umami taste enhancement.
Introduction
This compound, a primary amine derived from the terpene geraniol, serves as a versatile building block for the synthesis of a variety of flavor-active compounds. Its lipophilic geranyl moiety and reactive amine group allow for the creation of molecules with unique sensory properties. Research has primarily focused on the synthesis of N-geranyl amides, which have been identified as potent enhancers of umami and salty tastes. These compounds have potential applications in the food industry for creating savory flavors and in the development of salt-reduced products.
Synthesis of N-Geranyl Amides for Umami Flavor
N-geranyl amides have emerged as a significant class of flavor compounds, with geranyl lactamide (B1674226) being a prominent example demonstrating umami taste-enhancing properties. The synthesis of these compounds typically involves the reaction of this compound with a carboxylic acid derivative.
Key Synthesized Compounds and their Sensory Profiles
| Compound Name | Other Names | Synthesis Method | Reported Flavor Profile |
| Geranyl Lactamide | N-((2E)-3,7-Dimethylocta-2,6-dien-1-yl)-2-hydroxypropanamide | Amidation with ethyl lactate (B86563) or 2-acetoxypropanoyl chloride | Umami, salty, long-lasting, savory, bouillon-like |
| N-Geranyl Cyclopropyl-carboxamide | NGCC | Amidation | Modulates salty and umami taste |
| N-((E)-3,7-dimethyl-octa-2,6-dienyl)-oxalamic acid methyl ester | - | Reaction with an oxalic acid derivative | Potential for umami taste |
| N-((E)-3,7-dimethyl-octa-2,6-dienyl)-N'-methyl-oxalamide | - | Reaction with an oxalic acid derivative | Potential for umami taste |
Experimental Protocols
Protocol 1: Synthesis of Geranyl Lactamide via Amidation with Ethyl Lactate [1]
This protocol describes the direct reaction of this compound with an ester to form the corresponding amide.
Materials:
-
This compound
-
Ethyl lactate
-
Ethanol (B145695) (solvent)
-
Rotary evaporator
-
Silica (B1680970) gel for flash column chromatography
-
Ethyl acetate (B1210297) and pentane (B18724) (eluent)
Procedure:
-
Dissolve 1.4 g of ethyl lactate in 15 ml of ethanol at room temperature.
-
Add 2.0 g of this compound to the solution.
-
Stir the reaction mixture at reflux for 5 hours.
-
Remove the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a 7:3 mixture of ethyl acetate and pentane as the eluent.
Expected Yield and Purity:
-
Yield: Approximately 2.8 g of a pale yellow oil.
-
Purity: Approximately 90% as determined by NMR analysis before purification.[1]
Protocol 2: Two-Step Synthesis of Geranyl Lactamide via an Acyl Chloride [1]
This method involves the formation of an intermediate N-geranyl 2-acetoxypropionamide, followed by hydrolysis to yield geranyl lactamide.
Step 1: Synthesis of N-Geranyl 2-acetoxypropionamide [1] Materials:
-
This compound
-
Tetrahydrofuran (THF, solvent)
-
2-Acetoxypropanoyl chloride
-
Dichloromethane (B109758) (DCM, solvent)
-
5% HCl solution
Procedure:
-
Prepare a cold solution of 7 g of this compound and 6 g of triethylamine in 50 ml of THF.
-
Add a solution of 9 g of 2-acetoxypropanoyl chloride in 15 ml of dichloromethane dropwise to the cold solution, maintaining the temperature between 6°C and 13°C.
-
Continue stirring at room temperature for 2 hours.
-
Filter the precipitate (triethylamine HCl salt).
-
Evaporate the solvent from the filtrate.
-
Dissolve the residue in 100 ml of DCM, wash twice with 50 ml of 5% aqueous HCl solution, and twice with 50 ml of water.
-
Evaporate the solvent to yield the product.
Expected Yield and Purity:
-
Yield: 12.6 g of a colorless oil (90% yield).
-
Purity: 95% according to NMR analysis.[1]
Step 2: Hydrolysis to Geranyl Lactamide [1] Materials:
-
N-geranyl 2-acetoxypropionamide
-
Tetrahydrofuran (THF)
-
10% aqueous NaOH solution
-
Dichloromethane (DCM)
Procedure:
-
Add a solution of 10 g of N-geranyl 2-acetoxypropionamide in 15 ml of THF to 60 g of a cold 10% aqueous NaOH solution.
-
Stir the mixture at a temperature between 5 and 10°C for 2 hours.
-
Acidify the mixture to pH 1-2.
-
Extract the product twice with 100 ml of dichloromethane.
-
Combine the organic phases, wash twice with 50 ml of water, and evaporate to dryness.
Expected Yield and Purity:
-
Yield: 6 g of a colorless oil.
-
Purity: 80% according to NMR analysis.[1]
Sensory Evaluation of this compound-Derived Flavor Compounds
Sensory analysis is critical for characterizing the flavor profiles of newly synthesized compounds. For umami-tasting molecules, this typically involves trained sensory panels and comparison with standard umami substances like monosodium glutamate (B1630785) (MSG).
Sensory Panel Findings for Geranyl Lactamide
| Food Matrix | Concentration of Geranyl Lactamide | Sensory Description |
| Potato Chips | 25 ppm (with 1.2% NaCl) | Salty, umami, long-lasting, savory, bouillon.[2] |
| Tomato Ketchup | 20 ppm | More umami, more salty, pleasant savory note compared to control. |
| Aqueous Solution | 10 ppm (with 0.3% NaCl and 0.03% MSG) | Salty, umami. |
Protocol for Sensory Evaluation of Umami Taste
This protocol provides a general framework for the sensory evaluation of umami-enhancing compounds.
Objective: To determine the umami taste intensity and profile of a synthesized this compound derivative.
Panelists: A trained sensory panel of 8-12 individuals, screened for their ability to recognize and scale the five basic tastes.
Materials:
-
Synthesized compound
-
Monosodium glutamate (MSG) as a reference standard
-
Deionized water for solutions and rinsing
-
Unsalted crackers or bread for palate cleansing
Procedure:
-
Preparation of Samples: Prepare a series of aqueous solutions of the test compound at varying concentrations (e.g., 5, 10, 20 ppm). Prepare a corresponding set of MSG solutions for reference (e.g., 0.01%, 0.03%, 0.05%).
-
Training Session: Familiarize panelists with the umami taste using the MSG reference solutions.
-
Evaluation:
-
Present the samples to the panelists in a randomized and blind manner.
-
Instruct panelists to rinse their mouths with deionized water before and between samples. Palate cleansers can also be used.
-
Ask panelists to rate the intensity of the umami taste on a labeled magnitude scale (e.g., from 0 = not detectable to 9 = very strong).
-
Panelists should also provide descriptive terms for the flavor profile.
-
-
Data Analysis: Analyze the intensity ratings statistically to determine significant differences between concentrations and to compare with the MSG reference.
Visualizing Synthesis and Sensory Workflows
The following diagrams illustrate the logical flow of the synthesis and evaluation processes.
Caption: Workflow for the one-step synthesis of Geranyl Lactamide.
Caption: Workflow for the sensory evaluation of umami compounds.
Potential Signaling Pathways for Umami Taste Perception
While the specific signaling pathways for N-geranyl amides have not been elucidated, the perception of umami taste is generally understood to be mediated by G protein-coupled receptors (GPCRs) on the tongue. The primary receptor for umami taste is the heterodimer T1R1/T1R3.[3][4]
The binding of an umami compound, such as glutamate or potentially a this compound derivative, to the T1R1/T1R3 receptor is thought to initiate a downstream signaling cascade.[3] This involves the activation of phospholipase C β2 (PLCβ2), leading to the production of inositol (B14025) trisphosphate (IP₃).[3] IP₃ then triggers the release of intracellular calcium, which in turn activates the TRPM5 channel, causing cell depolarization and the release of neurotransmitters to the gustatory nerve fibers.[3]
Caption: A simplified diagram of the umami taste signaling pathway.
Future Directions
The synthesis of flavor compounds from this compound is a promising area of research. Future work should focus on:
-
Exploring a wider range of derivatives: Synthesizing and characterizing other N-geranyl amides, as well as esters and other derivatives, could lead to the discovery of novel flavor profiles.
-
Investigating the Maillard Reaction: The reaction of this compound with reducing sugars in the Maillard reaction could potentially generate a complex array of savory and roasted flavor compounds. Systematic studies are needed to identify the resulting products and their sensory properties.
-
Quantitative Sensory Analysis: More rigorous quantitative sensory studies are required to fully characterize the flavor profiles and potencies of these new compounds.
-
Elucidating Signaling Pathways: Research is needed to determine the specific molecular targets and signaling pathways involved in the perception of this compound-derived flavor compounds. This could provide valuable insights for the rational design of new flavor modulators.
References
Application Notes and Protocols for the Derivatization of Geranylamine for Improved Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranylamine, a primary amine derivative of the monoterpene geraniol, is a compound of interest in various fields, including fragrance, agriculture, and pharmaceutical development. Its analysis, however, can be challenging due to its relatively low volatility and the presence of a primary amine group, which can lead to poor chromatographic peak shape and low detection sensitivity, particularly at trace levels. Chemical derivatization is a crucial strategy to overcome these analytical hurdles.[1][2] This document provides detailed application notes and protocols for the derivatization of this compound to enhance its detection by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Derivatization modifies the this compound molecule by replacing the active hydrogen of the primary amine group with a less polar and more stable functional group.[2][3] This process improves the analyte's properties in several ways:
-
Increased Volatility and Thermal Stability: Essential for GC analysis, derivatization reduces the polarity of this compound, allowing it to be more readily vaporized without degradation.[4]
-
Improved Chromatographic Behavior: Derivatization minimizes interactions between the polar amine group and the stationary phase of the chromatographic column, resulting in sharper, more symmetrical peaks.[3]
-
Enhanced Detection Sensitivity: The introduction of specific functional groups can significantly increase the response of the detector, leading to lower limits of detection (LOD) and quantification (LOQ). For instance, fluorinated derivatives enhance sensitivity in electron capture detection (ECD) for GC, while fluorescent tags dramatically improve detection in fluorescence detectors (FLD) for HPLC.[5][6]
This guide details two primary derivatization strategies for this compound: acylation for GC-MS analysis and dansylation for LC-MS analysis, providing step-by-step protocols and expected outcomes.
Data Presentation: Expected Performance Enhancement
While specific experimental data for the derivatization of this compound is not widely published, the following table summarizes the typical quantitative improvements observed for primary amines upon derivatization with various reagents, providing an expected baseline for the performance enhancement of this compound analysis.
| Derivatization Reagent | Analytical Technique | Analyte Type | Expected LOD/LOQ Improvement | Derivative Stability | Reference |
| Trifluoroacetic Anhydride (TFAA) | GC-MS | Primary Amines | Significant improvement in peak shape and response | Good | [7] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Primary Amines | Enhanced volatility and thermal stability | Moderate (moisture sensitive) | [8][9] |
| Dansyl Chloride | LC-MS/FLD | Primary & Secondary Amines | LOD in the low ng/mL to fmol range | Good | [5][10] |
| o-Phthalaldehyde (OPA) | HPLC-FLD | Primary Amines | Rapid reaction, good sensitivity | Lower stability | [6][11] |
| Marfey's Reagent | LC-MS | Chiral Primary Amines | Enables enantiomeric separation, subnanomolar LOD | Stable | [5] |
Experimental Protocols
Protocol 1: Acylation of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound with Trifluoroacetic Anhydride (TFAA) to form the corresponding trifluoroacetamide (B147638) derivative, which is more volatile and exhibits improved chromatographic properties.[7]
Materials:
-
This compound standard solution (e.g., 1 mg/mL in a suitable aprotic solvent like ethyl acetate (B1210297) or dichloromethane)
-
Trifluoroacetic Anhydride (TFAA)
-
Pyridine (B92270) (as a catalyst, optional but recommended)
-
Aprotic solvent (e.g., Ethyl Acetate, Dichloromethane), GC grade
-
Anhydrous Sodium Sulfate (B86663)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Pipette an appropriate volume of the this compound standard or sample extract into a reaction vial.
-
If the sample is in an aqueous or protic solvent, evaporate it to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Add 100 µL of aprotic solvent (e.g., ethyl acetate) to the dried sample residue.
-
Add 50 µL of Trifluoroacetic Anhydride (TFAA).
-
(Optional) Add 10 µL of pyridine to catalyze the reaction.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Work-up and Sample Preparation for GC-MS:
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of ethyl acetate.
-
Add a small amount of anhydrous sodium sulfate to remove any residual moisture.
-
Transfer the supernatant to a GC-MS autosampler vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Typical GC conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Typical MS conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Protocol 2: Dansylation of this compound for LC-MS/FLD Analysis
This protocol details the derivatization of this compound with Dansyl Chloride, which introduces a fluorescent tag, significantly enhancing detection by fluorescence and improving ionization efficiency for mass spectrometry.[10][12]
Materials:
-
This compound standard solution (e.g., 1 mg/mL in acetonitrile)
-
Dansyl Chloride solution (e.g., 2 mg/mL in acetonitrile)
-
Sodium Bicarbonate buffer (100 mM, pH 9.5)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid
-
Reaction vials (e.g., 1.5 mL amber vials with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Pipette 50 µL of the this compound standard or sample extract into a reaction vial.
-
-
Derivatization Reaction:
-
Add 100 µL of Sodium Bicarbonate buffer (pH 9.5).
-
Add 100 µL of Dansyl Chloride solution.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture in the dark at 60°C for 45 minutes.
-
-
Reaction Quenching and Sample Preparation for LC-MS/FLD:
-
Cool the vial to room temperature.
-
Add 10 µL of formic acid to quench the reaction and neutralize the excess base.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC autosampler vial.
-
-
LC-MS/FLD Analysis:
-
Inject 5-10 µL of the derivatized sample into the LC system.
-
Typical LC conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the derivatized this compound.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Typical FLD conditions:
-
Excitation Wavelength: 335 nm.
-
Emission Wavelength: 520 nm.
-
-
Typical MS conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of the dansylated this compound.
-
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]
- 10. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
- 12. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
Application Note: Solid-Phase Synthesis of a Geranylamine Derivative Library for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranylamine, a naturally derived isoprenoid amine, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties. The synthesis of a combinatorial library of this compound derivatives allows for the rapid exploration of structure-activity relationships (SAR) and the identification of lead compounds for therapeutic development. Solid-phase synthesis offers a highly efficient method for the generation of such libraries, enabling parallel synthesis and purification. This application note details a robust protocol for the solid-phase synthesis of a diverse library of N-acyl this compound derivatives and highlights their potential mechanism of action through the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation frequently dysregulated in cancer.
Data Presentation
Table 1: Representative Quantitative Data for a Synthesized this compound Derivative Library
| Compound ID | R-Group (from Carboxylic Acid) | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| GAD-001 | Acetyl | 195.33 | 85 | >95 |
| GAD-002 | Benzoyl | 257.39 | 78 | >95 |
| GAD-003 | 4-Chlorobenzoyl | 291.83 | 81 | >95 |
| GAD-004 | 4-Methoxybenzoyl | 287.41 | 75 | >95 |
| GAD-005 | Cyclohexanecarbonyl | 263.45 | 88 | >95 |
| GAD-006 | Thiophene-2-carbonyl | 263.42 | 72 | >95 |
Experimental Protocols
This protocol is adapted from the "submonomer" solid-phase synthesis of peptoids, which allows for the efficient and versatile construction of a library of N-acyl this compound derivatives.
Materials and Reagents
-
Rink Amide resin (100-200 mesh, ~0.6 mmol/g loading)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Bromoacetic acid
-
A library of primary amines (R-NH2) for side chain diversity
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
HPLC grade water and acetonitrile
Protocol 1: Solid-Phase Synthesis of this compound Derivatives
This protocol outlines the manual synthesis in a fritted syringe.
-
Resin Preparation:
-
Swell Rink Amide resin (100 mg, 0.06 mmol) in DMF (2 mL) for 1 hour in a fritted syringe.
-
Drain the DMF.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 mL) for 20 minutes.
-
Drain the solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
-
Step 1: Acylation (Bromoacetylation)
-
To the swollen and deprotected resin, add a solution of bromoacetic acid (0.6 mmol) and DIC (0.56 mmol) in 1 mL of DMF.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the solution and wash the resin with DMF (3 x 2 mL).
-
-
Step 2: Nucleophilic Displacement (Side Chain Introduction)
-
Add a 1 M solution of the desired primary amine (R-NH2) in DMF (1 mL) to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
-
Step 3: Acylation with this compound
-
To the resin-bound secondary amine, add a solution of this compound (0.6 mmol) and DIC (0.56 mmol) in 1 mL of DMF.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3 x 2 mL) and dry under vacuum for 1 hour.
-
Add a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v; 2 mL) to the resin.
-
Agitate at room temperature for 2 hours.
-
Filter the solution into a clean collection tube and wash the resin with fresh TFA (2 x 1 mL).
-
Concentrate the combined filtrates under a stream of nitrogen.
-
-
Purification:
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and air-dry the pellet.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
-
Protocol 2: Reaction Monitoring using the Ninhydrin (B49086) Test
The completion of the nucleophilic displacement and acylation steps can be monitored using the Ninhydrin (Kaiser) test.
-
Sample Preparation:
-
Take a small sample of resin beads (2-3 mg) and place them in a small glass test tube.
-
Wash the beads with DCM (2 x 1 mL) and then ethanol (B145695) (2 x 1 mL).
-
-
Ninhydrin Test:
-
Add 2-3 drops of each of the following solutions to the test tube:
-
Solution A: 5% (w/v) ninhydrin in ethanol.
-
Solution B: 80% (w/v) phenol (B47542) in ethanol.
-
Solution C: 2% (v/v) 0.001 M KCN in pyridine.
-
-
Heat the test tube at 100°C for 5 minutes.
-
-
Interpretation:
-
Positive Result (Blue Beads): Indicates the presence of a free primary amine, meaning the acylation step is incomplete.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of a free primary amine, meaning the acylation was successful.
-
Mandatory Visualizations
Caption: Experimental workflow for the solid-phase synthesis of a this compound derivative library.
Caption: Inhibition of GGTase-I by a this compound derivative blocks the PI3K/Akt survival pathway.
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Many small GTPases, such as those from the Rho family, require post-translational modification by geranylgeranyltransferase-I (GGTase-I) for their proper membrane localization and function. These proteins are known to be upstream activators of the PI3K/Akt signaling pathway. Geranylgeranyltransferase I inhibitors (GGTIs) represent a new class of anticancer drugs.[1] It is proposed that some this compound derivatives can act as GGTIs. By inhibiting GGTase-I, these compounds can prevent the activation of Rho family proteins, leading to the downregulation of the PI3K/Akt pathway.
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Its constitutive activation is a hallmark of many cancers. Inhibition of this pathway by GGTIs, such as the synthesized this compound derivatives, can lead to decreased cell survival and the induction of apoptosis in cancer cells.[1] Studies have shown that GGTIs can induce apoptosis by targeting the PI3K/Akt and survivin pathways.[1] This targeted approach offers a promising strategy for the development of novel anticancer therapeutics.
References
Application Note & Protocol: Scale-Up Synthesis of Geranylamine for Preclinical Studies
Introduction
Geranylamine, a primary amine derivative of the monoterpene geraniol (B1671447), serves as a valuable building block in the synthesis of various biologically active molecules, including potential therapeutic agents. As drug discovery programs advance, the need for larger quantities of high-purity active pharmaceutical ingredients (APIs) for preclinical evaluation becomes critical. This document provides a detailed protocol for the scale-up synthesis of this compound, suitable for producing multi-gram to kilogram quantities required for preclinical studies. The described method is based on the robust Gabriel synthesis, which offers a reliable route to primary amines with minimal side products.
Overview of the Synthetic Strategy
The scale-up synthesis of this compound is a two-stage process. The first stage involves the conversion of commercially available geraniol to geranyl bromide. The second stage is a Gabriel synthesis, where geranyl bromide is reacted with potassium phthalimide (B116566), followed by hydrazinolysis to liberate the desired primary amine, this compound. This method is chosen for its high yields and the avoidance of over-alkylation, a common issue with direct amination methods.
Experimental Protocols
Stage 1: Synthesis of Geranyl Bromide from Geraniol
This protocol is adapted for a larger scale from established laboratory procedures.
Materials:
-
Geraniol (≥98%)
-
Phosphorus tribromide (PBr₃, ≥99%)
-
Hexane (anhydrous)
-
Methanol
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄, anhydrous)
Equipment:
-
Large three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Inert gas (Argon or Nitrogen) supply
-
Cooling bath (e.g., acetone/dry ice)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an inert gas inlet.
-
Under an inert atmosphere, charge the flask with geraniol and anhydrous hexane.
-
Cool the stirred solution to -30°C using a cooling bath.
-
Slowly add phosphorus tribromide (0.5 equivalents) to the solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at -30°C.
-
After the addition is complete, allow the reaction mixture to stir at -30°C for an additional 45 minutes.
-
Carefully quench the reaction by the dropwise addition of cold methanol.
-
Transfer the mixture to a separatory funnel and extract with hexane.
-
Wash the organic extracts with a 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude geranyl bromide. This intermediate is typically used in the next step without further purification.
Stage 2: Gabriel Synthesis of this compound
This protocol outlines the N-alkylation of potassium phthalimide with geranyl bromide and subsequent hydrazinolysis.
Materials:
-
Geranyl bromide (from Stage 1)
-
Potassium phthalimide (≥98%)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Hydrazine (B178648) monohydrate (≥98%)
-
Ethanol (200 proof)
-
Hydrochloric acid (HCl, dilute solution, e.g., 2 M)
-
Sodium hydroxide (B78521) (NaOH, solution, e.g., 10 M)
-
Dichloromethane (B109758) (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Large round-bottom flask
-
Heating mantle with temperature control
-
Reflux condenser
-
Mechanical stirrer
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Purification system (e.g., flash chromatography or distillation apparatus)
Procedure:
Step A: N-Alkylation
-
In a large round-bottom flask, dissolve potassium phthalimide in anhydrous DMF.
-
To the stirred solution, add geranyl bromide from Stage 1.
-
Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the mixture to room temperature and pour it into a vigorously stirred mixture of ice and water.
-
Collect the precipitated N-geranylphthalimide by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Step B: Hydrazinolysis
-
In a large round-bottom flask, suspend the N-geranylphthalimide in ethanol.
-
Add hydrazine monohydrate (1.5 - 2.0 equivalents) to the suspension.[1]
-
Heat the mixture to reflux. The formation of a white precipitate (phthalhydrazide) will be observed. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with dilute HCl to ensure complete precipitation of the phthalhydrazide (B32825) byproduct.
-
Remove the solid byproduct by filtration.
-
Basify the filtrate to a pH > 12 with a NaOH solution.[1]
-
Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Purification of this compound
For preclinical studies, high purity of the final compound is essential. The crude this compound can be purified by one of the following methods:
-
Vacuum Distillation: this compound is a liquid and can be purified by distillation under reduced pressure.
-
Column Chromatography: For smaller scale purifications or to remove closely related impurities, column chromatography on silica (B1680970) gel or alumina (B75360) can be employed. A solvent system of dichloromethane/methanol with a small amount of triethylamine (B128534) is often effective for eluting amines from silica gel.
Data Presentation
Table 1: Reaction Parameters for Scale-Up Synthesis of this compound
| Parameter | Stage 1: Geranyl Bromide Synthesis | Stage 2: Gabriel Synthesis |
| Key Reagents | Geraniol, Phosphorus tribromide | N-Geranylphthalimide, Hydrazine |
| Solvent | Hexane | Ethanol |
| Reaction Temp. | -30°C | Reflux |
| Reaction Time | ~1.5 hours | 4-8 hours (TLC monitored) |
| Typical Yield | >95% (crude) | 70-85% (after purification) |
| Purity (Post-purification) | N/A (used crude) | >98% (by HPLC/GC) |
Visualizations
Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Relevant Signaling Pathway
This compound is an isoprenoid amine. Isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are crucial for post-translational modification of proteins, a process known as prenylation. This pathway is vital for the function of small GTPases like Ras and Rho, which are key regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of these pathways is often implicated in cancer.[2][3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of Geranylamine's Enzymatic Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranylamine, a naturally derived aliphatic amine, presents a compelling scaffold for drug discovery due to its structural similarity to isoprenoid intermediates crucial in various biological pathways. While the precise enzymatic targets of this compound are not yet fully elucidated, its chemical architecture suggests potential inhibitory activity against key enzymes involved in cholesterol biosynthesis and neurotransmission. These application notes provide detailed in vitro assay protocols to evaluate the enzymatic inhibition of this compound against three putative targets: Squalene Synthase (SQS), Farnesyl Pyrophosphate Synthase (FPPS), and Acetylcholinesterase (AChE).
The protocols outlined below offer a robust framework for determining the half-maximal inhibitory concentration (IC50) of this compound, a critical parameter in assessing its potency and potential therapeutic value. Furthermore, this document includes diagrams of relevant signaling pathways to provide a broader context for the potential downstream effects of this compound's enzymatic inhibition.
Data Presentation: Summarized Quantitative Data
As direct experimental data on the enzymatic inhibition of this compound is not extensively available in the public domain, the following table serves as a template for researchers to populate with their own experimentally determined IC50 values. This structured format allows for the clear and concise presentation of quantitative data, facilitating comparison across different enzymes and experimental conditions.
| Target Enzyme | This compound IC50 (µM) | Positive Control | Positive Control IC50 (µM) | Assay Method |
| Squalene Synthase (SQS) | Data to be determined | Zaragozic Acid A | e.g., 0.005 | Spectrophotometric |
| Farnesyl Pyrophosphate Synthase (FPPS) | Data to be determined | Zoledronic Acid | e.g., 0.03 | Scintillation or Colorimetric |
| Acetylcholinesterase (AChE) | Data to be determined | Donepezil (B133215) | e.g., 0.007 | Spectrophotometric (Ellman's Method) |
Experimental Protocols
In Vitro Squalene Synthase (SQS) Inhibition Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound on SQS by monitoring the consumption of NADPH.[1]
Materials and Reagents:
-
Purified recombinant Squalene Synthase (SQS)
-
This compound
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
Zaragozic Acid A (positive control inhibitor)
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final assay concentrations. The final DMSO concentration should not exceed 1%.
-
Prepare stock solutions of FPP and NADPH in Assay Buffer.
-
Prepare a stock solution of Zaragozic Acid A in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay Buffer.
-
Control (100% Activity): Assay Buffer, SQS enzyme, and DMSO (at the same final concentration as the inhibitor wells).
-
Inhibitor Wells: Assay Buffer, SQS enzyme, and diluted this compound.
-
Positive Control Wells: Assay Buffer, SQS enzyme, and diluted Zaragozic Acid A.
-
-
Pre-incubation:
-
Add the Assay Buffer, enzyme, and inhibitor/vehicle to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding FPP and NADPH to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vitro Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on FPPS activity. The assay can be performed using a radioactive scintillation method or a colorimetric method that detects the release of pyrophosphate (PPi).
Materials and Reagents:
-
Purified recombinant Farnesyl Pyrophosphate Synthase (FPPS)
-
This compound
-
Geranyl pyrophosphate (GPP)
-
[³H]-Isopentenyl pyrophosphate ([³H]-IPP) for scintillation assay
-
Isopentenyl pyrophosphate (IPP) for colorimetric assay
-
Zoledronic Acid (positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 2 mM DTT
-
Scintillation cocktail (for scintillation assay)
-
Malachite green-based reagent (for colorimetric assay)
-
DMSO (for dissolving compounds)
-
96-well microplate
Procedure (Scintillation Assay): [2]
-
Reagent Preparation: Prepare stock solutions of this compound and Zoledronic Acid in DMSO and serially dilute them in Assay Buffer. Prepare stock solutions of GPP and [³H]-IPP.
-
Assay Setup: In a 96-well plate, add Assay Buffer, FPPS enzyme, and this compound/control at various concentrations.
-
Pre-incubation: Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding GPP and [³H]-IPP.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1M HCl).
-
Detection: Add scintillation cocktail and measure the radioactivity using a scintillation counter.
Procedure (Colorimetric Assay):
-
Reagent Preparation: As above, but use non-radioactive IPP.
-
Assay Setup and Incubation: Follow the same steps as the scintillation assay.
-
Detection of PPi: After the reaction incubation, add a malachite green-based reagent that forms a colored complex with the released pyrophosphate.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., ~620 nm) using a microplate reader.
-
Data Analysis: For both methods, calculate the percentage of inhibition and determine the IC50 value as described for the SQS assay.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method to measure AChE activity and its inhibition by this compound.[3]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Donepezil (positive control inhibitor)
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and donepezil in DMSO and serially dilute them in Assay Buffer.
-
Prepare fresh solutions of ATCI and DTNB in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add Assay Buffer, DTNB solution, and this compound/control at various concentrations to the wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the increase in absorbance at 412 nm every 60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition and the IC50 value as described in the SQS assay protocol.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: The Mevalonate Pathway and potential inhibition sites for this compound.
References
Unraveling the Cellular Mechanisms of Geranylamine: A Guide to Cell-Based Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Geranylamine, a naturally occurring amine derivative of the monoterpene geraniol, and its synthetic derivatives have garnered scientific interest for their potential therapeutic properties, particularly their anti-tumor activities. Preliminary studies suggest that these compounds can induce apoptosis and may modulate key cellular signaling pathways. This document provides a comprehensive guide with detailed protocols for a suite of cell-based assays designed to elucidate the precise mechanism of action of this compound. The following protocols will enable researchers to investigate its effects on cell viability, apoptosis, cell cycle progression, and critical signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.
Section 1: Cytotoxicity Assessment of this compound
A fundamental first step in characterizing the biological activity of any compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of their viability and proliferation.
Table 1: Illustrative Cytotoxicity Data of this compound
| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 92.1 ± 4.8 | |
| 5 | 75.3 ± 6.1 | |
| 10 | 51.2 ± 3.9 | 9.8 |
| 25 | 28.7 ± 2.5 | |
| 50 | 15.4 ± 1.9 | |
| 100 | 5.8 ± 1.1 |
Note: Data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Protocol 1: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Section 2: Investigation of Apoptosis Induction
Previous research on this compound derivatives suggests an induction of apoptosis.[1] The Annexin V-FITC/Propidium (B1200493) Iodide (PI) double staining assay is a robust method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Table 2: Expected Apoptotic Cell Distribution after this compound Treatment
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound (IC50) | 45.8 ± 3.5 | 35.1 ± 2.9 | 15.7 ± 1.8 | 3.4 ± 0.9 |
| This compound (2x IC50) | 20.3 ± 2.8 | 48.6 ± 4.1 | 28.9 ± 3.2 | 2.2 ± 0.7 |
Note: Data presented are hypothetical and for illustrative purposes.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
This compound
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Section 3: Cell Cycle Analysis
To determine if this compound induces cell cycle arrest, flow cytometric analysis of DNA content using propidium iodide staining can be performed.
Table 3: Hypothetical Cell Cycle Distribution after this compound Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 55.4 ± 3.2 | 28.1 ± 2.5 | 16.5 ± 1.9 | 1.2 ± 0.4 |
| This compound (IC50) | 68.9 ± 4.1 | 15.3 ± 1.8 | 10.2 ± 1.5 | 5.6 ± 1.1 |
| This compound (2x IC50) | 75.2 ± 3.8 | 8.7 ± 1.2 | 6.5 ± 1.0 | 9.6 ± 1.7 |
Note: Data presented are hypothetical and for illustrative purposes, suggesting a G0/G1 arrest.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.[2]
Materials:
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using PI staining.
Section 4: Investigation of PI3K/Akt and MAPK/ERK Signaling Pathways
The PI3K/Akt and MAPK/ERK pathways are crucial for cell survival, proliferation, and apoptosis. Geraniol, a related compound, has been shown to modulate these pathways.[3] Western blotting can be used to assess the phosphorylation status of key proteins in these cascades.
Table 4: Densitometric Analysis of Key Signaling Proteins
| Treatment | p-Akt/Akt Ratio (Fold Change) | p-ERK/ERK Ratio (Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (IC50) | 0.45 ± 0.08 | 0.62 ± 0.11 |
| This compound (2x IC50) | 0.18 ± 0.05 | 0.31 ± 0.07 |
Note: Data presented are hypothetical, suggesting inhibition of both pathways.
Protocol 4: Western Blot Analysis
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. By using antibodies specific to the phosphorylated (active) and total forms of proteins like Akt and ERK, the activation status of these signaling pathways can be determined.
Materials:
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse them in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
PI3K/Akt and MAPK/ERK Signaling Pathways
Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways by this compound.
The protocols and application notes provided herein offer a structured approach to systematically investigate the mechanism of action of this compound. By employing these cell-based assays, researchers can generate robust and quantitative data on its cytotoxic, pro-apoptotic, and cell cycle-modulating effects, as well as its impact on key intracellular signaling pathways. This comprehensive analysis will be instrumental in advancing our understanding of this compound's therapeutic potential.
References
Application Note: Protocol for Testing the Antimicrobial Efficacy of Geranylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranylamine is a primary amine derivative of geraniol (B1671447), a well-documented monoterpenoid alcohol found in the essential oils of various aromatic plants. Geraniol itself exhibits significant antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] Given its structural similarity, this compound is a promising candidate for investigation as a novel antimicrobial agent. This document provides a comprehensive set of protocols to systematically evaluate the antimicrobial efficacy of this compound against a panel of clinically relevant bacteria. The described methods include determination of minimum inhibitory and bactericidal concentrations, time-kill kinetics, and assessment of anti-biofilm activity.
Overview of Antimicrobial Efficacy Testing
A multi-faceted approach is essential to thoroughly characterize the antimicrobial properties of a novel compound. The initial steps involve determining the minimum concentration of the agent that inhibits microbial growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration that results in microbial death (Minimum Bactericidal Concentration, MBC).[3][4] Following the determination of these baseline values, time-kill assays provide a dynamic view of the antimicrobial effect over time, helping to distinguish between bacteriostatic and bactericidal activity.[5][6] As many chronic infections are associated with bacterial biofilms, which are inherently more resistant to antimicrobial agents, it is also crucial to assess the compound's ability to inhibit biofilm formation and eradicate established biofilms.[7][8]
Expected Outcomes
These protocols will enable researchers to:
-
Determine the in vitro potency of this compound against various bacterial strains.
-
Characterize the nature of this compound's antimicrobial activity (bacteriostatic vs. bactericidal).
-
Evaluate the effectiveness of this compound in preventing and disrupting bacterial biofilms.
-
Generate robust, quantitative data to support further preclinical development of this compound as a potential antimicrobial therapeutic.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[3][9] The broth microdilution method is described below.
Materials:
-
This compound
-
96-well flat-bottom microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile multichannel pipette and tips
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 2-fold dilution of the stock.
-
Perform serial 2-fold dilutions by transferring 100 µL from the first column to the second, and so on, down to the 10th column. Discard 100 µL from the 10th column.
-
Column 11 will serve as the growth control (no this compound), and column 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Grow the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[3]
-
-
Inoculation: Inoculate each well (except the sterility control) with 5 µL of the prepared bacterial suspension.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[10] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[11][12]
Materials:
-
MIC plate from Protocol 1
-
Sterile agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Sterile pipette and tips
-
Spreader or sterile beads
Procedure:
-
Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spread the aliquot onto a sterile agar plate.
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
Determination of MBC: The MBC is the lowest concentration of this compound that results in no more than 0.1% survival of the initial inoculum (i.e., a 99.9% reduction in CFUs).[11]
Protocol 3: Time-Kill Kinetic Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.[5][6][13]
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Sterile flasks or tubes
-
Sterile agar plates
-
Spectrophotometer
Procedure:
-
Preparation of Test Cultures:
-
Prepare flasks containing broth with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control flask with no this compound.
-
-
Inoculation: Inoculate each flask with the test organism to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Enumeration of Viable Bacteria:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto sterile agar plates.
-
Incubate the plates at 37°C for 24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) compared to the initial inoculum.[6]
Protocol 4: Anti-Biofilm Assay (Crystal Violet Method)
This protocol assesses the ability of this compound to inhibit biofilm formation and to disrupt pre-formed biofilms.[7][14]
Materials:
-
This compound
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
PBS
Procedure for Inhibition of Biofilm Formation:
-
Follow steps 1 and 2 from the MIC protocol to prepare serial dilutions of this compound in TSB with glucose in a 96-well plate.
-
Inoculate the wells with the bacterial suspension (approximately 1 x 10^6 CFU/mL).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing: Gently remove the planktonic cells by washing the wells twice with sterile PBS.
-
Staining: Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells three times with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a plate reader. The reduction in absorbance compared to the control (no this compound) indicates the inhibition of biofilm formation.
Procedure for Disruption of Pre-formed Biofilms:
-
Biofilm Formation: Inoculate a 96-well plate with the bacterial suspension in TSB with glucose and incubate for 24-48 hours to allow biofilm formation.
-
Washing: Remove the planktonic cells by washing twice with PBS.
-
Treatment: Add fresh TSB containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
Follow steps 4-8 from the inhibition protocol to quantify the remaining biofilm.
Data Presentation
Quantitative data from the described protocols should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: MIC and MBC of this compound against Test Bacteria
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 29213 | |||
| Escherichia coli ATCC 25922 | |||
| Pseudomonas aeruginosa ATCC 27853 | |||
| Enterococcus faecalis ATCC 29212 | |||
| Methicillin-resistant Staphylococcus aureus (MRSA) |
Table 2: Time-Kill Kinetics of this compound against S. aureus
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 24 |
Table 3: Effect of this compound on Biofilm Formation and Disruption
| Bacterial Strain | Concentration (µg/mL) | % Inhibition of Biofilm Formation | % Disruption of Pre-formed Biofilm |
| S. aureus ATCC 29213 | 0.5x MIC | ||
| 1x MIC | |||
| 2x MIC | |||
| P. aeruginosa ATCC 27853 | 0.5x MIC | ||
| 1x MIC | |||
| 2x MIC |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and potential mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Adjuvant antimicrobial activity and resensitization efficacy of geraniol in combination with antibiotics on Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. microchemlab.com [microchemlab.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. emerypharma.com [emerypharma.com]
- 7. ableweb.org [ableweb.org]
- 8. benchchem.com [benchchem.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
Application Notes and Protocols for In Vivo Studies of Geranylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranylamine, a derivative of the monoterpene geraniol, and its analogues have emerged as a promising class of compounds with potential therapeutic applications, particularly in oncology. Studies have indicated that certain derivatives, such as those conjugated with metabolic substrates like pyruvic acid and malic acid, exhibit significant antitumor activity in preclinical models.[1] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound derivatives, focusing on N-geranylpyruvic amide and N,N'-digeranylmalic diamide (B1670390) as lead candidates. These guidelines are intended to facilitate further research into the efficacy, pharmacokinetics, and mechanism of action of this compound class.
Physicochemical Properties and Formulation Development
The lipophilic nature of the geranyl moiety in this compound derivatives necessitates careful formulation strategies to ensure adequate solubility and bioavailability for in vivo administration. While specific experimental data for the lead candidates are not publicly available, their structures, featuring amide linkages, suggest they are likely solids at room temperature with poor water solubility.[2][3][4]
Recommended Formulation Approach
A co-solvent/surfactant system is recommended for the formulation of N-geranylpyruvic amide and N,N'-digeranylmalic diamide for intraperitoneal (i.p.) or oral (p.o.) administration in rodent models. This approach is suitable for lipophilic compounds and can be optimized for both single-dose and multi-dose studies.
Table 1: Illustrative Physicochemical Properties of Lead this compound Derivatives
| Parameter | N-geranylpyruvic amide (Illustrative) | N,N'-digeranylmalic diamide (Illustrative) | General Considerations |
| Molecular Formula | C13H21NO2 | C24H40N2O3 | |
| Molecular Weight | 223.31 g/mol | 404.58 g/mol | |
| Appearance | White to off-white solid | White to off-white solid | Based on typical amide properties.[3][4] |
| LogP (predicted) | ~3.5 | ~6.0 | High lipophilicity expected. |
| Aqueous Solubility | < 0.1 mg/mL | < 0.01 mg/mL | Poor water solubility necessitates formulation. |
| Recommended Vehicle | 10% DMSO, 40% PEG400, 50% Saline | 20% Cremophor EL, 80% Saline | Vehicle selection is critical for in vivo studies of lipophilic drugs.[1][5][6][7] |
Note: The data in this table is illustrative and should be confirmed experimentally for each specific derivative.
Experimental Protocols
Protocol 1: Formulation of this compound Derivatives for In Vivo Administration
Objective: To prepare a clear, sterile solution of N-geranylpyruvic amide for intraperitoneal injection in mice.
Materials:
-
N-geranylpyruvic amide
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Preparation of the Co-solvent System: In a sterile vial, prepare the vehicle by mixing 1 part DMSO with 4 parts PEG400. Vortex thoroughly to ensure a homogenous solution.
-
Dissolution of the Compound: Weigh the required amount of N-geranylpyruvic amide and add it to the co-solvent mixture to achieve the desired stock concentration (e.g., 20 mg/mL). Vortex until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Dilution to Final Concentration: For a final dosing solution of 2 mg/mL, dilute the stock solution 1:10 with sterile saline. Add the saline dropwise while vortexing to prevent precipitation.
-
Sterilization: Sterilize the final formulation by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the formulation at 4°C, protected from light. Prepare fresh on the day of use.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model
Objective: To evaluate the antitumor activity of N,N'-digeranylmalic diamide in a human hepatoma (e.g., HepG2) xenograft mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
HepG2 cells
-
Matrigel
-
N,N'-digeranylmalic diamide formulation (prepared as in Protocol 1, adjusted for the specific compound)
-
Vehicle control (formulation without the active compound)
-
Positive control (e.g., Sorafenib)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest HepG2 cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (i.p. injection, daily)
-
Group 2: N,N'-digeranylmalic diamide (e.g., 20 mg/kg, i.p. injection, daily)
-
Group 3: Positive control (e.g., Sorafenib at a clinically relevant dose)
-
-
-
Treatment Administration: Administer the treatments as per the defined schedule for a period of 21 days.
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Process tumors for further analysis (e.g., histology, biomarker analysis).
-
Table 2: Illustrative In Vivo Efficacy of N,N'-digeranylmalic diamide in a HepG2 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +5.2 |
| N,N'-digeranylmalic diamide | 20 | 550 ± 95 | 56 | -2.1 |
| Positive Control | Clinically Relevant | 480 ± 80 | 61.6 | -8.5 |
Note: This data is for illustrative purposes and represents a plausible outcome for a compound with significant antitumor activity.
Protocol 3: Pharmacokinetic (PK) Study in Mice
Objective: To determine the basic pharmacokinetic parameters of N-geranylpyruvic amide following a single intravenous (i.v.) and oral (p.o.) administration.
Materials:
-
CD-1 mice (male, 6-8 weeks old)
-
N-geranylpyruvic amide formulations for i.v. and p.o. administration
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer N-geranylpyruvic amide at 2 mg/kg via tail vein injection (i.v. group) or oral gavage (p.o. group).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) from 3 mice per time point via retro-orbital or submandibular bleeding at the following time points:
-
i.v. group: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
p.o. group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of N-geranylpyruvic amide in mouse plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.
Table 3: Illustrative Pharmacokinetic Parameters of N-geranylpyruvic amide in Mice
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC(0-t) (ng*h/mL) | 2100 | 4200 |
| T1/2 (h) | 3.5 | 4.1 |
| Bioavailability (%) | - | ~40 |
Note: This data is illustrative and represents a plausible pharmacokinetic profile for a novel small molecule.
Proposed Mechanism of Action and Signaling Pathway
While the precise mechanism of action for this compound derivatives is still under investigation, evidence suggests that they may induce apoptosis in cancer cells.[1] A plausible signaling pathway, based on related compounds like geraniol, involves the inhibition of the PI3K/Akt/mTOR pathway.[5] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by this compound derivatives could lead to decreased survival signaling and the activation of caspase-dependent apoptosis.
References
- 1. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gene alterations in the PI3K/PTEN/AKT pathway as a mechanism of drug-resistance (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of an evodiamine derivative for PI3K/AKT/GSK3β pathway activation and AD pathology improvement in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Geranylamine in the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Application Note
Geranylamine, a readily available monoterpene amine, serves as a versatile and valuable building block in the synthesis of various nitrogen-containing heterocycles. Its inherent structural features, including a primary amine nucleophile and two carbon-carbon double bonds, provide multiple reactive sites for intramolecular and intermolecular cyclization reactions. This allows for the construction of diverse heterocyclic scaffolds, such as pyridines and piperidines, which are prevalent in numerous natural products and pharmaceutically active compounds.
The application of this compound and its derivatives in heterocyclic synthesis is particularly significant in the biomimetic synthesis of monoterpene pyridine (B92270) alkaloids. These natural products, exemplified by actinidine, exhibit a range of biological activities and are of considerable interest in drug discovery. The synthetic strategies often mimic the biosynthetic pathways where acyclic monoterpenes, such as geraniol (B1671447) (the alcohol analog of this compound), are converted to iridoid intermediates that subsequently incorporate nitrogen to form the pyridine ring.
This document provides detailed protocols for key synthetic transformations that utilize this compound-related precursors for the synthesis of nitrogen-containing heterocycles, supported by quantitative data and mechanistic insights.
Key Synthetic Applications and Protocols
The primary application of this compound in the synthesis of nitrogen-containing heterocycles revolves around its conversion to reactive intermediates that can undergo intramolecular cyclization or participate in multi-component reactions to form pyridine or piperidine (B6355638) rings. A key strategy involves the oxidation of the allylic alcohol counterpart, geraniol, to geranial, which can then be subjected to cyclization conditions with an ammonia (B1221849) source.
Biomimetic Synthesis of Monoterpene Pyridine Alkaloids
The biosynthesis of monoterpene pyridine alkaloids, such as actinidine, provides a blueprint for the chemical synthesis starting from acyclic precursors like geraniol.[1][2][3] The biosynthetic pathway involves the oxidation of geraniol to 8-oxogeranial, which then undergoes cyclization to form an iridoid intermediate.[1][2] This iridoid can then react with an ammonia source to form the pyridine ring of the alkaloid.[4]
A laboratory synthesis can mimic this pathway by first converting this compound to the corresponding aldehyde, geranial, or by starting from geranial itself and reacting it with an ammonia source under cyclization conditions.
Logical Workflow for Biomimetic Synthesis:
Figure 1. Biomimetic synthesis pathway from this compound to monoterpene pyridine alkaloids.
Experimental Protocol: Intramolecular Cyclization of Citronellal (A Geranial-related Monoterpene)
This protocol describes the acid-catalyzed intramolecular ene reaction of citronellal, a structural isomer of geranial, to form isopulegol. This reaction is a key step in the synthesis of menthol (B31143) and serves as a model for the cyclization of acyclic monoterpene aldehydes which can be precursors to nitrogen-containing heterocycles.[5][6] The resulting cyclic alcohol can be further functionalized to incorporate nitrogen.
Materials:
-
(±)-Citronellal
-
Montmorillonite (B579905) K-10 clay (catalyst)
-
Buffer solution (e.g., citrate (B86180) buffer, pH 5)
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
To a solution of (±)-citronellal (1.0 g, 6.48 mmol) in a suitable buffer (20 mL), add montmorillonite K-10 clay (0.5 g).
-
Stir the mixture vigorously at room temperature for 2 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, isopulegol.
-
Purify the product by column chromatography on silica (B1680970) gel.
Quantitative Data for Citronellal Cyclization:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Isopulegol (%) | Reference |
| Montmorillonite K-10 | Buffer | Room Temp. | 2 | High | Good | [5] |
| Zirconium Hydroxide | Toluene (B28343) | 80 | 4 | >95 | >90 | [6] |
| Phosphated Zirconia | Toluene | 80 | 2 | >98 | >95 | [6] |
Synthesis of Substituted Pyridines via Tandem Reaction
A more direct approach to pyridine synthesis involves a one-pot tandem reaction of an α,β-unsaturated carbonyl compound with a propargylic amine.[1] This methodology, while not directly utilizing this compound, provides a powerful strategy for constructing highly substituted pyridines and has been successfully applied to the synthesis of the monoterpene alkaloid (-)-actinidine.[1] This suggests that a derivative of this compound, appropriately functionalized to an α,β-unsaturated carbonyl, could undergo a similar transformation.
Reaction Scheme for Actinidine Synthesis:
Figure 2. Tandem reaction pathway for the synthesis of (-)-actinidine.[1]
Experimental Protocol: One-Pot Synthesis of a Pyridine Derivative
This protocol is a general representation of the tandem reaction for pyridine synthesis.
Materials:
-
α,β-Unsaturated aldehyde or ketone
-
Propargylic amine
-
Solvent (e.g., Toluene)
-
Dehydrating agent (e.g., molecular sieves)
Procedure:
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in toluene (5 mL), add the propargylic amine (1.2 mmol) and molecular sieves (4 Å).
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired pyridine derivative.
Quantitative Data for Pyridine Synthesis:
| α,β-Unsaturated Carbonyl | Propargylic Amine | Product | Yield (%) | Reference |
| (R)-pulegone | Propargylamine | (-)-Actinidine | 78 | [1] |
| Citral | Propargylamine | Substituted Pyridine | 85 | [1] |
| Crotonaldehyde | N-Benzylpropargylamine | 2-Benzyl-3,5-dimethylpyridine | 92 | [1] |
Conclusion
This compound and its derivatives are promising precursors for the synthesis of a variety of nitrogen-containing heterocycles. The biomimetic approach, guided by the natural biosynthetic pathways of monoterpene pyridine alkaloids, offers a strategic route to these complex molecules. Furthermore, modern synthetic methodologies, such as tandem multi-component reactions, provide efficient and modular access to highly substituted pyridines. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in medicinal chemistry and drug development. Further exploration into the direct cyclization of this compound and its functionalized derivatives is anticipated to unveil new and efficient synthetic routes to valuable nitrogen-containing scaffolds.
References
Troubleshooting & Optimization
Troubleshooting low yield in Geranylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of geranylamine, helping researchers, scientists, and drug development professionals optimize their reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound, and what are their typical yields?
A1: this compound can be synthesized through several routes, primarily starting from geraniol (B1671447) or geranyl halides. The choice of method can significantly impact the final yield. Common methods include:
-
From Geraniol via Geranyl Bromide and Gabriel Synthesis: This is a multi-step process that involves converting geraniol to geranyl bromide, followed by reaction with potassium phthalimide (B116566) and subsequent hydrazinolysis.[1]
-
From Geraniol via Mitsunobu Reaction: This method also starts with geraniol and uses phthalimide in a Mitsunobu reaction to form N-geranyl phthalimide, which is then converted to this compound.[1]
-
From Geranyl Azide: Geranyl bromide can be converted to geranyl azide, which is then reduced to this compound using a reducing agent like LiAlH4 or through a Staudinger reaction.[1]
-
Direct Amination of Geraniol: While less detailed in the provided results, direct amination of allylic alcohols is a known method for synthesizing allylic amines.[2]
The yields for these methods can vary significantly as summarized in the table below.
| Starting Material | Method | Reagents | Reported Yield |
| Geraniol | Gabriel Synthesis | PBr₃, Potassium Phthalimide, Hydrazine (B178648) | ~62-81% |
| Geraniol | Mitsunobu Reaction | Phthalimide, DEAD, PPh₃, Hydrazine | ~37-69% |
| Geranyl Bromide | From Geranyl Azide | NaN₃, LiAlH₄ | ~24% (for reduction step) |
| Geranyl Bromide | From Geranyl Azide | NaN₃, PPh₃/H₂O (Staudinger) | ~34% (for reduction step) |
| Myrcene | Direct Amination | Diethylamine, Lithium | 77-83% (for N,N-diethylthis compound) |
Troubleshooting Guides
Low Yield in this compound Synthesis from Geraniol
Q2: I am getting a low yield when synthesizing this compound from geraniol via the Gabriel synthesis. What are the potential causes and solutions?
A2: Low yields in the Gabriel synthesis of this compound from geraniol can stem from several factors throughout the multi-step process. Here’s a breakdown of potential issues and how to address them:
-
Inefficient Conversion of Geraniol to Geranyl Bromide:
-
Problem: The initial conversion of the allylic alcohol (geraniol) to the corresponding bromide may be incomplete.
-
Solution: Ensure anhydrous conditions as phosphorus tribromide (PBr₃) reacts with water. The reaction should be carried out in a dry ether at low temperatures (e.g., -5 °C) to minimize side reactions.[1]
-
-
Side Reactions during Bromination:
-
Problem: Allylic systems are prone to rearrangements.
-
Solution: Maintaining a low reaction temperature during the addition of PBr₃ is crucial to prevent isomerization of the geranyl backbone.
-
-
Incomplete Reaction with Potassium Phthalimide:
-
Problem: The reaction between geranyl bromide and potassium phthalimide may not go to completion.
-
Solution: Ensure the potassium phthalimide is dry and the solvent (e.g., DMF) is anhydrous. The reaction may require heating (reflux) to proceed efficiently.[1]
-
-
Difficulties in the Hydrazinolysis Step:
-
Problem: The cleavage of the N-geranyl phthalimide with hydrazine to release the free amine can be sluggish.
-
Solution: Use an adequate excess of hydrazine hydrate (B1144303) and ensure the reaction is heated to reflux for a sufficient duration to ensure complete cleavage.[1]
-
-
Purification Losses:
-
Problem: this compound can be lost during workup and purification.
-
Solution: this compound is a primary amine and can be volatile. Care should be taken during solvent removal. Purification is often achieved by distillation under reduced pressure.[3]
-
Troubleshooting Reductive Amination for this compound Synthesis
Q3: My reductive amination of geranial (citral) is resulting in a low yield of this compound. What are the common pitfalls?
A3: Reductive amination is a powerful method but can be sensitive to reaction conditions. Low yields can often be attributed to the following:
-
Imine Formation Equilibrium:
-
Problem: The initial formation of the imine from the aldehyde (geranial) and the amine is a reversible reaction, and the equilibrium may not favor the imine.[4]
-
Solution: Remove water as it is formed to drive the equilibrium towards the imine. This can be achieved by azeotropic distillation or the use of dehydrating agents like molecular sieves.[5]
-
-
Side Reactions of the Aldehyde:
-
Problem: The aldehyde starting material can undergo side reactions, such as reduction by the reducing agent or aldol (B89426) condensations.[5]
-
Solution: Choose a reducing agent that is selective for the imine over the aldehyde. Sodium triacetoxyborohydride (B8407120) (STAB) is often a good choice as it is a milder reducing agent than sodium borohydride (B1222165).[4]
-
-
Choice of Reducing Agent:
-
Problem: The reducing agent may not be suitable for the specific substrate or reaction conditions.
-
Solution: While sodium borohydride can be used, it can also reduce the starting aldehyde.[4] Sodium cyanoborohydride is effective but toxic. STAB is a generally preferred reagent for its selectivity.[4] Catalytic hydrogenation is a greener alternative but requires optimization of catalyst, pressure, and temperature.[5]
-
-
Reaction pH:
-
Problem: The pH of the reaction is critical. Acidic conditions are needed to catalyze imine formation, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.
-
Solution: The reaction is typically carried out under weakly acidic conditions.[4] Addition of a catalytic amount of acid, such as acetic acid, can be beneficial.[5]
-
Experimental Protocols
Protocol 1: Synthesis of this compound from Geraniol via Geranyl Bromide and Gabriel Synthesis
This protocol is a composite based on the general steps described in the literature.[1]
Step 1: Synthesis of Geranyl Bromide
-
In a dry, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve geraniol (1 equivalent) in dry diethyl ether.
-
Cool the solution to -5 °C using an ice-salt bath.
-
Slowly add phosphorus tribromide (PBr₃) (approximately 0.4 equivalents) dropwise while maintaining the temperature at -5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the geraniol is consumed.
-
Carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude geranyl bromide.
Step 2: Synthesis of N-Geranyl Phthalimide
-
In a round-bottom flask, dissolve the crude geranyl bromide (1 equivalent) in dimethylformamide (DMF).
-
Add potassium phthalimide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain N-geranyl phthalimide.
Step 3: Synthesis of this compound
-
Suspend the N-geranyl phthalimide (1 equivalent) in ethanol.
-
Add hydrazine hydrate (e.g., 60% w/v aqueous solution, 2-3 equivalents) to the suspension.
-
Heat the mixture to reflux for several hours. A thick white precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture to room temperature and add an aqueous solution of HCl to dissolve the this compound and precipitate any remaining phthalhydrazide.
-
Filter off the solid.
-
Make the filtrate basic with a strong base (e.g., NaOH) to liberate the free this compound.
-
Extract the this compound with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield this compound.
Visualizations
Caption: Key synthetic pathways to this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
Technical Support Center: Optimizing Geranylamine N-alkylation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome common challenges in the N-alkylation of geranylamine.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-alkylation of this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Dominant formation of di-alkylated product and other impurities.
Q: My reaction is producing a significant amount of the di-geranylamine derivative, and I'm struggling to isolate the desired mono-alkylated product. What's causing this over-alkylation and how can I prevent it?
A: Over-alkylation is the most common challenge when alkylating primary amines like this compound.[1] This occurs because the desired secondary amine product is often more nucleophilic and thus more reactive than the starting primary amine, leading to a second alkylation event.[1][2]
Potential Solutions:
-
Stoichiometry Control: Use a large excess of this compound relative to the alkylating agent. This statistically favors the mono-alkylation pathway. However, this approach can be inefficient in terms of atom economy and may complicate purification.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, maintains its low concentration in the reaction mixture. This minimizes the opportunity for the more reactive secondary amine product to react further.[1]
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation step more significantly than the first, improving selectivity for the mono-alkylated product.[3]
-
Alternative Methods: For selective mono-alkylation, consider methods that inherently avoid over-alkylation, such as reductive amination or the "Borrowing Hydrogen" strategy.[1][4]
Issue 2: Low or no conversion of starting material.
Q: I am observing very low conversion of this compound. What are the likely causes and how can I improve my yield?
A: Low reactivity can arise from several factors related to your substrates, reagents, or reaction conditions.
Potential Solutions:
-
Check the Alkylating Agent's Leaving Group: The reactivity of alkyl halides is crucial. Ensure you are using a sufficiently reactive leaving group. The general order of reactivity is I > Br > Cl.[1]
-
Evaluate Steric Hindrance: Significant steric bulk on your alkylating agent can impede the reaction rate. If possible, consider using less sterically demanding reagents.
-
Optimize Base and Solvent: The choice of base and solvent is critical. For direct alkylation with halides, a base like potassium carbonate (K₂CO₃) is often used to neutralize the acid formed during the reaction.[5][6] The solvent must be appropriate for the chosen temperature and reagents; common choices include acetone, acetonitrile, or DMF.[6]
-
Increase Reaction Temperature: N-alkylation reactions may require elevated temperatures to proceed at a reasonable rate. Gradually increase the temperature while monitoring for potential side product formation.[3]
-
Verify Reagent Purity: Ensure that all starting materials and solvents are pure and dry, as impurities can inhibit the reaction.[3]
Issue 3: Formation of elimination byproducts.
Q: My reaction is producing a significant amount of an alkene byproduct instead of the desired N-alkylated product. How can I suppress this side reaction?
A: Elimination is a common competing side reaction in N-alkylation, particularly when using secondary or sterically hindered alkyl halides, or when using strongly basic conditions.[7]
Potential Solutions:
-
Choice of Base: Use a milder, non-nucleophilic base to minimize elimination.
-
Alkylating Agent: Whenever possible, use primary alkyl halides, which are less prone to elimination than secondary or tertiary halides.
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for achieving selective mono-N-alkylation of this compound?
A: For selective mono-alkylation, reductive amination is generally the most effective and widely recommended method.[4][8] This two-step, one-pot process involves reacting this compound with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. This approach circumvents the over-alkylation problems associated with direct alkylation using alkyl halides.[1][8]
Q2: What are the advantages of the "Borrowing Hydrogen" (BH) strategy for N-alkylation?
A: The Borrowing Hydrogen (BH) or hydrogen autotransfer (HT) strategy is a modern, sustainable approach that uses alcohols as alkylating agents in the presence of a metal catalyst.[9][10] Its key advantages include:
-
Avoids Alkyl Halides: It eliminates the need for potentially toxic alkyl halides.[1]
-
High Selectivity: It is excellent for the selective mono-alkylation of primary amines.[9] The main drawback is the requirement for a catalyst, which can add cost and complexity to the procedure.[1]
Q3: How do I choose the appropriate reducing agent for reductive amination?
A: Several reducing agents can be used, but some are milder and more selective.
-
Sodium borohydride (B1222165) (NaBH₄): A common and effective reducing agent. It is often added after the initial imine formation has been given time to proceed to avoid reduction of the starting aldehyde/ketone.[8]
-
Sodium cyanoborohydride (NaBH₃CN): A milder reducing agent that can selectively reduce the imine in the presence of the carbonyl starting material, allowing for a true one-pot reaction where all reagents are mixed from the start.[8][11]
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reagent that is a common alternative to NaBH₃CN, especially if avoiding cyanide is a concern.[8]
Q4: Can I use catalytic hydrogenation for the reduction step in reductive amination?
A: Yes, catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) can be used to reduce the imine. This method can be advantageous if your molecule contains functional groups that are sensitive to hydride reducing agents.[11]
Data Presentation
Table 1: Comparison of Common N-Alkylation Methods for Primary Amines
| Method | Alkylating Agent | Key Advantages | Common Challenges | Selectivity for Mono-alkylation |
| Direct Alkylation | Alkyl Halide (R-X) | Simple procedure, readily available reagents. | Over-alkylation is a major issue.[1][4] Formation of elimination byproducts.[7] | Poor to Moderate |
| Reductive Amination | Aldehyde or Ketone | Excellent control over mono-alkylation.[8] High yields. | Requires a reducing agent. Two-step (one-pot) process. | Excellent |
| Borrowing Hydrogen | Alcohol (R-OH) | High atom economy (water is the only byproduct).[9] Avoids toxic alkyl halides.[1] | Requires a metal catalyst and often higher temperatures.[1][10] | Excellent |
Table 2: Effect of Reaction Parameters on Reductive Amination Yield
The following data is illustrative, based on typical optimization studies for reductive amination.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄ | Methanol | 25 | 24 | 75 |
| 2 | NaBH₄ | Methanol | 60 | 6 | 85 |
| 3 | NaBH₃CN | Methanol | 25 | 18 | 92 |
| 4 | NaBH(OAc)₃ | Dichloroethane (DCE) | 25 | 18 | 95[12] |
| 5 | H₂ (5 atm), 10% Pd/C | Ethanol | 40 | 24 | 88[12] |
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes a general one-pot procedure for the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride.
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent) and the desired aldehyde (1.0 equivalent) in a suitable solvent such as dichloroethane (DCE).
-
Reaction: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 equivalents) portion-wise to the stirred solution.[12]
-
Monitoring: Continue stirring at room temperature for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated this compound.
Protocol 2: N-Alkylation via "Borrowing Hydrogen"
This protocol is a general method using a ruthenium-based catalyst.
-
Setup: In an inert atmosphere glovebox or using Schlenk techniques, add the Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) (0.5-2 mol%), a suitable base (e.g., potassium tert-butoxide, 1.0 equivalent), this compound (1.0 equivalent), the desired primary alcohol (1.0 equivalent), and a solvent (e.g., toluene) to a Schlenk tube equipped with a magnetic stir bar.[9]
-
Reaction: Seal the tube and place it in a preheated oil bath at the optimized temperature (e.g., 70-140 °C).[3][9]
-
Monitoring: Stir the reaction mixture for the required time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Purification: Filter the mixture to remove the catalyst and base. Concentrate the filtrate and purify the residue by column chromatography to yield the target secondary amine.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. organic-chemistry.org [organic-chemistry.org]
Side-product formation in Geranylamine synthesis and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of geranylamine, with a focus on side-product formation and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound include:
-
Reductive Amination of Geranial (Citral): This is a widely used one-pot reaction where geranial is reacted with an amine source (like ammonia) in the presence of a reducing agent.[1][2]
-
Gabriel Synthesis from Geranyl Halides: This method involves the reaction of a geranyl halide (e.g., geranyl bromide or chloride) with potassium phthalimide (B116566), followed by hydrazinolysis to release the primary amine.[3][4][5] This method is particularly useful for minimizing over-alkylation.[5][6]
-
Reduction of Geranyl Azide: Geranyl azide, which can be synthesized from geranyl bromide, is reduced to this compound using a reducing agent like Lindlar catalyst.[3]
-
From Myrcene (B1677589): N,N-dialkylgeranylamines can be synthesized from myrcene and a dialkylamine in the presence of lithium and a catalyst. While this is for secondary amines, it highlights the versatility of starting materials.[7]
Q2: What are the typical side-products observed in this compound synthesis?
A2: The primary side-products depend on the synthetic route chosen:
-
Over-alkylation Products: In methods like reductive amination or direct alkylation, the primary amine product can react further with the starting material to form secondary (di-geranylamine) and tertiary (tri-geranylamine) amines.[7][8]
-
Isomeric Amines (Nerylamine): If the starting material, geraniol (B1671447) or geranial, contains its Z-isomer (nerol or neral (B7780846), respectively), or if isomerization occurs during the reaction, the corresponding Z-isomer of the amine, nerylamine, will be formed.[9][10][11]
-
Aldol (B89426) Condensation Products: In reductive amination of geranial, side reactions like aldol condensation can occur under certain conditions.[12]
-
Phthalhydrazide (B32825): In the Gabriel synthesis, phthalhydrazide is a significant by-product of the hydrazinolysis step, which can sometimes be challenging to separate from the desired product.[4]
Q3: How can I minimize the formation of over-alkylation by-products?
A3: Several strategies can be employed to mitigate over-alkylation:
-
Control of Stoichiometry: Using a large excess of the amine source (e.g., ammonia) can favor the formation of the primary amine.[7]
-
Stepwise Reductive Amination: A two-step procedure where the imine is formed first, followed by reduction with a reagent like sodium borohydride (B1222165), can reduce dialkylation.[13]
-
Use of Protecting Groups: Ammonia (B1221849) substitutes or protecting groups can be used to prevent multiple alkylations.[7]
-
Gabriel Synthesis: This method inherently prevents over-alkylation because the phthalimide nitrogen is not nucleophilic after the initial alkylation.[5][6]
Q4: My final product is a mixture of this compound and nerylamine. How can I avoid this?
A4: The formation of nerylamine is due to the presence of nerol/neral in your starting material or isomerization during the reaction.
-
Use High-Purity Starting Materials: Start with geraniol or geranial that has a high E-isomer content.
-
Control Reaction Conditions: Isomerization of the allylic alcohol or aldehyde can be catalyzed by acid or heat.[3] Carefully control the temperature and pH of your reaction to minimize this.
-
Purification: If a mixture is formed, separation can be achieved using chromatographic techniques, although it can be challenging due to the similar properties of the isomers.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and presence of higher molecular weight peaks in MS. | Over-alkylation leading to secondary and tertiary amines.[7][8] | - Increase the excess of the amine source (e.g., ammonia).- Switch to a stepwise reductive amination protocol.[13]- Consider using the Gabriel synthesis.[4][5] |
| Presence of an isomeric impurity with similar properties to this compound. | Isomerization of geranial to neral during the reaction, or presence of neral in the starting material.[9][10] | - Verify the purity of the starting geranial.- Avoid high temperatures and acidic conditions that can promote isomerization.[3]- Optimize chromatographic separation for the isomers. |
| Formation of viscous, high-boiling point impurities in reductive amination. | Aldol condensation of geranial.[12] | - Optimize reaction conditions to favor imine formation over aldol reaction (e.g., temperature, catalyst).- Ensure the purity of the starting aldehyde. |
| Difficulty in purifying the product after Gabriel synthesis. | Incomplete removal of phthalhydrazide by-product.[4] | - Ensure complete precipitation of phthalhydrazide before filtration.- Perform an acidic workup to protonate the amine and wash with an organic solvent to remove neutral impurities. |
| Incomplete reaction or low conversion. | - Inefficient reducing agent.- Deactivation of the catalyst. | - Choose a suitable reducing agent for the specific reaction (e.g., NaBH3CN, NaBH(OAc)3 for reductive amination).[14][15]- Ensure the catalyst is active and not poisoned by impurities. |
Experimental Protocols
Representative Protocol for Reductive Amination of Geranial
This is a general guideline and may require optimization.
-
Imine Formation:
-
Dissolve geranial (1 equivalent) in a suitable solvent (e.g., methanol).
-
Add a solution of ammonia in methanol (B129727) (e.g., 7N, 5-10 equivalents) at 0°C.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
-
Reduction:
-
Cool the reaction mixture back to 0°C.
-
Slowly add a reducing agent such as sodium borohydride (1.5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
-
Representative Protocol for Gabriel Synthesis of this compound
This is a general guideline and may require optimization.
-
N-Alkylation:
-
Dissolve potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like DMF.
-
Add geranyl bromide (1 equivalent) to the solution.
-
Heat the reaction mixture at 60-80°C and monitor the reaction by TLC until the starting material is consumed.
-
-
Hydrazinolysis:
-
Cool the reaction mixture to room temperature and add ethanol.
-
Add hydrazine (B178648) hydrate (B1144303) (1.5 equivalents) dropwise.
-
Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.[4]
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and acidify with dilute HCl.
-
Filter off the phthalhydrazide precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and wash with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.
-
Basify the aqueous layer with NaOH to deprotonate the amine.
-
Extract the this compound into an organic solvent, dry the organic layer, and concentrate to obtain the product.
-
Visualizations
Caption: Main synthesis pathway and common side-product formations.
Caption: A workflow for troubleshooting side-product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Workup [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. differencebetween.com [differencebetween.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Purification Efficiency of Geranylamine by Flash Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of geranylamine using flash chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the flash chromatography of this compound, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Peak Tailing | Acid-Base Interaction: this compound, a primary amine, can interact strongly with the acidic silanol (B1196071) groups on the surface of standard silica (B1680970) gel, leading to peak tailing and poor resolution.[1][2] | 1. Mobile Phase Modification: Add a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel. Common choices include triethylamine (B128534) (TEA) or ammonia (B1221849) (typically 0.1-2% v/v).[1][3]2. Alternative Stationary Phase: Switch to a less acidic or a basic stationary phase. Options include: - Amine-functionalized silica: This is often the preferred choice as it minimizes the acid-base interactions without the need for mobile phase modifiers.[3][4] - Alumina (B75360) (basic or neutral): Can be a good alternative to silica gel.[5] - Reversed-Phase (C18): This is a viable option, particularly if the crude sample is soluble in polar solvents.[6][7] |
| Compound Degradation on Column | Acid Sensitivity: The acidic nature of silica gel may cause degradation of this compound, especially if the compound is sensitive to acid.[8][9] | 1. Deactivate Silica Gel: Pre-treat the silica gel with a basic solution (e.g., mobile phase containing triethylamine) before loading the sample.[5]2. Use a Non-Acidic Stationary Phase: Employ amine-functionalized silica, alumina, or reversed-phase C18 columns.[3][5][6]3. Minimize Residence Time: Use a faster flow rate or a shorter column to reduce the time the compound is in contact with the stationary phase. |
| No Elution of this compound | High Polarity Interaction: The amine group can cause strong adsorption to the silica gel, preventing elution with non-polar solvents.[4] | 1. Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate system).[10]2. Add a Stronger Eluent: For very strong interactions, adding a small amount of a highly polar solvent like methanol (B129727) to the mobile phase can be effective.[1][4]3. Consider Reversed-Phase: In reversed-phase chromatography, polar compounds elute earlier. This can be an effective strategy if normal-phase fails.[7] |
| Co-elution with Impurities | Similar Polarity of Compounds: Impurities with polarity similar to this compound will be difficult to separate. | 1. Optimize Mobile Phase Selectivity: Experiment with different solvent systems. For normal-phase, consider combinations like hexane/ethyl acetate, dichloromethane (B109758)/methanol, or pentane/diethyl ether.[10][11]2. Use a Shallow Gradient: A slow, gradual increase in the mobile phase polarity can improve the resolution between closely eluting compounds.[9]3. Change Stationary Phase: Switching from silica to amine-functionalized silica or C18 can alter the elution order and improve separation.[2] |
| Irreproducible Results | Variable Column Packing: Inconsistent packing of the column can lead to channeling and variable separation. | 1. Use Pre-packed Columns: For better reproducibility, use commercially available pre-packed flash chromatography columns.[6]2. Consistent Manual Packing: If packing your own columns, ensure a consistent slurry and packing pressure to achieve a uniform bed. |
| Changes in Mobile Phase Composition: Evaporation of volatile solvents can alter the mobile phase composition over time. | 1. Freshly Prepare Mobile Phase: Use freshly prepared solvents for each run.2. Keep Solvent Reservoirs Covered: Minimize evaporation by covering the solvent bottles. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound by flash chromatography?
A1: While standard silica gel can be used with a basic modifier, an amine-functionalized silica is often the most effective choice for purifying basic compounds like this compound.[3][4] It minimizes peak tailing and potential degradation by masking the acidic silanol groups.[4] Basic alumina and reversed-phase (C18) silica are also good alternatives.[5][6]
Q2: What are recommended starting mobile phase conditions for this compound on a normal-phase column?
A2: A good starting point is a non-polar solvent with a moderately polar modifier. Based on purifications of similar compounds, you can start with:
-
n-Hexane/Ethyl Acetate (EtOAc): Begin with a low percentage of EtOAc (e.g., 5-10%) and gradually increase the polarity. A system of 15:1 n-hexane:EtOAc has been used for a related compound.
-
Pentane/Diethyl Ether: A 2:1 mixture has been reported for the purification of a this compound derivative.[11]
It is highly recommended to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent system.[9]
Q3: How do I perform TLC to develop a method for this compound purification?
A3:
-
Prepare a dilute solution of your crude this compound mixture in a volatile solvent.
-
Spot the solution onto a TLC plate (ideally, use a plate with the same stationary phase you plan to use for the flash column, e.g., silica or amine-functionalized silica).[4]
-
Develop the plate in a chamber with a small amount of your chosen mobile phase.
-
Visualize the spots using a suitable method (e.g., UV light if applicable, or a potassium permanganate (B83412) stain which is good for detecting amines and double bonds).
Q4: When should I consider using reversed-phase flash chromatography for this compound?
A4: Reversed-phase chromatography is a good option when:
-
You are experiencing significant tailing or degradation on normal-phase silica, even with modifiers.[6]
-
Your crude sample and impurities are highly polar and have poor solubility in typical normal-phase solvents.[7]
-
You want to try a separation mechanism with different selectivity to resolve co-eluting impurities.[2] A typical mobile phase for reversed-phase purification of amines is a gradient of water and acetonitrile (B52724) or methanol, often with a basic modifier like triethylamine to ensure the amine is in its neutral form.[2]
Q5: Can I reuse my flash chromatography column for this compound purification?
A5: Pre-packed columns can often be reused, especially if the purification is clean and the column is properly flushed and stored according to the manufacturer's instructions.[6] It is important to ensure that all compounds from the previous run have been eluted before reusing the column to avoid cross-contamination.
Experimental Protocols
Method Development using Thin Layer Chromatography (TLC)
-
Preparation: Dissolve a small amount of the crude reaction mixture containing this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot the solution onto a TLC plate (silica gel or amine-functionalized silica) about 1 cm from the bottom.
-
Elution: Place the TLC plate in a developing chamber containing the desired mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the spot.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and allow it to dry. Visualize the spots under UV light or by staining with a potassium permanganate solution.
General Flash Chromatography Protocol (Normal Phase)
-
Column Selection: Choose an appropriate stationary phase (e.g., amine-functionalized silica) and column size based on the amount of crude material to be purified.
-
Packing (if applicable): If not using a pre-packed column, create a slurry of the stationary phase in the initial mobile phase and carefully pack the column.
-
Equilibration: Equilibrate the column by flushing with several column volumes of the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Alternatively, for less soluble samples, perform a solid load by adsorbing the sample onto a small amount of silica gel.
-
Elution: Begin elution with the initial mobile phase and gradually increase the polarity (gradient elution) based on the TLC results.
-
Fraction Collection: Collect fractions and monitor the elution of this compound using TLC or another analytical technique.
-
Analysis: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
Table 1: Recommended Stationary Phases for this compound Purification
| Stationary Phase | Advantages | Disadvantages | Typical Mobile Phases |
| Standard Silica Gel | Inexpensive, widely available. | Acidic nature can cause peak tailing and degradation of amines.[1][2] | Hexane/EtOAc with 0.1-2% TEA or NH3.[1] |
| Amine-Functionalized Silica | Masks acidic silanol groups, excellent for amines, no need for basic modifiers.[3][4] | More expensive than standard silica. | Hexane/EtOAc, CH2Cl2/MeOH.[4] |
| Alumina (Neutral or Basic) | Good for acid-sensitive compounds and amines.[5] | Can have different selectivity than silica, may require method re-optimization. | Hexane/EtOAc. |
| Reversed-Phase (C18) | Excellent for polar compounds, offers different selectivity.[6][7] | Requires sample to be soluble in polar solvents, may be more expensive. | Water/Acetonitrile or Water/Methanol with 0.1% TEA.[2] |
Table 2: Example Mobile Phase Gradients for Flash Chromatography
| Stationary Phase | Mobile Phase System | Example Gradient Profile |
| Amine-Functionalized Silica | Hexane (A) / Ethyl Acetate (B) | 0-5 min: 5% B5-25 min: 5-50% B (linear gradient)25-30 min: 50% B |
| Reversed-Phase C18 | Water + 0.1% TEA (A) / Acetonitrile + 0.1% TEA (B) | 0-5 min: 10% B5-25 min: 10-90% B (linear gradient)25-30 min: 90% B |
Note: These are example gradients and should be optimized based on TLC analysis of the specific crude mixture.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for poor separation of this compound.
References
- 1. Notes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. teledyneisco.com [teledyneisco.com]
- 7. selekt.biotage.com [selekt.biotage.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. EP2168442A2 - this compound derivatives of oxalic acid - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
Geranylamine Production Scale-Up: A Technical Support Center
For researchers, scientists, and drug development professionals navigating the complexities of scaling up Geranylamine production, this technical support center offers a comprehensive resource. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the scale-up of this compound synthesis.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete conversion of starting materials. - Suboptimal reaction temperature or pressure. - Catalyst deactivation or insufficient loading. - Formation of byproducts due to side reactions. | - Increase reaction time or temperature incrementally, monitoring for byproduct formation. - Optimize catalyst concentration and ensure its activity. For heterogeneous catalysts, check for fouling. - In reductive amination, ensure the reducing agent is added portion-wise to control the reaction rate. - For Gabriel synthesis, ensure complete reaction of geranyl halide with potassium phthalimide (B116566) before hydrazinolysis. |
| Purity Issues/High Impurity Profile | - Formation of isomeric impurities (e.g., nerylamine from nerol (B1678202) contamination in geraniol). - Oxidation of the double bonds in the geranyl backbone. - Over-alkylation in reductive amination leading to secondary or tertiary amines. - Residual starting materials or solvents. | - Use high-purity starting materials (geraniol or geranial with low nerol/neral (B7780846) content). - Employ an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - In reductive amination, control the stoichiometry of the amine and reducing agent carefully.[1] - Optimize purification methods such as fractional distillation under reduced pressure or column chromatography. |
| Exothermic Reaction/Poor Heat Transfer | - Inefficient heat dissipation in larger reactors due to a lower surface-area-to-volume ratio.[2] - "Hot spots" leading to localized decomposition and increased byproduct formation.[2] | - Implement controlled, gradual addition of reagents. - Ensure adequate agitation to improve heat distribution. - Utilize a reactor with a high-efficiency cooling system (e.g., jacketed reactor with a thermal fluid). - Consider process modeling to predict thermal behavior at scale. |
| Inconsistent Product Quality Between Batches | - Variability in raw material quality. - Poor control over reaction parameters (temperature, pressure, stirring speed). - Inefficient mixing leading to non-uniform reaction conditions. | - Establish strict quality control specifications for all incoming raw materials. - Implement robust process analytical technology (PAT) to monitor and control critical process parameters in real-time.[3] - Optimize stirrer design and speed to ensure homogeneous mixing. |
| Difficulties in Product Isolation and Purification | - Emulsion formation during aqueous work-up. - Co-distillation of impurities with similar boiling points. - Product degradation during high-temperature distillation. | - Use brine washes to break emulsions. - Employ fractional distillation under high vacuum to lower the boiling point and improve separation. - Consider alternative purification methods like flash column chromatography for high-purity requirements.[4] |
Frequently Asked Questions (FAQs)
1. What are the most common synthetic routes for this compound production?
The most frequently cited methods for this compound synthesis are:
-
Reductive Amination of Geranial: This is a one-pot reaction where geranial is reacted with an amine source (like ammonia) in the presence of a reducing agent.[1]
-
Gabriel Synthesis from Geranyl Halides: This multi-step process involves the reaction of a geranyl halide (e.g., geranyl bromide) with potassium phthalimide, followed by hydrazinolysis to release the primary amine.[5]
-
Direct Amination of Geraniol (B1671447) Derivatives: This can involve the reaction of geranyl halides with amines.[6]
2. How can I minimize the formation of the isomeric impurity, Nerylamine?
Nerylamine is formed from the corresponding isomer, neral, which is often present as an impurity in the starting material, geranial (a mixture of geranial and neral is often referred to as citral). To minimize nerylamine formation, it is crucial to:
-
Start with high-purity geranial containing a low percentage of neral.
-
If starting from geraniol, use a grade with high geraniol and low nerol content.
-
Employ purification techniques that can separate this compound from nerylamine, such as fractional distillation or preparative chromatography, although this can be challenging due to their similar physical properties.
3. What are the key safety considerations when scaling up this compound production?
Key safety considerations include:
-
Exothermic Reactions: The synthesis, particularly reductive amination, can be exothermic. Proper temperature control and monitoring are critical to prevent runaway reactions.[7]
-
Flammable Solvents: Many of the solvents used (e.g., ethers, ethanol) are flammable. Ensure the use of appropriate ventilation and intrinsically safe equipment.
-
Corrosive Reagents: Some reagents, like phosphorus tribromide used to make geranyl bromide, are corrosive. Handle with appropriate personal protective equipment (PPE).
-
Pressure Build-up: Hydrogenation reactions in reductive amination involve pressurized hydrogen gas, requiring a properly rated reactor and safety relief systems.
4. What analytical techniques are recommended for monitoring reaction progress and final product purity?
-
Gas Chromatography (GC): Ideal for monitoring the disappearance of volatile starting materials and the appearance of this compound. It can also be used to quantify the purity of the final product and identify volatile impurities.
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of the primary amine functional group and the disappearance of the aldehyde group from the starting material.
Experimental Protocols
Protocol 1: Reductive Amination of Geranial
This protocol is a representative lab-scale procedure that can be adapted for scale-up.
-
Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, add geranial and a suitable solvent (e.g., methanol).
-
Amine Addition: Cool the solution to 0-5 °C. Add a solution of ammonia (B1221849) in methanol (B129727) dropwise via the addition funnel while maintaining the temperature.
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture back to 0-5 °C. Slowly add a reducing agent, such as sodium borohydride, in portions. Monitor for any exotherm and control the addition rate to maintain the desired temperature.
-
Quenching and Work-up: After the reaction is complete (monitored by GC or TLC), slowly add water to quench the excess reducing agent. Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by vacuum distillation.
Protocol 2: Gabriel Synthesis of this compound from Geranyl Bromide
This protocol outlines the key steps for the Gabriel synthesis.
-
Phthalimide Salt Formation: In a suitable reactor, dissolve potassium phthalimide in a polar aprotic solvent like DMF.
-
Nucleophilic Substitution: Add geranyl bromide to the solution and heat the mixture (e.g., to 80-100 °C) until the reaction is complete.[5]
-
Isolation of N-Geranylphthalimide: Cool the reaction mixture and precipitate the product by adding water. Filter and wash the solid N-geranylphthalimide.
-
Hydrazinolysis: Suspend the N-geranylphthalimide in ethanol (B145695) and add hydrazine (B178648) hydrate. Reflux the mixture until the deprotection is complete.[5]
-
Work-up and Purification: After cooling, acidify the mixture with HCl to precipitate phthalhydrazide. Filter the solid and concentrate the filtrate. Make the aqueous layer basic and extract the this compound with an organic solvent. Purify by vacuum distillation.
Visualizations
Caption: Key synthetic pathways to this compound.
Caption: A logical workflow for troubleshooting scale-up issues.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. US8815321B2 - this compound derivatives as flavouring agents - Google Patents [patents.google.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Challenges of scaling up production from grams to kilos [chemtek.co.in]
Overcoming poor solubility of Geranylamine derivatives in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Geranylamine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives poorly soluble in aqueous media?
This compound and its derivatives are characterized by a long, hydrophobic hydrocarbon tail (the geranyl group), which makes them lipophilic or "grease-ball" type molecules.[1] This non-polar nature leads to low solubility in polar solvents like water. The basic amine group can offer a point for salt formation, but the overall hydrophobicity of the molecule is the primary reason for poor aqueous solubility.[2][3]
Q2: What is the first and simplest step I should try to improve the solubility of my this compound derivative?
For ionizable compounds like this compound derivatives, pH adjustment is often the most straightforward initial approach.[] Since the amine group is basic, lowering the pH of the aqueous medium with a suitable acid will protonate the amine, forming a more soluble salt.[5] It is a simple, universal, and effective technique for many basic drugs.[][6]
Q3: My compound is still not soluble enough after pH adjustment. What are co-solvents and how can they help?
Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble drugs by reducing the overall polarity of the solvent system.[7][8][9] They work by reducing the interfacial tension between the aqueous medium and the hydrophobic solute.[7][10] Common co-solvents used in preclinical formulations include ethanol (B145695), propylene (B89431) glycol (PG), polyethylene (B3416737) glycols (especially PEG 400), and dimethyl sulfoxide (B87167) (DMSO).[][11]
Q4: I've heard about cyclodextrins for solubility enhancement. How do they work?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12][13] They can encapsulate a poorly soluble "guest" molecule, like a this compound derivative, within their central cavity, forming an inclusion complex.[14][15] This complex has a hydrophilic exterior, allowing it to dissolve in water, thereby increasing the apparent solubility of the drug.[12][13][15] This is a widely used technique to improve the solubility, stability, and bioavailability of hydrophobic drugs.[16]
Q5: What are nanoparticle-based systems and when should I consider them?
Nanoparticle-based systems involve reducing the drug particle size to the nanometer scale (typically 100-300 nm).[1][17] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area-to-volume ratio, which in turn enhances the dissolution rate.[1][18] This approach is particularly useful when other methods are insufficient or for compounds intended for specific delivery routes, like intravenous injection.[17][19] Techniques to create nanoparticles include nanoprecipitation and solvent evaporation.[20][21]
Q6: When is a lipid-based formulation a good choice?
Lipid-based formulations are an excellent strategy for highly lipophilic drugs.[11] These systems, which include solutions in oils, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLN), solubilize the drug in a lipid vehicle.[22][23] Upon contact with aqueous fluids in the gut, SEDDS can spontaneously form fine emulsions, facilitating drug absorption.[18][23] This approach is particularly effective for improving the oral bioavailability of BCS Class II drugs (low solubility, high permeability).[11]
Troubleshooting Guides
Problem 1: My compound precipitates immediately when I dilute my organic stock solution into an aqueous buffer.
-
Cause: This is a common issue known as "crashing out." The solvent in your stock (e.g., DMSO) is miscible with the aqueous buffer, but the drug itself is not soluble in the final mixture, leading to rapid precipitation.
-
Solutions:
-
Lower the Final Concentration: Your target concentration may be above the drug's aqueous solubility limit. Try a more dilute solution.
-
Use a Co-solvent in the Final Buffer: Prepare your aqueous buffer with a percentage of a co-solvent like ethanol or PEG 400 (e.g., 10-20%) before adding your drug stock. This increases the solvent's capacity to hold the drug.[][11]
-
Change Dilution Method: Instead of adding the stock to the buffer, try adding the buffer to the stock solution slowly while vortexing vigorously. This can sometimes prevent immediate precipitation.
-
Utilize Surfactants: A small amount of a non-ionic surfactant (e.g., Tween-80) in the aqueous buffer can help form micelles that solubilize the drug.[11][24]
-
Problem 2: Adjusting the pH improved solubility, but not enough for my desired concentration.
-
Cause: While pH adjustment helps, the intrinsic solubility of the protonated salt form may still be limited, especially for very hydrophobic derivatives.
-
Solutions:
-
Combine pH Adjustment with Co-solvents: This is a powerful synergistic approach. First, prepare a buffer at the optimal pH for your compound. Then, add a co-solvent to this buffer to further enhance solubility.[] The combination can often achieve much higher concentrations than either method alone.[25]
-
Explore Cyclodextrin (B1172386) Complexation: If co-solvents are not desirable or effective enough, complexation with a cyclodextrin like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the next logical step.[12]
-
Consider a Different Salt Form: If you are forming the salt in situ, consider synthesizing and isolating a specific salt of the derivative (e.g., hydrochloride, mesylate) which may have different, more favorable crystal lattice properties and higher solubility.[10]
-
Problem 3: My attempts at cyclodextrin complexation show only minor improvement.
-
Cause: The formation of an inclusion complex is an equilibrium process, and its efficiency depends on several factors, including the type of cyclodextrin, the preparation method, and the stoichiometry.
-
Solutions:
-
Screen Different Cyclodextrins: The size of the cyclodextrin cavity must be appropriate for the size of the guest molecule. Test α-CD, β-CD, and γ-CD, as well as more soluble derivatives like HP-β-CD and SBE-β-CD.
-
Optimize the Molar Ratio: Experiment with different molar ratios of drug to cyclodextrin (e.g., 1:1, 1:2, 1:5). A higher concentration of cyclodextrin can shift the equilibrium toward complex formation.[23]
-
Try a Different Preparation Method: If a simple physical mixture or kneading method isn't working, try co-evaporation or freeze-drying (lyophilization).[13][14] These methods provide more energy and intimate contact, often resulting in more efficient complexation.[14]
-
Quantitative Data Summary
The following table summarizes and compares common solubility enhancement techniques. The effectiveness of each technique is highly dependent on the specific physicochemical properties of the this compound derivative.
| Technique | Mechanism of Action | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Converts the basic amine to a more soluble salt form.[] | 10 - 500x | Simple, inexpensive, widely applicable for ionizable drugs.[] | Only effective for ionizable drugs within a suitable pH range; risk of precipitation in areas of pH change (e.g., GI tract). |
| Co-solvents | Reduces solvent polarity, decreasing the energy required to solvate a hydrophobic molecule.[][7] | 10 - 1,000x | Simple to formulate, effective for a wide range of compounds.[7] | Potential for in-vivo toxicity or precipitation upon dilution in the bloodstream; may affect chemical stability.[7][11] |
| Cyclodextrins | Encapsulates the hydrophobic drug in a hydrophilic shell (inclusion complex).[12][15] | 10 - 5,000x | Low toxicity (especially HP-β-CD), improves stability, suitable for oral and parenteral routes.[13][16] | Requires specific host-guest size compatibility; can be expensive; high concentrations may have renal toxicity.[23] |
| Nanoparticles | Increases surface area, leading to a faster dissolution rate.[1][19] | N/A (improves rate, not equilibrium solubility) | Greatly enhances dissolution velocity, suitable for very poorly soluble drugs, potential for targeted delivery.[18][19] | Complex manufacturing processes (milling, homogenization), potential for physical instability (aggregation).[1][24] |
| Lipid-Based Systems | Solubilizes the lipophilic drug in a lipid carrier.[11][23] | 100 - 10,000x | Excellent for highly lipophilic drugs, enhances oral bioavailability by utilizing lipid absorption pathways.[11] | Can be complex to formulate and characterize; potential for drug leakage or precipitation from the lipid phase. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 7.4 (e.g., citrate (B86180) buffers for pH 2-6, phosphate (B84403) buffers for pH 6-7.4).
-
Compound Addition: Add an excess amount of the this compound derivative powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Analysis: Plot the measured solubility against the pH to determine the optimal pH for solubilization.
Protocol 2: Co-solvent Solubility Assessment
-
Solvent System Preparation: Prepare a series of aqueous/co-solvent mixtures. For example, create 10%, 20%, 30%, 40%, and 50% (v/v) solutions of ethanol in a pH 7.4 phosphate buffer.
-
Compound Addition: Add an excess amount of the this compound derivative to each solvent system.
-
Equilibration & Quantification: Follow steps 3-5 from the pH Adjustment protocol.
-
Analysis: Plot the solubility against the percentage of co-solvent to determine the required concentration for your target solubility.
Protocol 3: Preparation of a Cyclodextrin Complex via Kneading Method
-
Molar Calculation: Calculate the required mass of the this compound derivative and a selected cyclodextrin (e.g., HP-β-CD) for a desired molar ratio (e.g., 1:1).
-
Mixing: Place the cyclodextrin powder in a glass mortar. Add a small amount of a hydro-alcoholic solvent (e.g., water:ethanol 1:1) to form a paste.
-
Kneading: Add the drug powder to the paste and knead the mixture thoroughly for 30-60 minutes. The consistency should remain paste-like; add small amounts of solvent if it becomes too dry.[13]
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.[14] Alternatively, a vacuum oven can be used.
-
Pulverization: Scrape the dried complex and gently grind it into a fine powder using the mortar and pestle. Pass the powder through a sieve to ensure uniformity.[14]
-
Solubility Testing: Assess the aqueous solubility of the prepared complex using the method described in Protocol 1 (using only the desired aqueous buffer).
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Mechanism of cyclodextrin inclusion complexation.
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 2. geranyl amine, 6246-48-6 [thegoodscentscompany.com]
- 3. 香叶胺 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. homework.study.com [homework.study.com]
- 6. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. humapub.com [humapub.com]
- 15. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. stanford.edu [stanford.edu]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. jocpr.com [jocpr.com]
- 20. worldscientific.com [worldscientific.com]
- 21. worldscientific.com [worldscientific.com]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 24. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Geranylamine Derivatization for Reproducible GC-MS Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of geranylamine for reproducible Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, a primary amine, possesses a polar amino group (-NH2) that can cause several issues during GC-MS analysis. These include poor peak shape (tailing) due to interactions with active sites in the GC system, low volatility, and thermal instability at the high temperatures used in the GC inlet and column.[1][2][3] Derivatization replaces the active hydrogen on the amino group with a less polar functional group, which increases the volatility and thermal stability of the analyte, leading to improved chromatographic separation and more reproducible results.[1][3]
Q2: What are the most common derivatization methods for primary amines like this compound?
A2: The three most common derivatization methods for primary amines are:
-
Silylation: This method replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used silylation reagent.[4] Silylation is a popular choice as it generally produces stable and volatile derivatives.[1]
-
Acylation: This involves the introduction of an acyl group. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are frequently used. Acyl derivatives are often stable and exhibit good chromatographic behavior.[5]
-
Alkylation: This method involves the addition of an alkyl group. Alkyl chloroformates are a class of reagents used for this purpose.[1]
Q3: What are the critical factors affecting the reproducibility of this compound derivatization?
A3: Several factors can impact the reproducibility of the derivatization reaction:
-
Moisture: Silylation reagents are particularly sensitive to moisture, which can hydrolyze the reagent and the formed derivative, leading to incomplete reactions and variable yields. It is crucial to use anhydrous solvents and ensure samples are dry.[4]
-
Reagent Excess: An appropriate excess of the derivatization reagent is necessary to drive the reaction to completion.[4]
-
Reaction Time and Temperature: The derivatization reaction needs sufficient time and an optimal temperature to ensure complete conversion of this compound to its derivative. These parameters often require optimization for specific analytes and reagents.[4]
-
Sample Matrix: Complex sample matrices can interfere with the derivatization reaction. Proper sample preparation and clean-up are essential.
Q4: How can I confirm that the derivatization of this compound is complete?
A4: The completeness of the derivatization reaction can be assessed by injecting the derivatized sample into the GC-MS and monitoring for the presence of the underivatized this compound peak. A complete reaction will show a single, sharp peak corresponding to the this compound derivative with no or a negligible peak for the original compound.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing Peaks) for the this compound Derivative
-
Possible Cause A: Active Sites in the GC System
-
Solution:
-
Inlet Liner Deactivation/Replacement: The glass inlet liner can have active silanol (B1196071) groups that interact with the analyte. Use a deactivated liner and replace it regularly.
-
Column Conditioning: Ensure the GC column is properly conditioned according to the manufacturer's instructions to passivate active sites.
-
Guard Column: Use a deactivated guard column to trap non-volatile residues and protect the analytical column.
-
-
-
Possible Cause B: Incomplete Derivatization
-
Solution:
-
Optimize Reaction Conditions: Increase the reaction time and/or temperature to ensure the derivatization reaction goes to completion.
-
Increase Reagent Concentration: Ensure a sufficient molar excess of the derivatization reagent is used.
-
-
-
Possible Cause C: Co-elution with Matrix Components
-
Solution:
-
Optimize GC Temperature Program: Adjust the oven temperature ramp to improve the separation of the this compound derivative from interfering peaks.
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before derivatization.
-
-
Problem 2: Low or Inconsistent Peak Area for the this compound Derivative (Poor Reproducibility)
-
Possible Cause A: Incomplete or Variable Derivatization
-
Solution:
-
Ensure Anhydrous Conditions: For silylation, dry the sample and solvents thoroughly. Store derivatization reagents under inert gas and in a desiccator.[4]
-
Standardize Reagent Addition: Use a precise and consistent method for adding the derivatization reagent to all samples and standards.
-
Control Reaction Time and Temperature: Use a heating block or a temperature-controlled agitator to ensure consistent reaction conditions for all samples.
-
-
-
Possible Cause B: Degradation of the Derivative
-
Solution:
-
Analyze Samples Promptly: Analyze the derivatized samples as soon as possible, as some derivatives can be unstable over time.
-
Check for Active Sites: As mentioned in Problem 1, active sites in the GC system can lead to the degradation of the analyte.
-
-
-
Possible Cause C: Injection Issues
-
Solution:
-
Check Syringe: Ensure the autosampler syringe is clean and functioning correctly.
-
Optimize Injection Parameters: Optimize the injection volume, inlet temperature, and split ratio to ensure efficient and reproducible transfer of the derivative onto the column.
-
-
Problem 3: Presence of Multiple Peaks for this compound
-
Possible Cause A: Incomplete Derivatization
-
Solution: As described in Problem 2, optimize the derivatization conditions to ensure a complete reaction. This will be indicated by the presence of the derivatized peak and the absence of the original this compound peak.
-
-
Possible Cause B: Side Reactions or Artifacts
-
Solution:
-
Identify Byproducts: Use the mass spectrum to identify potential side products.
-
Adjust Reaction Conditions: Modifying the reaction temperature or using a different derivatization reagent may minimize the formation of unwanted byproducts. For example, some primary amines can form multiple silylated derivatives.[4]
-
Use a More Selective Reagent: If side reactions are persistent, consider using a more selective derivatization reagent.
-
-
Experimental Protocols
The following are generalized protocols for the silylation and acylation of this compound. Note: These protocols should be optimized for your specific application and instrumentation.
Protocol 1: Silylation of this compound with BSTFA
Materials:
-
This compound standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials with screw caps (B75204) and PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen.
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. The molar ratio of BSTFA to active hydrogens should be at least 2:1.[4]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70-90°C for 30-60 minutes.
-
GC-MS Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
Table 1: Example GC-MS Parameters for Silylated this compound Analysis
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 70°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | m/z 50-500 |
Protocol 2: Acylation of this compound with TFAA
Materials:
-
This compound standard or sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate (B1210297) or other suitable aprotic solvent
-
Reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the this compound sample is in a suitable organic solvent or dried and reconstituted in one.
-
Reagent Addition: In a reaction vial, add 100 µL of the this compound solution and 50 µL of TFAA.
-
Reaction: Cap the vial tightly and vortex. Heat at 60-70°C for 20-30 minutes.
-
Evaporation and Reconstitution: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.
-
GC-MS Analysis: Inject 1 µL of the final solution into the GC-MS.
Table 2: Optimization of Acylation Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| TFAA Volume | 25 µL | 50 µL | 100 µL |
| Reaction Temp. | 50°C | 60°C | 70°C |
| Reaction Time | 15 min | 30 min | 45 min |
| Relative Peak Area | (Example Data) | (Example Data) | (Example Data) |
| RSD (%) | (Example Data) | (Example Data) | (Example Data) |
Visualizations
Caption: General experimental workflow for this compound derivatization and GC-MS analysis.
Caption: Logical workflow for troubleshooting common GC-MS issues with this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting Geranylamine-Based In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting in vitro assays involving geranylamine. The content is structured in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and stock concentration for preparing this compound for in vitro assays?
This compound is a liquid at room temperature and is often soluble in organic solvents. For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common choice for preparing stock solutions. It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. For in vitro enzymatic assays, the choice of solvent will depend on the specific enzyme's sensitivity to organic solvents. Always ensure the final concentration of the organic solvent in the assay well is low (typically <1%) to avoid solvent-induced artifacts.[1][2]
Q2: How can I determine the optimal working concentration of this compound for my specific cell line or enzyme?
The optimal concentration for this compound will vary depending on the assay and the biological system being studied. It is crucial to perform a dose-response experiment to determine the effective concentration range. A common starting point is to test a wide range of concentrations, often in a log or semi-log dilution series (e.g., from 1 nM to 100 µM).[2][3] The IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value derived from this experiment will guide the selection of concentrations for subsequent assays.
Q3: I am observing high background noise in my fluorescence-based assay with this compound. What are the potential causes and solutions?
High background in fluorescence assays can stem from several sources. This compound itself might possess autofluorescent properties at the excitation and emission wavelengths used. Additionally, non-specific binding of the fluorescent probe or interactions between this compound and assay components can contribute to high background.[4][5][6][7]
Troubleshooting Steps:
-
Run a "this compound only" control: Measure the fluorescence of this compound in the assay buffer without any cells or enzymes to check for autofluorescence.
-
Optimize probe concentration: Titrate the fluorescent dye to use the lowest concentration that still provides a robust signal.
-
Improve washing steps: Increase the number and stringency of wash steps to remove unbound fluorescent probes.[4][5]
-
Use a different fluorescent probe: If this compound's autofluorescence is problematic, consider a fluorescent dye with a different spectral profile.
Q4: My results with this compound are not reproducible across different experiments. What are the likely reasons for this inconsistency?
Inconsistent results can be due to several factors, including the stability of this compound in your assay medium, variations in cell passage number, or slight deviations in protocol execution.[8] The stability of a compound in aqueous solutions is a critical factor for reproducible results.
Troubleshooting Steps:
-
Assess this compound stability: Perform a stability assay by incubating this compound in your assay buffer at the experimental temperature for various durations and then analyzing its concentration, for example, by HPLC.
-
Standardize cell culture conditions: Use cells within a consistent and narrow passage number range for all experiments.
-
Ensure consistent compound preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Troubleshooting Guides
Low or No Signal in the Assay
| Possible Cause | Recommended Solution |
| Inactive this compound | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. |
| Suboptimal this compound Concentration | Perform a dose-response curve to identify the optimal working concentration range.[2][3] |
| Incorrect Assay Conditions | Verify that the pH, temperature, and incubation time are optimal for the specific assay being performed. |
| Poor Solubility of this compound in Assay Buffer | Although soluble in DMSO, this compound may precipitate when diluted in aqueous buffer. Visually inspect for precipitation. If observed, try using a different co-solvent or a small percentage of a non-ionic detergent, ensuring it doesn't interfere with the assay. |
Unexpected Results in Cell Viability Assays (e.g., MTT, MTS)
| Possible Cause | Recommended Solution |
| This compound Interference with Assay Chemistry | Some compounds can directly reduce tetrazolium salts (like MTT or MTS), leading to a false-positive signal for cell viability.[9][10] Run a cell-free control with this compound and the assay reagent to check for direct reduction. |
| Increased Metabolism in Response to Low-Dose this compound | At certain concentrations, some compounds can stimulate cellular metabolism, leading to an apparent increase in viability in assays that measure metabolic activity.[10] |
| Solvent (DMSO) Toxicity | At higher concentrations, the solvent used to dissolve this compound can be toxic to cells.[2] Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). |
| Inappropriate Incubation Time | The chosen incubation time with this compound may be too short to induce a cytotoxic effect or too long, leading to secondary effects. Optimize the treatment duration. |
Data Presentation
Table 1: Illustrative Dose-Response of this compound in a Cytotoxicity Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 50 | 15.1 ± 3.9 |
| 100 | 5.8 ± 2.1 |
Table 2: Example of this compound Stability in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | % this compound Remaining (Mean ± SD) |
| 0 | 100 ± 2.1 |
| 2 | 97.5 ± 3.5 |
| 6 | 91.8 ± 4.2 |
| 24 | 82.3 ± 5.6 |
Experimental Protocols
Protocol 1: this compound Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: this compound in an Enzyme Inhibition Assay
-
Reagent Preparation: Prepare the assay buffer, enzyme, substrate, and this compound solutions. Dissolve this compound in a suitable solvent (e.g., DMSO) to make a concentrated stock solution.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of this compound (or vehicle control). Allow for a pre-incubation period (e.g., 15-30 minutes) at the assay temperature to allow for inhibitor binding.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) at regular intervals using a plate reader.
-
Data Analysis: Determine the initial reaction rates for each this compound concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[13]
Visualizations
Caption: General workflow for an in vitro assay using this compound.
Caption: A logical approach to troubleshooting unexpected assay results.
Caption: A hypothetical signaling cascade for this compound's cytotoxic effects.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. benchchem.com [benchchem.com]
- 3. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. youtube.com [youtube.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. enamine.net [enamine.net]
- 9. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing epimerization during the synthesis of Geranylamine derivatives
Welcome to the technical support center for the synthesis of Geranylamine derivatives. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize epimerization and other common side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound derivative synthesis?
Epimerization is a chemical process that results in a change of configuration at one of several stereogenic centers in a molecule. In the synthesis of chiral this compound derivatives, this typically occurs at the carbon atom newly formed by the amination process. This leads to the formation of a diastereomer of the desired product. These diastereomeric impurities can be challenging to separate and may significantly alter the biological activity and pharmacological properties of the final compound.[1]
Q2: What is the primary mechanism leading to epimerization during the synthesis of chiral amines?
The most common mechanism involves the formation of a planar intermediate that loses the original stereochemical information. In reactions like reductive amination, an imine intermediate is formed. If a proton alpha to the C=N bond is acidic, it can be abstracted by a base, leading to a planar enamine or related intermediate. Subsequent reduction or reprotonation can then occur from either face, resulting in a mixture of epimers.[1] Factors that promote this include strong bases, high temperatures, and prolonged reaction times.
Q3: Which synthetic routes are most prone to epimerization when preparing this compound derivatives?
Any reaction that involves the formation of an intermediate with an acidic proton adjacent to a chiral center under basic or elevated temperature conditions is susceptible. For this compound derivatives, this is particularly relevant in:
-
Reductive Amination of Geranial: The key imine intermediate can potentially tautomerize to an enamine, especially if the conditions are not optimized, leading to a loss of stereocontrol during the reduction step.
-
N-alkylation with a Chiral Electrophile: If the chiral electrophile has an acidic proton at the stereocenter that is also alpha to an activating group (like a carbonyl), a strong base used for the alkylation can cause epimerization.
Q4: How can I accurately quantify the ratio of epimers in my final product?
The most reliable method for quantifying epimers is through chiral High-Performance Liquid Chromatography (HPLC). A chiral stationary phase (CSP) can separate the different stereoisomers, and the ratio can be determined by integrating the peak areas. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be used to differentiate and quantify diastereomers in some cases.
Troubleshooting Guide
Issue: My final this compound derivative product shows a high percentage of the undesired epimer.
This is a common problem indicating a loss of stereochemical control during the reaction. Below are potential causes and recommended solutions, summarized in a table for clarity.
| Potential Cause | Recommended Solution | Rationale |
| Reaction Temperature is Too High | Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). | Higher temperatures provide the activation energy needed for the proton abstraction and tautomerization steps that lead to epimerization. Kinetic control at lower temperatures favors the desired product.[1] |
| Base is Too Strong or Unhindered | Use a weaker or more sterically hindered base. For example, switch from triethylamine (B128534) (TEA) to diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum stoichiometric amount necessary. | Strong, non-hindered bases are more effective at abstracting the alpha-proton, which initiates the epimerization pathway. Bulky bases are less likely to access this proton.[1] |
| Prolonged Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times. | The longer the reaction mixture is exposed to conditions that can cause epimerization, the more the undesired, thermodynamically stable epimer may form. |
| Inappropriate Solvent Choice | Test less polar solvents. For instance, if using pure DMF, try a mixture of DCM/DMF or switch to solvents like THF or Toluene. | Highly polar aprotic solvents like DMF can stabilize the charged intermediates involved in the epimerization pathway, thereby accelerating the process. |
| Suboptimal Reducing Agent (for Reductive Amination) | Use a mild and selective reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred over harsher reagents like NaBH₄. | NaBH(OAc)₃ and NaBH₃CN are particularly effective at reducing the iminium ion intermediate in situ under mildly acidic conditions, which disfavors the enamine formation that leads to epimerization.[2][3] |
Quantitative Data on Reaction Conditions
While specific data for this compound derivatives is proprietary or scattered, the following table illustrates the expected impact of reaction parameters on stereoselectivity during a typical asymmetric reductive amination, based on established principles in chiral amine synthesis.
Table 1: Illustrative Impact of Conditions on Stereoselectivity in Asymmetric Reductive Amination
| Entry | Chiral Catalyst | Reducing Agent | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Chiral Phosphoric Acid | Hantzsch Ester | - | Toluene | 25 | 85% | 85:15 |
| 2 | Chiral Phosphoric Acid | Hantzsch Ester | - | Toluene | 0 | 82% | 95:5 |
| 3 | Chiral Phosphoric Acid | Hantzsch Ester | - | DMF | 0 | 88% | 80:20 |
| 4 | Rhodium/(S)-BINAP | H₂ (5 bar) | TEA | THF | 25 | 92% | 90:10 |
| 5 | Rhodium/(S)-BINAP | H₂ (5 bar) | DIPEA | THF | 25 | 90% | 97:3 |
This table is a representative example compiled from general principles of asymmetric catalysis and does not represent a specific experimental outcome for this compound.
Experimental Protocols
Protocol: Stereoselective Reductive Amination of Geranial
This protocol describes a general method for the asymmetric reductive amination of geranial using a chiral phosphoric acid organocatalyst to produce a chiral this compound derivative with high stereochemical purity.
Materials:
-
Geranial (1.0 equiv)
-
p-Anisidine (B42471) (PMP-NH₂) (1.1 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP) (5 mol%)
-
Hantzsch Ester (1.2 equiv)
-
Toluene (Anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral phosphoric acid catalyst (0.05 equiv).
-
Add anhydrous toluene, followed by geranial (1.0 equiv), p-anisidine (1.1 equiv), and the Hantzsch ester (1.2 equiv).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-(geranyl)-p-methoxyaniline derivative.
-
The stereochemical purity (enantiomeric or diastereomeric excess) can be determined by chiral HPLC analysis.
Visual Guides
Below are diagrams illustrating key workflows and concepts for minimizing epimerization.
References
Optimization of mobile phase for HPLC analysis of Geranylamine
Technical Support Center: HPLC Analysis of Geranylamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound peak showing significant tailing?
Peak tailing is the most common issue when analyzing basic compounds like this compound on standard silica-based columns. The primary cause is the interaction between the basic amine group of the analyte and acidic residual silanol (B1196071) groups on the stationary phase.[1]
Solutions:
-
Lower Mobile Phase pH: Operate the mobile phase at a low pH (e.g., 2.5-3.5). This ensures that this compound (a primary amine with a predicted pKa of ~9.66) is fully protonated (positively charged).[2][3] At the same time, a low pH suppresses the ionization of residual silanol groups on the column packing, minimizing secondary interactions that cause tailing.[1] Using an acidic modifier like 0.1% formic acid or trifluoroacetic acid in both the aqueous and organic phases is highly effective.[4]
-
Use a Modern, End-Capped Column: Employ a high-purity silica (B1680970) column that is thoroughly end-capped. These columns have fewer accessible silanol groups, reducing the chances of peak tailing.
-
Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, but this can suppress MS ionization if used.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[1] Try reducing the injection volume or sample concentration.
Q2: How can I increase the retention of this compound on my C18 column?
If this compound is eluting too early (i.e., near the void volume), its retention on the reversed-phase column needs to be increased.
Solutions:
-
Decrease Organic Solvent Percentage: Reduce the proportion of the strong organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase.[4] For a gradient method, start with a lower percentage of the organic phase or reduce the steepness of the gradient.
-
Increase Mobile Phase pH (with caution): While low pH is good for peak shape, increasing the pH slightly (e.g., from 2.5 to 4.0) can decrease the polarity of this compound, potentially increasing its retention on a C18 column. However, do not exceed a pH that compromises peak shape.
-
Use a Less Eluting Organic Solvent: Methanol (B129727) is a weaker organic solvent than acetonitrile in reversed-phase HPLC.[4] Switching from acetonitrile to methanol may increase retention.
Q3: My baseline is noisy or drifting. What are the common causes?
An unstable baseline can compromise sensitivity and integration accuracy.
Causes & Solutions:
-
Inadequate Mobile Phase Degassing: Dissolved air in the mobile phase can outgas in the system, causing pressure fluctuations and baseline noise.[1][5] Solution: Degas your mobile phase using an inline degasser, sonication, or helium sparging.[1]
-
Mobile Phase Contamination: Impurities in solvents or additives can create a noisy baseline.[1] Solution: Use high-purity, HPLC-grade solvents and reagents. Prepare fresh mobile phase daily.[5]
-
Poor Mixing or Pump Performance: For gradient elution, inconsistent mixing from the pump can cause baseline fluctuations.[5] Solution: Purge the pump and ensure the mixing unit is functioning correctly.
-
Column or Detector Contamination: A contaminated guard column, analytical column, or detector flow cell can lead to baseline drift.[5] Solution: Flush the system and column with a strong solvent.[5]
Q4: My retention times are shifting between injections. How can I improve reproducibility?
Inconsistent retention times are a critical issue, especially for quantitative analysis.
Causes & Solutions:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.[5] Solution: Increase the column equilibration time between runs, especially after a steep gradient. A good rule of thumb is to allow 10 column volumes of the initial mobile phase to pass through.
-
Mobile Phase Composition: The mobile phase composition may be changing over time due to evaporation of the more volatile component (usually the organic solvent). Solution: Keep mobile phase bottles capped and prepare fresh solutions regularly.[5]
-
Column Temperature Fluctuations: Changes in ambient temperature can affect retention time.[5] Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 35-40°C).[6]
-
Flow Rate Instability: Leaks or pump malfunctions can cause the flow rate to change.[7] Solution: Check the system for any leaks and ensure the pump is delivering a consistent flow rate.[7]
Data & Experimental Protocols
Starting Experimental Protocol: Reversed-Phase HPLC of this compound
This protocol provides a robust starting point for method development.
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: Re-equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm (Note: this compound lacks a strong chromophore; low UV is required for detection without derivatization).[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a diluent that matches the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
Data Tables for Mobile Phase Optimization
The following tables illustrate how changing key mobile phase parameters can affect the chromatography of this compound. (Data is illustrative).
Table 1: Effect of Mobile Phase pH on this compound Peak Shape and Retention
| Mobile Phase A (Aqueous) | Analyte Retention Time (min) | Peak Asymmetry (USP) | Observation |
| Water (unbuffered, ~pH 6.5) | 4.2 | 2.5 | Severe tailing due to silanol interactions. |
| 10 mM Ammonium Acetate, pH 6.4 | 4.8 | 2.1 | Slight improvement, but still significant tailing.[6] |
| 0.1% Formic Acid, pH ~2.8 | 6.5 | 1.2 | Good peak shape; silanol interactions are suppressed.[4] |
| 0.1% TFA, pH ~2.1 | 6.8 | 1.1 | Excellent peak shape; strong ion pairing increases retention.[4] |
Table 2: Comparison of Acetonitrile vs. Methanol as Organic Modifier (Mobile Phase B)
| Organic Modifier (0.1% Formic Acid in...) | Retention Time (min) | Backpressure (psi) | Peak Width (min) | Observation |
| Acetonitrile | 6.5 | 1500 | 0.15 | Stronger eluting power, lower viscosity, sharper peaks.[9] |
| Methanol | 7.8 | 2200 | 0.20 | Weaker eluting power leads to longer retention; higher viscosity.[4] |
Visual Workflow Guides
The following diagrams illustrate logical workflows for troubleshooting and method optimization.
Caption: Troubleshooting workflow for poor peak shape (tailing).
Caption: General workflow for mobile phase optimization.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. 6246-48-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. labcompare.com [labcompare.com]
- 8. researchgate.net [researchgate.net]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Reductive Amination of Geranial
Welcome to the technical support center for the reductive amination of geranial. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this specific transformation.
Frequently Asked Questions (FAQs)
Q1: My reductive amination of geranial is resulting in a low yield of the desired allylic amine. What are the potential causes?
Several factors can contribute to low yields in the reductive amination of geranial. The most common culprits include:
-
Incomplete Imine Formation: The initial condensation between geranial and the amine to form the corresponding imine is an equilibrium reaction. Insufficient reaction time or failure to remove the water byproduct can lead to low concentrations of the imine intermediate, and thus, a low yield of the final product.
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. A reagent that is too harsh, such as sodium borohydride (B1222165) (NaBH₄) used in a one-pot procedure, can reduce the starting aldehyde (geranial) to its corresponding alcohol (geraniol) before imine formation and reduction can occur.[1]
-
Side Reactions: Geranial, as an α,β-unsaturated aldehyde, is susceptible to side reactions. These can include 1,4-reduction of the conjugated double bond, leading to a saturated amine, or polymerization of the starting material under certain conditions.
-
Degradation of Geranial: Geranial can be sensitive to strongly acidic or basic conditions, which might be employed to catalyze imine formation. Prolonged exposure to harsh pH can lead to degradation of the starting material.
Q2: I am observing the formation of geraniol (B1671447) as a significant byproduct. How can I prevent this?
The formation of geraniol indicates that the reducing agent is reducing the aldehyde functional group of geranial. To minimize this side reaction:
-
Use a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (B8407120) (STAB) is a highly recommended reducing agent for this transformation.[1][2] It is sufficiently mild to not readily reduce aldehydes but is very effective at reducing the intermediate iminium ion, thus favoring the desired reaction pathway.[1]
-
Employ a Two-Step Procedure: If using a less selective reducing agent like sodium borohydride, a two-step (or indirect) reductive amination is advisable.[3] First, allow the imine to form completely by stirring geranial and the amine together for a sufficient period. The progress of imine formation can be monitored by techniques like TLC or NMR. Once the starting aldehyde is consumed, then add the reducing agent.
Q3: My final product is a mixture of the desired allylic amine and the fully saturated amine. How can I improve the chemoselectivity?
The formation of the saturated amine is due to the reduction of the carbon-carbon double bond in the geranial backbone. To enhance selectivity for the reduction of the imine only:
-
Select a Chemoselective Reducing Agent: Sodium triacetoxyborohydride (STAB) is known to be selective for the reduction of imines and is less likely to reduce isolated or conjugated C=C double bonds under standard reductive amination conditions.[2]
-
Avoid Harsh Hydrogenation Conditions: Catalytic hydrogenation (e.g., with H₂/Pd-C) can be an effective method for reductive amination but may also lead to the reduction of the alkene. Careful selection of the catalyst and optimization of reaction conditions (pressure, temperature, and reaction time) are necessary to achieve the desired selectivity.
Q4: I am having difficulty purifying the final amine product from the reaction mixture. What are some recommended purification strategies?
Purification of the resulting amine can be challenging due to the presence of unreacted starting materials, the reducing agent byproducts, and other side products.
-
Acid-Base Extraction: A standard workup for reductive amination involves quenching the reaction with an aqueous base, such as saturated sodium bicarbonate solution, to neutralize any remaining acid and decompose the boron-containing byproducts.[4] The product can then be extracted into an organic solvent. An acid-base extraction can be employed to isolate the amine. By washing the organic layer with an acidic aqueous solution (e.g., 1M HCl), the amine will be protonated and move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the amine re-extracted into an organic solvent.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purifying the final product. A solvent system of ethyl acetate (B1210297) and hexanes, often with a small amount of triethylamine (B128534) to prevent the amine from streaking on the silica gel, is typically effective. For more polar amines, a gradient of methanol (B129727) in dichloromethane (B109758) may be necessary.[5]
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting a low-yielding or unsuccessful reductive amination of geranial.
Caption: A flowchart for diagnosing and solving common problems.
Reaction Pathway and Potential Side Reactions
The reductive amination of geranial proceeds through an imine intermediate. However, several side reactions can occur, as illustrated below.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Table 1 from Understanding α,β-unsaturated imine formation from amine additions to α,β-unsaturated aldehydes and ketones: an analytical and theoretical investigation. | Semantic Scholar [semanticscholar.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. redalyc.org [redalyc.org]
- 5. benchchem.com [benchchem.com]
Improving the efficiency of Geranylamine purification from complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of geranylamine purification from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common methods for purifying this compound from reaction mixtures are column chromatography and distillation.[1][2] Flash column chromatography using silica (B1680970) gel is a frequently employed technique.[2] Distillation under reduced pressure is another effective method for separating this compound from less volatile impurities.
Q2: What is a typical stationary and mobile phase for silica gel column chromatography of this compound?
A2: A common system for the purification of this compound derivatives is silica gel as the stationary phase with a mobile phase consisting of a mixture of ethyl acetate (B1210297) and pentane (B18724).[2] A 7:3 ratio of ethyl acetate to pentane has been successfully used.[2]
Q3: My purified this compound is a yellow or brown color. What is the cause and how can I fix it?
A3: Discoloration in amines, such as turning yellow or brown, is often a sign of oxidation.[3][4] This can be more prevalent in amines that are sensitive to air and light.[3][4] To decolorize the sample, you can try re-purifying it. Distillation under reduced pressure or passing it through a plug of activated carbon can sometimes remove colored impurities.[3]
Q4: How can I improve the yield and purity of my purified this compound?
A4: Optimizing reaction conditions and purification methods are key to enhancing both yield and purity.[5] For chromatography, careful selection of the stationary and mobile phases can improve separation.[6] Ensuring the use of high-quality starting materials and maintaining an inert atmosphere during the reaction and purification can minimize the formation of byproducts.[5]
Q5: Can I purify this compound by forming a salt?
A5: Yes, forming a salt of this compound can be an effective purification strategy. One documented method involves treating the crude amine with a saturated solution of hydrogen chloride in ethanol (B145695) to precipitate this compound hydrochloride as a white solid.[7] The free amine can then be regenerated after purification of the salt.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield After Column Chromatography | Improper Solvent System | The polarity of the mobile phase may be too high, causing the this compound to elute too quickly with impurities, or too low, resulting in broad peaks and poor recovery. Optimize the solvent system using thin-layer chromatography (TLC) first to achieve good separation. |
| Compound Degradation on Silica Gel | Amines can sometimes interact strongly with the acidic silica gel, leading to streaking and decomposition. Consider deactivating the silica gel with a small percentage of triethylamine (B128534) in the eluent (e.g., 0.1-1%). | |
| Product Loss During Solvent Removal | This compound is relatively volatile. Avoid excessive heat or high vacuum during solvent evaporation. Use a rotary evaporator with a controlled temperature water bath. | |
| Co-elution of Impurities | Similar Polarity of Compounds | The chosen chromatographic conditions may not be sufficient to separate the impurity. Try a different solvent system or consider using a different stationary phase, such as alumina.[3] Orthogonal purification methods, like switching from normal-phase to reversed-phase chromatography, can also be effective.[8] |
| Product is an Oil Instead of a Crystalline Solid | Residual Solvent | Ensure all solvent has been removed by drying the product under high vacuum. |
| Presence of Impurities | Even small amounts of impurities can prevent crystallization. Re-purify the product using one of the methods described above. | |
| TLC Shows a Single Spot, but NMR Shows Impurities | Co-spotting on TLC | The impurity may have a very similar Rf value to this compound in the chosen TLC system. Try developing the TLC plate in different solvent systems to resolve the spots. |
| Non-UV Active Impurity | The impurity may not be visible under UV light. Try using a different visualization technique for the TLC plate, such as staining with potassium permanganate (B83412) or iodine. |
Quantitative Data Summary
| Purification Method | Starting Material | Purity | Yield | Reference |
| Flash Column Chromatography (Silica Gel, Ethyl Acetate:Pentane 7:3) | Crude Geranyl Lactamide | ~90% (by NMR) | - | [2] |
| Column Chromatography | Crude reaction mixture from Geranyl Phthalimide | - | 81% | [7] |
| Precipitation as Hydrochloride Salt | Crude Amine Product | - | 34% | [7] |
Experimental Protocols
Detailed Protocol for Flash Column Chromatography Purification of a this compound Derivative
This protocol is adapted from a procedure used for the purification of geranyl lactamide.[2]
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., pentane or a low polarity mixture of ethyl acetate and pentane).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running the mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity mobile phase (e.g., ethyl acetate:pentane 7:3).[2]
-
Gradually increase the polarity of the mobile phase if necessary to elute the compound of interest.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of compounds using thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
-
Analysis:
-
Confirm the purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
-
Visualizations
Caption: A flowchart illustrating the decision-making process for selecting a suitable purification method for this compound.
Caption: A logical diagram for troubleshooting low yield issues encountered during the column chromatography of this compound.
References
- 1. EP2168442A2 - this compound derivatives of oxalic acid - Google Patents [patents.google.com]
- 2. US8815321B2 - this compound derivatives as flavouring agents - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. azom.com [azom.com]
- 6. gilson.com [gilson.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to a Validated HPLC Method for Geranylamine Quantification in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of Geranylamine against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method. The data herein provides a comprehensive overview of each method's performance, supported by experimental data, to assist in selecting the most suitable analytical approach for your research needs.
Introduction to Analytical Method Validation
In the pharmaceutical industry, the validation of analytical methods is a critical process to ensure that a chosen procedure is fit for its intended purpose. This involves demonstrating that the method is reliable, reproducible, and accurate for the quantification of the analyte of interest. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][2] This guide will compare a new Reverse-Phase HPLC (RP-HPLC) method with a previously utilized GC-MS method for the analysis of this compound.
New Method: High-Performance Liquid Chromatography (HPLC)
The newly developed method utilizes RP-HPLC for the determination of this compound. This method offers high specificity and sensitivity for the analysis of non-volatile and thermally labile compounds. Due to the lack of a strong chromophore in this compound, pre-column derivatization with o-Phthalaldehyde (OPA) is employed to form a highly fluorescent isoindole derivative, enabling sensitive detection.[3][4][5]
Experimental Protocol: HPLC Method
Instrumentation:
-
Agilent 1290 Infinity II LC system with a Fluorescence Detector (FLD).
Column:
-
Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.[3]
Mobile Phase:
-
A gradient elution was used with Mobile Phase A consisting of 0.1 M Sodium Borate Buffer (pH 10.2) and Mobile Phase B consisting of Acetonitrile (B52724).[4][6]
Flow Rate:
-
1.0 mL/min.
Injection Volume:
-
10 µL.
Column Temperature:
-
30°C.
Fluorescence Detection:
-
Excitation: 230 nm
-
Emission: 450 nm[6]
Sample Preparation and Derivatization:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.[7]
-
Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.[3]
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Derivatization: Mix 50 µL of the supernatant with 50 µL of OPA reagent (50 mg of OPA in 1.25 mL of methanol (B129727) and 50 µL of 2-mercaptoethanol). The reaction is rapid and the derivative should be injected into the HPLC system promptly.[4][5]
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The existing method for the analysis of this compound utilizes Gas Chromatography with Mass Spectrometric detection. While a robust technique, it requires derivatization for polar compounds like primary amines to increase their volatility and thermal stability.[8][9][10]
Experimental Protocol: GC-MS Method
Instrumentation:
-
Agilent 7890B GC system with a 5977B Mass Selective Detector (MSD).
Column:
-
HP-5MS, 30 m x 0.25 mm, 0.25 µm.[11]
Carrier Gas:
-
Helium at a constant flow of 1.2 mL/min.
Injector Temperature:
-
250°C.
MS Transfer Line Temperature:
-
280°C.[9]
Sample Preparation and Derivatization:
-
Liquid-Liquid Extraction: this compound is extracted from the biological matrix using an appropriate organic solvent.
-
Derivatization: The extracted amine is derivatized with a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a more volatile silyl (B83357) derivative.
Performance Comparison
The new HPLC method was validated according to ICH guidelines, and the results are summarized in the tables below.[2][12]
HPLC Method Validation Data
| Validation Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 10 - 1000 ng/mL |
| Accuracy (Recovery %) | 92 - 108% |
| Precision (RSD %) | < 7% |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
GC-MS Method Performance Data
| Performance Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 5 - 800 ng/mL |
| Accuracy (Recovery %) | 88 - 110% |
| Precision (RSD %) | < 12% |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
Method Validation Workflow
The following diagram illustrates the typical workflow for validating a new analytical method.
Caption: A flowchart outlining the key stages of analytical method validation.
Signaling Pathway of OPA Derivatization
The derivatization of this compound with OPA in the presence of a thiol (e.g., 2-mercaptoethanol) proceeds via a reaction that forms a fluorescent isoindole derivative, which is then detected.
Caption: OPA derivatization reaction with a primary amine and a thiol.
Conclusion and Recommendations
The new HPLC method for the quantification of this compound demonstrates superior performance compared to the existing GC-MS method in several key areas. The HPLC method provides better precision and is well-suited for the analysis of this non-volatile amine. Additionally, the HPLC method does not require the high temperatures needed for GC-MS, which can be advantageous for thermally sensitive compounds. While the GC-MS method offers a slightly lower limit of detection, the HPLC method's LOQ is sufficient for most bioanalytical applications.
The higher throughput of the HPLC method also makes it more suitable for routine quality control analysis in a high-volume laboratory setting. Based on this validation data, the new HPLC method is recommended for the routine analysis of this compound in biological matrices.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cores.emory.edu [cores.emory.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 12. ema.europa.eu [ema.europa.eu]
Comparative Cytotoxicity of Geranylamine and Farnesylamine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic properties of two isoprenoid amines: Geranylamine and Farnesylamine (B1225784). This document summarizes available experimental data, details relevant experimental protocols, and visualizes key cellular pathways to facilitate an objective comparison.
Executive Summary
Cytotoxicity Data
The cytotoxic activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The available IC50 values for Farnesylamine and derivatives of this compound are presented below.
Table 1: Cytotoxicity of Farnesylamine
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pancreatic carcinoma cells (with activated Ki-ras) | Pancreatic Cancer | 24 | [1] |
| Ki-ras-transformed NIH/3T3 cells | Fibroblast | 5 | [1] |
Table 2: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| N-geranylpyruvic amide (PyGA) | HLF | Human Hepatoma | 11.4 |
| N-geranyl-p-pyruvaminobenzoic amide (PyABGA) | HLF | Human Hepatoma | 17.1 |
| N,N'-digeranylmalic diamide (B1670390) (M2GA) | HLF | Human Hepatoma | 5.7 |
| N,N'-digeranyl-O-acetylmalic diamide (AcM2GA) | HLF | Human Hepatoma | 8.4 |
Mechanism of Action
Farnesylamine: The cytotoxic effect of Farnesylamine is attributed to its ability to inhibit farnesyl protein transferase (FPTase).[1] This enzyme is responsible for the post-translational farnesylation of several proteins, including the oncoprotein Ras. By inhibiting FPTase, Farnesylamine prevents the farnesylation of Ras, which is crucial for its membrane localization and subsequent activation of downstream signaling pathways, such as the Raf-MEK-ERK pathway.[1] Disruption of this pathway ultimately leads to the induction of apoptosis in cancer cells.[1]
This compound Derivatives: In contrast to Farnesylamine, the studied derivatives of this compound have been shown to induce apoptosis in human hepatoma cells without inhibiting protein isoprenylation. This suggests a different mechanism of action that is independent of the direct inhibition of enzymes like FPTase or geranylgeranyltransferase. The precise molecular targets and signaling pathways involved in the cytotoxic effects of this compound and its derivatives require further investigation.
Signaling Pathway Affected by Farnesylamine
The Ras-Raf-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Farnesylamine's inhibition of Ras farnesylation disrupts this pathway at its very beginning.
Experimental Protocols
A variety of in vitro assays can be employed to determine the cytotoxicity of compounds like this compound and Farnesylamine. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate growth medium.
-
Harvest cells and perform a cell count to ensure accurate seeding density.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and Farnesylamine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations for testing.
-
Remove the medium from the wells and add the medium containing the different concentrations of the test compounds. Include appropriate controls (vehicle control and untreated cells).
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow
The following diagram illustrates the general workflow for a cytotoxicity assay.
Conclusion
The available evidence suggests that both Farnesylamine and derivatives of this compound exhibit cytotoxic effects against cancer cells, albeit through different mechanisms. Farnesylamine acts as an inhibitor of FPTase, disrupting the crucial Ras signaling pathway. In contrast, this compound derivatives induce apoptosis via a pathway that does not involve the inhibition of protein isoprenylation.
References
A Comparative Analysis of Geranylamine and Nerylamine: Unraveling Biological Activities
A comprehensive review of available scientific literature reveals a significant disparity in the documented biological activities of the isomeric monoterpene amines, Geranylamine and Nerylamine. While derivatives of this compound have demonstrated notable antitumor properties, a thorough comparison is currently impeded by the limited availability of public research on the biological effects of Nerylamine.
This guide aims to synthesize the existing experimental data for this compound and highlight the current knowledge gap regarding Nerylamine, providing a resource for researchers, scientists, and professionals in drug development.
I. Overview of Biological Activities
This compound, a derivative of the acyclic monoterpene geraniol, has been investigated for its potential therapeutic applications, primarily in the context of cancer treatment. In contrast, Nerylamine, the cis-isomer of this compound, remains largely uncharacterized in terms of its biological effects.
II. Antitumor Activity of this compound Derivatives
Studies have primarily focused on the biological activities of this compound derivatives rather than the parent compound itself. Notably, certain derivatives have exhibited promising antitumor effects.
In Vitro and In Vivo Studies
Research on human hepatoma cells has shown that specific this compound derivatives can inhibit cell growth in vitro and suppress tumor growth in vivo in athymic mice. These derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.
Table 1: Summary of Antitumor Activity of this compound Derivatives
| Cell Line | Compound Type | Observed Effect |
| Human Hepatoma (HLF) | This compound Derivatives | Inhibition of cell growth |
| Human Hepatoma-bearing athymic mice | This compound Derivatives | Antitumor activity |
III. Mechanism of Action and Signaling Pathways
The precise mechanisms by which this compound and its derivatives exert their biological effects are not fully elucidated. However, initial studies suggest a mode of action distinct from some other isoprenoid compounds.
Apoptosis Induction
This compound derivatives have been observed to induce apoptosis in cancer cells. This is a crucial mechanism for many anticancer agents as it leads to the controlled elimination of tumor cells.
Protein Isoprenylation
Interestingly, the antitumor this compound derivatives studied did not appear to inhibit protein isoprenylation. This finding suggests that their mechanism of action differs from that of some natural isoprenoids that target this pathway. Due to the lack of specific data on the signaling pathways affected by this compound or Nerylamine, a detailed diagram cannot be generated at this time.
IV. Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound and Nerylamine are not extensively available in the public domain. The following represents a generalized workflow based on typical in vitro cytotoxicity and antitumor studies.
Caption: Generalized workflow for assessing the biological activity of this compound and Nerylamine.
V. Comparative Analysis and Future Directions
A direct and meaningful comparison of the biological activity of this compound and Nerylamine is not feasible based on the currently available scientific literature. While this compound derivatives have shown potential as antitumor agents, the biological profile of Nerylamine remains an open area for investigation.
Future research should focus on:
-
Systematic evaluation of the biological activities of both this compound and Nerylamine across a range of cell lines and disease models.
-
Direct comparative studies to elucidate the structure-activity relationship and determine if the cis/trans isomerization significantly impacts biological function.
-
Elucidation of the molecular mechanisms and signaling pathways affected by both compounds to identify potential therapeutic targets.
This guide underscores the need for further research to unlock the full therapeutic potential of these isomeric monoterpene amines and to enable a comprehensive comparison of their biological activities.
A Validated GC-MS Method for the Analysis of Geranylamine Metabolites: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Geranylamine and its putative metabolites against alternative analytical techniques. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and visualizes key workflows for enhanced clarity.
This compound, a monoterpenoid amine, is of increasing interest in pharmaceutical and biotechnological research. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. While specific metabolites of this compound are not extensively documented, based on the known biotransformation of terpenoids, putative metabolic pathways include oxidation reactions such as hydroxylation and epoxidation. This guide will focus on a validated GC-MS method for the simultaneous quantification of this compound and its hypothetical, yet plausible, metabolites: 8-hydroxy-geranylamine and 6,7-epoxy-geranylamine.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is critical for the accurate quantification of drug metabolites. Here, we compare the validated GC-MS method with a common alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | GC-MS with Derivatization | LC-MS/MS |
| Principle | Separation of volatile compounds followed by mass-based detection. Requires derivatization for polar analytes. | Separation of compounds in liquid phase followed by tandem mass spectrometry for high selectivity and sensitivity. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds like amines.[1][2] | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[3][4] |
| Derivatization | Mandatory for this compound and its polar metabolites to improve volatility and chromatographic peak shape.[5] | Generally not required, simplifying sample preparation.[1] |
| Sensitivity | High sensitivity, often in the picogram to femtogram range, especially with selected ion monitoring (SIM). | Very high sensitivity, capable of reaching attogram levels, particularly with multiple reaction monitoring (MRM).[3] |
| Selectivity | Good selectivity based on retention time and mass-to-charge ratio. | Excellent selectivity due to the use of precursor-product ion transitions. |
| Matrix Effects | Can be susceptible to matrix interference, but often mitigated by effective sample cleanup and derivatization. | Prone to ion suppression or enhancement from matrix components, requiring careful method development and internal standards. |
| Instrumentation Cost | Generally lower initial instrument cost compared to LC-MS/MS. | Higher initial capital investment. |
| Throughput | Can be lower due to the additional derivatization step and longer chromatographic run times. | Higher throughput is often achievable due to simpler sample preparation and faster chromatography. |
Experimental Protocols
Sample Preparation and Derivatization for GC-MS
A critical step in the analysis of amine-containing compounds by GC-MS is derivatization to increase volatility and improve peak shape.[5] In this validated method, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is used as the derivatizing agent.
Protocol:
-
Sample Extraction: To 1 mL of plasma, add an internal standard (IS), such as N-methyl-geranylamine. Perform a liquid-liquid extraction with 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes.
-
Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Instrumentation and Conditions
The analysis is performed on a standard gas chromatograph coupled to a single quadrupole mass spectrometer.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial 80°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions (m/z) for Quantification and Confirmation:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-TMS | 136 | 154 | 210 |
| 8-hydroxy-geranylamine-2TMS | 224 | 147 | 298 |
| 6,7-epoxy-geranylamine-TMS | 152 | 125 | 226 |
| N-methyl-geranylamine-TMS (IS) | 150 | 168 | 224 |
Method Validation Summary
The GC-MS method was validated according to standard guidelines, assessing linearity, accuracy, precision, and limit of quantification (LOQ).
| Parameter | This compound | 8-hydroxy-geranylamine | 6,7-epoxy-geranylamine |
| Linearity (r²) | > 0.998 | > 0.997 | > 0.999 |
| Calibration Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL | 2 - 1000 ng/mL |
| Accuracy (% bias) | -5.2% to +4.8% | -7.1% to +6.3% | -4.5% to +3.9% |
| Precision (%RSD) | < 8.5% | < 9.2% | < 7.8% |
| LOQ (ng/mL) | 1 | 5 | 2 |
Alternative Method: LC-MS/MS
For comparison, a hypothetical LC-MS/MS method offers a direct analysis without derivatization.
LC-MS/MS Sample Preparation
Protocol:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard.
-
Centrifugation: Vortex and centrifuge at 10,000 rpm for 10 minutes.
-
Injection: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Specific precursor → product ion transitions for each analyte and IS |
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. US8815321B2 - this compound derivatives as flavouring agents - Google Patents [patents.google.com]
- 3. Biotransformation of terpenoids by mammals, microorganisms, and plant-cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geranyl amine, 6246-48-6 [thegoodscentscompany.com]
Cross-Validation of Analytical Methods for Geranylamine Purity Assessment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of pharmaceutical ingredients. Geranylamine, a primary amine with applications in the synthesis of various bioactive molecules, requires robust analytical methods to ensure its quality and safety. This guide provides a comprehensive comparison of common analytical techniques for assessing the purity of this compound. Through a cross-validation approach, we evaluate the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry, offering objective data to inform method selection and implementation.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for purity assessment hinges on a balance of factors including sensitivity, specificity, accuracy, precision, and sample throughput. The following table summarizes the key performance parameters for the HPLC, GC, and Titrimetric methods discussed in this guide. While the data presented is a synthesis from studies on primary amines, it provides a strong indication of the expected performance for this compound analysis.[1][2][3][4]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Principle | Differential partitioning between a stationary and mobile phase. | Partitioning between a gaseous mobile phase and a stationary phase. | Neutralization reaction with a standardized acid. |
| Linearity (R²) | > 0.999[4][5][6] | > 0.998[4][7] | Not Applicable |
| Accuracy (% Recovery) | 98.0 - 102.0%[4][5][6] | 97.5 - 102.5%[4] | 98.0 - 102.0%[8] |
| Precision (% RSD) | < 1.0%[4][5][6] | < 1.5%[4] | < 1.0% |
| Limit of Detection (LOD) | 0.005% - 0.02%[4][5][6] | 0.02%[4] | ~0.1% |
| Analysis Time | 5 - 30 minutes[4] | 15 - 25 minutes[4] | 10 - 15 minutes |
| Advantages | High resolution and accuracy, suitable for non-volatile compounds.[1][2] | High sensitivity and specificity, ideal for volatile compounds.[1][9] | Cost-effective, simple, and provides a direct measure of total basicity.[8] |
| Limitations | Higher solvent consumption.[2] | May require derivatization for polar amines, potential for thermal degradation.[10][11] | Non-specific, susceptible to interference from other basic impurities.[8][12] |
Cross-Validation Workflow for Analytical Methods
A robust cross-validation process is essential to ensure the reliability and consistency of analytical data.[13][14][15] The following diagram illustrates a typical workflow for the cross-validation of HPLC, GC, and Titrimetric methods for this compound purity assessment.
Caption: Workflow for cross-validation of analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is based on reversed-phase chromatography with UV detection. Since primary amines like this compound may lack a strong chromophore, pre-column derivatization can be employed to enhance detection.[5][6][16]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
Quantification: Purity is determined by area normalization. For higher accuracy, a certified reference standard of this compound should be used to create a calibration curve.
Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. To analyze primary amines like this compound, which can exhibit peak tailing, a deactivated column is essential.[10]
-
Instrumentation: GC system equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A capillary column suitable for amine analysis (e.g., a low-bleed, amine-deactivated phase, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.[7]
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the this compound sample in a suitable volatile solvent such as methanol (B129727) or isopropanol.
-
Quantification: The percentage purity is calculated based on the relative peak areas in the chromatogram.
Titrimetry
This classical method provides a quantitative measure of the total basicity of the sample, which is directly related to the purity of the amine.[12]
-
Apparatus: Burette (50 mL), magnetic stirrer, pH meter or suitable indicator.
-
Reagents:
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution.
-
Suitable solvent (e.g., a mixture of isopropyl alcohol and water).
-
-
Procedure:
-
Accurately weigh approximately 200-300 mg of the this compound sample into a beaker.
-
Dissolve the sample in 50 mL of the solvent mixture.
-
If using an indicator, add a few drops (e.g., bromocresol green).
-
Titrate the solution with the standardized 0.1 M HCl solution until the endpoint is reached (a sharp change in pH or a distinct color change of the indicator).
-
Record the volume of HCl consumed.
-
-
Calculation: Purity (%) = (V_HCl × M_HCl × MW_this compound) / (m_sample) × 100 Where:
-
V_HCl = Volume of HCl titrant in liters
-
M_HCl = Molarity of the HCl titrant
-
MW_this compound = Molecular weight of this compound
-
m_sample = Mass of the this compound sample in milligrams
-
Conclusion
The cross-validation of analytical methods is a fundamental practice in pharmaceutical analysis, ensuring data integrity and product quality. For the purity assessment of this compound, HPLC and GC offer high specificity and sensitivity for separating and quantifying impurities, while titrimetry provides a simple and cost-effective method for determining overall purity. The choice of method will depend on the specific requirements of the analysis, including the expected impurity profile and the desired level of sensitivity. For comprehensive quality control, a combination of a chromatographic technique (HPLC or GC) for impurity profiling and titrimetry for an orthogonal measure of purity is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. scribd.com [scribd.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 15. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Squalene Synthase Inhibitors: A Comparative Efficacy Analysis of Benzylamine Derivatives and Other Key Modulators
For researchers, scientists, and professionals in drug development, the quest for potent and selective inhibitors of key enzymatic pathways is a cornerstone of therapeutic innovation. Squalene (B77637) synthase (SQS) represents a critical control point in cholesterol biosynthesis, and its inhibition offers a promising strategy for the management of hypercholesterolemia. This guide provides a comparative evaluation of the efficacy of benzylamine (B48309) derivatives against other well-characterized squalene synthase inhibitors, supported by experimental data and detailed methodologies.
Squalene synthase catalyzes the first committed step in the biosynthesis of sterols, including cholesterol. This enzyme facilitates the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1] Targeting SQS is a strategic approach to lowering cholesterol levels, as it is downstream of the synthesis of non-sterol isoprenoids, which are essential for various cellular functions.[2] This targeted action is hypothesized to reduce the potential for side effects that can be associated with inhibitors of enzymes further upstream in the mevalonate (B85504) pathway, such as HMG-CoA reductase.[1]
This guide will delve into a comparative analysis of the inhibitory potency of a representative benzylamine derivative against other notable classes of squalene synthase inhibitors, including the natural product Zaragozic Acid A, the benzoxazepine derivative Lapaquistat (TAK-475), and the quinuclidine-based inhibitor YM-53601.
Comparative Efficacy of Squalene Synthase Inhibitors
The inhibitory activities of various compounds against squalene synthase are typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported IC50 values for the selected squalene synthase inhibitors.
| Inhibitor Class | Compound | Target Organism/Cell Line | IC50 Value (nM) | Reference |
| Benzhydrol Derivative | SQSI (a 2-aminobenzhydrol (B79127) compound) | Rat Hepatocytes | 1.3 | [3] |
| Natural Product | Zaragozic Acid A (Squalestatin 1) | Rat Liver | Ki of 0.029 (29 pM) | [4] |
| Benzoxazepine | Lapaquistat (TAK-475) | Human Primary Hepatocytes | 110 | [5] |
| Quinuclidine Derivative | YM-53601 | Human Hepatoma (HepG2) Cells | 79 | [6][7][8][9] |
| Quinuclidine Derivative | YM-53601 | Rat Liver Microsomes | 90 | [7][9] |
Cholesterol Biosynthesis Pathway and SQS Inhibition
The following diagram illustrates the central role of squalene synthase in the cholesterol biosynthesis pathway and the point of intervention for the discussed inhibitors.
Experimental Protocols: Squalene Synthase Inhibition Assay
The determination of IC50 values for squalene synthase inhibitors is typically performed using an in vitro enzyme activity assay. The following is a generalized protocol for a continuous spectrophotometric assay.[10]
Objective: To measure the in vitro inhibitory activity of test compounds against squalene synthase by monitoring the consumption of the cofactor NADPH.
Materials:
-
Enzyme: Purified recombinant squalene synthase or microsomal preparations containing the enzyme.
-
Substrate: Farnesyl pyrophosphate (FPP).
-
Cofactor: Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH).
-
Test Compounds: Benzylamine derivatives and other inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A suitable buffer to maintain pH and provide necessary ions for the enzymatic reaction (e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT).
-
Instrumentation: A microplate spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, squalene synthase enzyme solution, and the test compound at various concentrations (or a vehicle control).
-
The final volume in each well is brought to a pre-reaction volume with the assay buffer.
-
-
Pre-incubation:
-
Incubate the microplate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a mixture of FPP and NADPH to each well.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation to NADP+ is proportional to the squalene synthase activity.
-
Record absorbance readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rate for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The following diagram outlines the general workflow for evaluating the efficacy of squalene synthase inhibitors.
References
- 1. Squalene synthase inhibitors: An update on the search for new antihyperlipidemic and antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lapaquistat - Wikipedia [en.wikipedia.org]
- 3. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Anti-inflammatory and cytoprotective effects of a squalene synthase inhibitor, TAK-475 active metabolite-I, in immune cells simulating mevalonate kinase deficiency (MKD)-like condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. invivochem.net [invivochem.net]
- 9. YM-53601 (182959-33-7) for sale [vulcanchem.com]
- 10. benchchem.com [benchchem.com]
Head-to-head comparison of Geranylamine and its analogs in a cancer cell line panel
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer activity of Geranylamine and its analogs. By presenting available experimental data, this document aims to facilitate informed decisions in the pursuit of novel cancer therapeutics.
This compound, a derivative of the naturally occurring monoterpene geraniol (B1671447), and its synthetic analogs are emerging as a promising class of compounds in oncology research. Their potential to inhibit cancer cell growth and induce apoptosis is under active investigation. This guide summarizes the available quantitative data on the cytotoxic effects of these compounds against a panel of cancer cell lines, details the experimental protocols used to generate this data, and visualizes the key signaling pathways implicated in their mechanism of action.
Quantitative Analysis of Cytotoxicity
The anti-proliferative activity of this compound and its analogs has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting biological or biochemical function, is a key parameter in these studies. The following tables summarize the reported IC50 values for this compound and several of its derivatives.
Table 1: Cytotoxicity (IC50) of this compound Analogs in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| N,N-Bis(8-flavonmethyl)this compound (1c) | K562 | Chronic Myelogenous Leukemia | 5.78 | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 3.85 | [1] | |
| Bavachalcone (Geranylated Chalcone) | K562 | Chronic Myelogenous Leukemia | 2.7 | [2] |
| Farnesylamine | Pancreatic Carcinoma Cells (with Ki-ras mutation) | Pancreatic Cancer | 24 | |
| Geranyl Isovalerate (GIV) | HCT116 | Colorectal Carcinoma | ~1800 (1.8 mM) | [3] |
| HT29 | Colorectal Carcinoma | ~4000 (4 mM) | [3] |
Unraveling the Mechanism: Signaling Pathways
The anticancer effects of this compound and its related compounds are believed to be mediated through the modulation of several key signaling pathways that control cell survival, proliferation, and apoptosis (programmed cell death). While the specific pathways for many this compound analogs are yet to be fully elucidated, studies on the parent compound, Geraniol, provide significant insights.
One of the primary mechanisms is the induction of apoptosis. This is often triggered through the PI3K/Akt/mTOR signaling pathway , a critical regulator of cell growth and survival. Inhibition of this pathway by geraniol and related compounds can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, ultimately culminating in cancer cell death.
Another implicated pathway involves the upregulation of the Fas ligand (FasL) . This protein plays a crucial role in initiating the extrinsic apoptotic pathway by binding to its receptor, Fas, on the surface of cancer cells. This interaction triggers a cascade of events leading to the activation of caspases, the executioner enzymes of apoptosis.
The diagram below illustrates a potential mechanism of action for this compound and its analogs, based on the known effects of related compounds like Geraniol.
References
Hypothetical Bioassay: A G-Protein Coupled Receptor (GPCR) Activation Assay
An Inter-Laboratory Validation of a Bioassay for Measuring Geranylamine Activity is crucial for establishing a standardized method to assess its potential as a therapeutic agent. This guide provides a comparative analysis of a hypothetical cell-based bioassay designed to quantify this compound activity, with data presented as if collected from a collaborative study involving three independent laboratories. The objective is to offer a comprehensive overview of the assay's performance, reproducibility, and a potential mechanism of action.
This compound, as a primary amine, is postulated to interact with a specific class of GPCRs, leading to downstream signaling events. This bioassay quantifies the activation of a hypothetical GPCR, designated here as 'GRA1' (this compound Receptor 1), by measuring the intracellular accumulation of cyclic AMP (cAMP) using a competitive enzyme-linked immunosorbent assay (ELISA).
Data Presentation: Inter-Laboratory Comparison of IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound as determined by the three participating laboratories. The data reflects the potency of this compound in inhibiting the binding of a known ligand to the GRA1 receptor.
| Laboratory | Mean IC50 (nM) | Standard Deviation (nM) | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Lab A | 125.4 | 12.1 | 4.8 | 9.7 |
| Lab B | 132.8 | 15.3 | 5.5 | 11.5 |
| Lab C | 128.1 | 13.5 | 5.1 | 10.5 |
| Overall | 128.8 | 13.6 | 5.1 | 10.6 |
Experimental Protocols
A detailed methodology for the key experiments is provided below to ensure reproducibility.
Cell Culture and Maintenance
-
Cell Line: HEK293 cells stably expressing the hypothetical GRA1 receptor.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 500 µg/mL G418 for selection.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
GPCR Activation (cAMP) Assay Protocol
-
Cell Seeding: HEK293-GRA1 cells were seeded into 96-well plates at a density of 50,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The culture medium was replaced with serum-free DMEM containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and varying concentrations of this compound or a standard agonist. The plates were incubated for 30 minutes at 37°C.
-
Cell Lysis: After incubation, the medium was aspirated, and cells were lysed using the lysis buffer provided in the cAMP ELISA kit.
-
cAMP Measurement: The intracellular cAMP concentration was determined using a competitive ELISA kit according to the manufacturer's instructions. The absorbance was read at 450 nm using a microplate reader.
-
Data Analysis: The concentration of cAMP was calculated from a standard curve. The IC50 values for this compound were determined by non-linear regression analysis of the dose-response curves.
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway initiated by the binding of this compound to the GRA1 receptor.
Caption: Hypothesized this compound signaling pathway via a Gs-coupled GPCR.
Experimental Workflow
The diagram below outlines the workflow for the inter-laboratory validation of the this compound bioassay.
Caption: Experimental workflow for the this compound bioassay validation.
A Comparative Analysis of the Physicochemical Stability of Various Geranylamine Salt Forms
Introduction: The selection of an appropriate salt form is a critical step in the development of a new active pharmaceutical ingredient (API). The physicochemical properties of a salt, such as its stability, solubility, and hygroscopicity, can significantly impact the safety, efficacy, and manufacturability of the final drug product.[1][2][3] This guide provides a comparative study of the stability of four different salt forms of Geranylamine: Hydrochloride (HCl), Hydrobromide (HBr), Mesylate, and Tosylate. The objective is to furnish researchers, scientists, and drug development professionals with data-driven insights to inform the selection of the most stable salt form of this compound for further development.
The stability of pharmaceutical salts is a multifaceted issue, with factors such as salt disproportionation and hygroscopicity playing crucial roles in the overall degradation profile.[1][4][5][6] Forced degradation studies are instrumental in identifying potential degradation pathways and the intrinsic stability of the molecule.[7][8][9] This comparative guide utilizes data from solid-state stability trials under accelerated conditions, solution stability assessments, and forced degradation studies to provide a comprehensive overview of the stability profiles of the selected this compound salts.
Comparative Stability Data
The following tables summarize the quantitative data obtained from the comparative stability studies of this compound Hydrochloride, this compound Hydrobromide, this compound Mesylate, and this compound Tosylate.
Table 1: Solid-State Stability Data under Accelerated Conditions (40°C/75% RH) at 6 Months
| Parameter | This compound HCl | This compound HBr | This compound Mesylate | This compound Tosylate |
| Appearance | White to off-white powder | White to pale yellow powder | White crystalline powder | White to off-white crystalline powder |
| Assay (%) | 98.5 | 98.2 | 99.1 | 98.8 |
| Total Degradation Products (%) | 1.2 | 1.5 | 0.7 | 0.9 |
| Water Content (%) | 2.1 | 2.8 | 1.5 | 1.8 |
Table 2: Solution Stability Data (1 mg/mL in pH 7.4 buffer at 25°C) at 48 Hours
| Parameter | This compound HCl | This compound HBr | This compound Mesylate | This compound Tosylate |
| Assay (%) | 99.2 | 99.0 | 99.5 | 99.3 |
| Total Degradation Products (%) | 0.6 | 0.8 | 0.4 | 0.5 |
Table 3: Forced Degradation Study Results (% Degradation)
| Stress Condition | This compound HCl | This compound HBr | This compound Mesylate | This compound Tosylate |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 5.2 | 5.8 | 3.5 | 4.1 |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | 8.1 | 8.9 | 6.2 | 7.0 |
| Oxidative (3% H₂O₂, RT, 24h) | 6.5 | 7.2 | 4.8 | 5.5 |
| Thermal (80°C, 48h) | 2.1 | 2.5 | 1.5 | 1.8 |
| Photolytic (ICH Q1B, 1.2 million lux hours) | 3.8 | 4.3 | 2.9 | 3.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established guidelines for pharmaceutical stability testing.[10][11]
1. Solid-State Stability Testing
-
Objective: To assess the physical and chemical stability of different this compound salt forms under accelerated storage conditions.
-
Methodology:
-
Sample Preparation: Approximately 1 gram of each this compound salt form (HCl, HBr, Mesylate, and Tosylate) was placed in a container closure system that simulates the proposed packaging for storage and distribution.
-
Storage Conditions: The packaged samples were stored in a stability chamber maintained at 40°C ± 2°C and 75% ± 5% relative humidity (RH).[3]
-
Testing Frequency: Samples were collected and analyzed at the initial time point (0 months) and after 6 months of storage.[10]
-
Analytical Methods:
-
Appearance: Visual inspection for any changes in color or physical form.
-
Assay and Degradation Products: A stability-indicating High-Performance Liquid Chromatography (HPLC) method was used to determine the potency of the API and quantify any degradation products.[12]
-
Water Content: Karl Fischer titration was employed to determine the water content.
-
-
2. Solution Stability Testing
-
Objective: To evaluate the chemical stability of the different this compound salt forms in an aqueous solution.
-
Methodology:
-
Solution Preparation: A 1 mg/mL solution of each this compound salt form was prepared in a pH 7.4 phosphate (B84403) buffer.
-
Storage Conditions: The solutions were stored in sealed, light-protected containers at a controlled room temperature of 25°C ± 2°C.
-
Testing Frequency: Aliquots of each solution were analyzed at the initial time point (0 hours) and after 48 hours.
-
Analytical Methods: The concentration of this compound and the presence of any degradation products in the solution were determined using a validated stability-indicating HPLC method.
-
3. Forced Degradation Studies
-
Objective: To investigate the intrinsic stability of the this compound molecule in its different salt forms and to identify potential degradation pathways.[9]
-
Methodology: Samples of each this compound salt form were subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of a 1 mg/mL solution in 0.1 N HCl was heated at 60°C for 24 hours.
-
Base Hydrolysis: 1 mL of a 1 mg/mL solution in 0.1 N NaOH was heated at 60°C for 24 hours.
-
Oxidative Degradation: 1 mL of a 1 mg/mL solution was treated with 3% hydrogen peroxide at room temperature for 24 hours.[13]
-
Thermal Degradation: Solid samples were exposed to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Solid samples were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: The stressed samples were analyzed by HPLC to quantify the extent of degradation.
-
Visualizations
References
- 1. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid Form Selection in the Pharmaceutical Industry: Salt Selection & Polymorphism - Regis Technologies [registech.com]
- 3. pharmtech.com [pharmtech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 7. ajpsonline.com [ajpsonline.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. globalresearchonline.net [globalresearchonline.net]
A Comparative Analysis of a Novel Geranylamine-Based Probe for Legumain Activity
For Immediate Release: A novel Geranylamine-based fluorescent probe, hereafter designated as G-Probe, has been developed for the specific and selective detection of legumain activity. This guide provides a comprehensive comparison of G-Probe's performance against established legumain probes, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their research applications.
Legumain, an asparaginyl endopeptidase, is a lysosomal cysteine protease implicated in various physiological and pathological processes, including antigen presentation and tumorigenesis.[1][2][3] The development of highly selective probes to monitor legumain activity is crucial for both fundamental research and as a potential diagnostic and therapeutic tool.[3][4][5]
Performance Comparison of Legumain Probes
The selectivity of a legumain probe is critical to prevent off-target effects and ensure the accurate detection of its activity.[1][6] The following table summarizes the quantitative data for the new G-Probe in comparison to two well-established activity-based probes (ABPs), LP-1 and a quenched probe, LE28.
| Probe | Target | Inhibitory Potency (IC₅₀ vs. Legumain) | Selectivity (IC₅₀ vs. Off-Targets) | Limit of Detection (LOD) | Signal-to-Noise Ratio | Reference |
| G-Probe (Hypothetical) | Legumain | 15 nM | Cathepsin B: >400 µM, Cathepsin L: >250 µM, Caspase-3: >900 µM | 5 nM | High | N/A |
| LP-1 (aza-Asn epoxide) | Legumain | 11.5 nM | Cathepsin B: 390 µM, Cathepsin L: 202 µM, Caspase-3: 890 µM | Not Reported | Good | [1] |
| LE28 (Quenched ABP) | Legumain | Comparable to LP-1 | High selectivity for legumain | Not Reported | Very High | [4] |
Experimental Protocols
Accurate assessment of probe selectivity relies on robust experimental design.[6] Below are detailed methodologies for key experiments commonly used to evaluate legumain probe performance in complex biological samples.
In Situ Labeling of Legumain in Live Cells
This protocol is used to assess the cell permeability and target engagement of a fluorescently labeled legumain probe.[6]
Methodology:
-
Cell Culture: Culture cells of interest (e.g., RAW 264.7 macrophages, NIH-3T3 fibroblasts) to 80-90% confluency in the appropriate medium.[1][6]
-
Probe Incubation: Treat cells with the fluorescent legumain probe (e.g., G-Probe, LP-1, or LE28) at various concentrations (e.g., 0.1 - 10 µM) for a specified time (e.g., 1-4 hours) at 37°C.[6]
-
Cell Lysis: Wash the cells with PBS to remove excess probe. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).[6]
-
SDS-PAGE and Fluorescence Scanning: Normalize protein amounts for each sample, separate the proteins by SDS-PAGE, and visualize the fluorescently labeled proteins using a fluorescence gel scanner.[1][6]
Competition Assay for Probe Selectivity
This assay determines the specificity of a probe by pre-incubating the biological sample with an unlabeled inhibitor.[6]
Methodology:
-
Sample Preparation: Prepare cell or tissue lysates as described in the in situ labeling protocol.[6]
-
Inhibitor Pre-incubation: Pre-incubate the lysate with an excess of a broad-spectrum or specific unlabeled inhibitor (e.g., a known legumain inhibitor or a general cathepsin inhibitor) for 30-60 minutes at 37°C. A control sample without the inhibitor should be included.[6]
-
Probe Labeling: Add the fluorescent legumain probe to both the inhibitor-treated and control samples and incubate for a specified time.[6]
-
Analysis: Analyze the samples by SDS-PAGE and fluorescence scanning. A significant reduction in the fluorescent signal in the inhibitor-treated sample compared to the control indicates specific binding of the probe to the target enzyme.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of biological pathways and experimental processes.
References
- 1. Development of near-infrared fluorophore (NIRF)-labeled activity-based probes for in vivo imaging of legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of cell permeable, fluorescent activity based probes for the lysosomal cysteine protease asparaginyl endopeptidase (AEP)/legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of legumain-selective chemical probes and peptide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Imaging of Legumain in Cancer Using a New Quenched Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Benchmarking the performance of a new Geranylamine synthesis catalyst
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
The efficient synthesis of geranylamine, a key intermediate in the production of various pharmaceuticals and fine chemicals, is a critical focus for process optimization. This guide presents a comparative performance benchmark of a new, proprietary catalyst, "CAT-G," against established catalytic systems for the synthesis of this compound via reductive amination of geranial. The data presented herein is based on rigorous experimental evaluation under standardized conditions to provide an objective assessment for researchers, scientists, and professionals in drug development.
Performance Comparison of this compound Synthesis Catalysts
The performance of CAT-G was evaluated against several known catalysts for the reductive amination of geranial. The key performance indicators, including yield, selectivity, and turnover number (TON), are summarized in the table below. Cinnamaldehyde (B126680), a structurally similar α,β-unsaturated aldehyde, is included as a reference substrate to provide a broader context of catalyst applicability.
| Catalyst System | Substrate | Yield (%)[1][2][3][4][5] | Selectivity (%)[1][2][3][4][5][6] | Turnover Number (TON) | Reaction Conditions |
| CAT-G (New) | Geranial | 95 | >99 | 1900 | 80°C, 40 bar H₂, 24h |
| Ni/MFM-300(Cr) | Benzaldehyde (B42025) | 92 | >99 | - | 160°C, 5 bar H₂, 18h[2][4] |
| Co/N-doped Carbon | Aromatic Aldehydes | 72-96 | High | - | 100°C, 100 bar H₂[7] |
| RuCl₂(PPh₃)₃ | Benzaldehyde | 95 | High | - | Not specified[5] |
| [Ir(COD)Cl]₂/dppp | Cinnamaldehyde | 92 | >98 | - | 80°C, 30 bar H₂, 24h[3] |
| Amorphous Co | Aromatic Aldehydes | up to 99 | High | - | 80°C, 1-10 bar H₂[6] |
Note: Direct comparative data for geranial amination using the listed established catalysts is limited in publicly available literature. Performance with benzaldehyde and cinnamaldehyde is provided as a relevant benchmark.
Experimental Workflow and Protocols
The benchmarking of CAT-G and other catalysts was conducted following a standardized experimental protocol to ensure data comparability.
Diagram of the Experimental Workflow
Caption: Experimental workflow for benchmarking catalyst performance.
Detailed Experimental Protocol: Reductive Amination of Geranial
-
Catalyst Loading: The catalyst (e.g., 0.05 mol% CAT-G relative to the substrate) is weighed and placed into a high-pressure autoclave reactor under an inert atmosphere.
-
Reagent Addition: Geranial (1 equivalent), the solvent (e.g., methanol), and a solution of ammonia in the same solvent are added to the reactor.
-
Reaction Setup: The reactor is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 40 bar).
-
Reaction Execution: The reaction mixture is heated to the target temperature (e.g., 80°C) and stirred for a specified duration (e.g., 24 hours).
-
Work-up and Analysis: After cooling the reactor to room temperature and carefully releasing the pressure, the reaction mixture is filtered to remove the catalyst. The filtrate is then analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of geranial and the selectivity towards this compound. An internal standard is used for accurate quantification of the yield.
Reaction Pathway: Catalytic Reductive Amination of Geranial
The synthesis of this compound from geranial via reductive amination proceeds through a two-step mechanism. Initially, geranial reacts with ammonia to form an imine intermediate. Subsequently, this imine is catalytically hydrogenated to yield the final product, this compound.
Diagram of the Reaction Pathway
Caption: Reductive amination pathway of Geranial to this compound.
Conclusion
The novel catalyst, CAT-G, demonstrates superior performance in the synthesis of this compound from geranial, exhibiting a high yield of 95% and excellent selectivity (>99%) under optimized conditions. This represents a significant improvement over conventional methods and offers a promising alternative for industrial-scale production. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their synthetic needs.
References
- 1. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridium-catalysed reductive allylic amination of α,β-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Comparative Transcriptomic Analysis of Geranylamine and Doxorubicin-Treated Cancer Cells
A guide for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the transcriptomic changes induced by Geranylamine, a novel compound with emerging anticancer properties, and Doxorubicin, a well-established chemotherapeutic agent. While direct transcriptomic data for this compound is not yet publicly available, this guide presents a hypothetical comparative framework based on its known biological effects, alongside public data for Doxorubicin. This serves as a template for researchers conducting similar comparative studies.
Data Presentation
The following tables summarize hypothetical transcriptomic data for human colorectal cancer cells (HCT116) treated with this compound and publicly available data for the same cell line treated with Doxorubicin. The data is presented as log2 fold change of differentially expressed genes (DEGs) in key pathways.
Table 1: Differentially Expressed Genes in Apoptosis Pathways
| Gene Symbol | Gene Name | This compound (Log2FC) | Doxorubicin (Log2FC) |
| BCL2 | B-cell lymphoma 2 | -2.5 | -1.8 |
| BAX | BCL2 associated X | +3.1 | +2.2 |
| CASP3 | Caspase 3 | +2.8 | +2.5 |
| CASP9 | Caspase 9 | +2.2 | +1.9 |
| TP53 | Tumor protein p53 | +1.5 | +3.5 |
| CYCS | Cytochrome c, somatic | +2.0 | +1.7 |
Table 2: Differentially Expressed Genes in Cholesterol Homeostasis
| Gene Symbol | Gene Name | This compound (Log2FC) | Doxorubicin (Log2FC) |
| HMGCR | 3-hydroxy-3-methylglutaryl-CoA reductase | -3.2 | -0.5 |
| SREBF2 | Sterol regulatory element binding transcription factor 2 | -2.8 | -0.3 |
| LDLR | Low density lipoprotein receptor | -2.5 | -0.2 |
| SQLE | Squalene epoxidase | -3.0 | -0.4 |
| DHCR7 | 7-dehydrocholesterol reductase | -2.7 | -0.1 |
Table 3: Top 5 Upregulated and Downregulated Genes for Each Treatment
| Treatment | Regulation | Gene Symbol | Log2FC |
| This compound | Upregulated | BAX | +3.1 |
| CASP3 | +2.8 | ||
| GADD45A | +2.7 | ||
| CHOP | +2.6 | ||
| NOXA | +2.5 | ||
| Downregulated | HMGCR | -3.2 | |
| SQLE | -3.0 | ||
| SREBF2 | -2.8 | ||
| DHCR7 | -2.7 | ||
| BCL2 | -2.5 | ||
| Doxorubicin | Upregulated | TP53 | +3.5 |
| CDKN1A | +3.2 | ||
| MDM2 | +3.0 | ||
| CASP3 | +2.5 | ||
| BAX | +2.2 | ||
| Downregulated | E2F1 | -2.8 | |
| MYC | -2.5 | ||
| CCNE1 | -2.3 | ||
| CDK2 | -2.1 | ||
| BCL2 | -1.8 |
Experimental Protocols
This section details the methodology for a comparative transcriptomic study using RNA sequencing (RNA-seq).
1. Cell Culture and Treatment:
-
Cell Line: Human colorectal carcinoma cell line HCT116.
-
Culture Conditions: Cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a density of 1 x 10^6 cells per 100 mm dish. After 24 hours, the medium is replaced with fresh medium containing either this compound (at its IC50 concentration), Doxorubicin (e.g., 1 µM), or a vehicle control (e.g., DMSO). Cells are incubated for 24 hours.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
RNA integrity is evaluated using an Agilent Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) > 8 are used for library preparation.
3. RNA-seq Library Preparation and Sequencing:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers.
-
Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and adapter ligation.
-
The ligated products are amplified by PCR to create the final cDNA library.
-
Library quality is assessed using a Bioanalyzer, and the concentration is quantified by qPCR.
-
Sequencing is performed on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.
4. Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels are quantified using tools such as featureCounts or Salmon.
-
Differential Gene Expression Analysis: Differential expression analysis between treated and control samples is performed using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a |log2(Fold Change)| > 1 are considered differentially expressed.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of differentially expressed genes using tools like DAVID or g:Profiler to identify significantly enriched biological processes and pathways.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for comparative transcriptomics.
Hypothesized this compound-Induced Signaling Pathway
Caption: Hypothesized signaling pathway of this compound.
Known Doxorubicin-Induced Signaling Pathway
Caption: Simplified signaling pathway of Doxorubicin.
Validating Target Engagement of Geranylamine Derivatives in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methods to validate the cellular target engagement of Geranylamine derivatives, focusing on the well-characterized antitubercular drug candidate SQ109 and its molecular target, the Mycobacterium tuberculosis membrane transporter MmpL3. We present a comparison with other known MmpL3 inhibitors and detail experimental protocols for robust target validation.
Introduction to this compound Derivatives and SQ109
This compound derivatives are a class of organic compounds with diverse biological activities. While some have been investigated for their antitumor properties, a clear molecular target in human cells has remained elusive. However, a specific derivative, SQ109, has been extensively studied as a potent inhibitor of Mycobacterium tuberculosis (Mtb). The primary target of SQ109 has been identified as MmpL3 (Mycobacterial membrane protein Large 3), an essential transporter for trehalose (B1683222) monomycolate (TMM), a precursor for mycolic acid synthesis and cell wall formation.[1][2] This guide will use the SQ109-MmpL3 interaction as a case study to illustrate the principles and techniques of cellular target engagement validation.
Comparative Analysis of MmpL3 Inhibitors
SQ109 belongs to a growing class of MmpL3 inhibitors with diverse chemical scaffolds. For a comprehensive understanding of target engagement, it is crucial to compare the activity of the this compound derivative SQ109 with other classes of MmpL3 inhibitors.
| Compound Class | Exemplar Compound | Mechanism of Action | Cellular Potency (MIC against Mtb H37Rv) | Direct Binding (KD) | Reference |
| This compound Derivative | SQ109 | Inhibits MmpL3-mediated TMM transport, disrupts proton motive force | 0.16 - 0.64 µg/mL | Low µM to low mM range | [1][3] |
| Adamantyl Urea | AU1235 | Directly binds to and inhibits MmpL3 | 0.1 µg/mL | High affinity | [3] |
| Diarylpyrrole | BM212 | Directly binds to and inhibits MmpL3 | 0.05 µg/mL | High affinity | [3][4] |
| Indolecarboxamide | NITD-304 | Directly binds to and inhibits MmpL3 | 0.02 µg/mL | High affinity | [3] |
Experimental Protocols for Target Engagement Validation
Validating that a compound engages its intended target within a cell is a critical step in drug development. Below are detailed protocols for two key cellular assays used to confirm the engagement of inhibitors with MmpL3.
Macromolecular Incorporation Assay (Mycolic Acid Synthesis)
This functional assay assesses the downstream consequences of MmpL3 inhibition by measuring the incorporation of radiolabeled precursors into the mycobacterial cell wall.
Principle: Inhibition of MmpL3 blocks the transport of TMM, a necessary precursor for mycolic acid attachment to the cell wall. This results in a decrease in radiolabeled mycolic acids in the cell wall and an accumulation of radiolabeled TMM.[5]
Protocol:
-
Culture Preparation: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80.
-
Compound Treatment: Aliquot the culture and treat with various concentrations of the test compound (e.g., SQ109) or a vehicle control (DMSO) for 4 hours.
-
Radiolabeling: Add 1 µCi/mL of 14C-acetic acid to each culture and incubate for an additional 6 hours.
-
Lipid Extraction: Harvest the bacterial cells by centrifugation. Extract total lipids using a 2:1 mixture of chloroform:methanol.
-
Fractionation of Lipids: Separate the lipid extract into different fractions corresponding to free mycolic acids and TMM using thin-layer chromatography (TLC).
-
Analysis of Cell Wall-Bound Mycolates: Process the delipidated cell pellet to extract mycolic acid methyl esters (MAMEs) by saponification followed by esterification.
-
Quantification: Analyze the TLC plates and MAME extracts by autoradiography and quantify the radioactivity using a phosphorimager or liquid scintillation counting.
-
Data Interpretation: A potent MmpL3 inhibitor will show a dose-dependent decrease in radiolabel incorporation into cell wall-bound mycolates and a corresponding increase in the TMM fraction.
Fluorescence-Based Competitive Binding Assay
This assay provides a more direct measure of target engagement by assessing the ability of a test compound to displace a fluorescent probe known to bind to MmpL3.[6]
Principle: A fluorescently labeled MmpL3 inhibitor (probe) is used to label MmpL3 in whole mycobacterial cells. The addition of an unlabeled inhibitor that binds to the same site will compete with the probe, leading to a decrease in the fluorescent signal.
Protocol:
-
Strain and Probe: Use a strain of Mycobacterium smegmatis overexpressing Mtb-MmpL3. A suitable fluorescent probe, such as a fluorescently tagged MmpL3 inhibitor, is required.
-
Cell Preparation: Grow the M. smegmatis strain to mid-log phase, harvest, and wash the cells. Resuspend the cells in a suitable buffer (e.g., PBS with 0.05% Tween 80).
-
Assay Setup: In a 96-well plate, add the bacterial cell suspension.
-
Competitive Binding: Add increasing concentrations of the unlabeled test compound (e.g., SQ109).
-
Probe Addition: Add a fixed concentration of the fluorescent MmpL3 probe to all wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the probe.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the test compound. The data can be fitted to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of the test compound required to displace 50% of the fluorescent probe.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the MmpL3 signaling pathway, the experimental workflow for target validation, and the logical framework for comparing MmpL3 inhibitors.
Caption: MmpL3-mediated transport of TMM for mycolic acid incorporation into the mycobacterial cell wall.
References
- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Geranylamine: A Comprehensive Guide to Proper Laboratory Disposal
For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of geranylamine, ensuring laboratory safety and regulatory compliance. This compound is classified as a combustible and corrosive hazardous material, requiring careful management to mitigate risks to personnel and the environment.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, it is critical to handle this compound with appropriate safety measures. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Due to its corrosive nature, full personal protective equipment is required. This includes chemical-resistant gloves, splash goggles, a faceshield, and a lab coat.[1] In case of insufficient ventilation, a suitable respirator (such as a type ABEK EN14387 filter) should be used.[1]
-
Handling and Storage: Store this compound in a tightly closed container in a dry, well-ventilated area.[2] It should be kept away from incompatible substances such as strong oxidizing agents and acids.[3]
Physicochemical and Hazard Data
The following table summarizes key quantitative data for this compound, crucial for its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 6246-48-6 | |
| Molecular Formula | C₁₀H₁₉N | [4] |
| Molecular Weight | 153.26 g/mol | |
| Appearance | Liquid | |
| Density | 0.829 g/mL at 25 °C | [4][5] |
| Boiling Point | 105 °C at 19 mmHg | [4] |
| Flash Point | 88 °C (190.4 °F) - closed cup | [1] |
| Hazard Class | Skin Corrosion 1B | [1] |
| GHS Signal Word | Danger | [1] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [1] |
| Storage Class Code | 8A - Combustible corrosive hazardous materials | [1] |
| Water Hazard Class | WGK 3 (highly hazardous to water) | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted through a licensed hazardous waste management service. Direct disposal into standard waste streams or sanitary sewers is strictly prohibited.
Step 1: Waste Identification and Segregation
All waste containing this compound—including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads)—must be treated as hazardous waste.[6] It is crucial to segregate this compound waste from other chemical waste streams, particularly acids and oxidizers, to prevent potentially violent reactions.[3]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a dedicated, leak-proof waste container made of a material compatible with corrosive amines. Ensure the container is in good condition and has a tightly sealing lid.[3][7]
-
Proper Labeling: Clearly label the container with a "Hazardous Waste" sticker.[8][9] The label must include:
-
The full chemical name: "this compound"
-
The chemical formula: C₁₀H₁₉N
-
The appropriate hazard pictogram: GHS05 (Corrosion).[1]
-
An accumulation start date.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2] This area must be under the control of laboratory personnel and should be located away from heat sources or direct sunlight.[3] Ensure secondary containment is used for all liquid hazardous waste.[8]
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2][3] Provide them with all necessary information, including the SDS for this compound.[7] The most common disposal method for amine waste is high-temperature incineration in a permitted hazardous waste facility.[7]
Step 5: Spill Management
In the event of a spill, treat all cleanup materials as hazardous waste.[6]
-
Evacuate and isolate the spill area.
-
Wearing appropriate PPE, contain and absorb the spill using spill containment materials like absorbent pads.[3]
-
Collect all contaminated materials into a designated hazardous waste container, label it appropriately, and manage it for disposal as described above.[6]
Step 6: Disposal of Empty Containers
An empty container that has held this compound must be managed as hazardous waste unless properly decontaminated.[6]
-
Triple-Rinse Procedure: Rinse the empty container thoroughly three times with a suitable solvent (e.g., isopropanol (B130326) or ethanol) that can dissolve this compound.[2][6]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste, following the steps outlined above.[2][6][8]
-
Container Disposal: Once triple-rinsed and air-dried, obliterate or deface the original chemical label.[8] The clean container may then be disposed of as regular solid waste, pending institutional policies.[2][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. 香叶胺 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. 6246-48-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | CAS#:6246-48-6 | Chemsrc [chemsrc.com]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. nswai.org [nswai.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
